molecular formula C8H13NO4 B1270422 1-(Methoxycarbonyl)piperidine-4-carboxylic acid CAS No. 197585-42-5

1-(Methoxycarbonyl)piperidine-4-carboxylic acid

Cat. No.: B1270422
CAS No.: 197585-42-5
M. Wt: 187.19 g/mol
InChI Key: FDQGMCHKKYRKCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Methoxycarbonyl)piperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C8H13NO4 and its molecular weight is 187.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-methoxycarbonylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4/c1-13-8(12)9-4-2-6(3-5-9)7(10)11/h6H,2-5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDQGMCHKKYRKCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363425
Record name 1-(Methoxycarbonyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197585-42-5
Record name 1-(Methoxycarbonyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 1-(Methoxycarbonyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 197585-42-5

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals working with 1-(Methoxycarbonyl)piperidine-4-carboxylic acid. This document provides essential information on its chemical and physical properties, detailed experimental protocols for its synthesis, and an overview of its applications in medicinal chemistry and pharmaceutical development.

Chemical and Physical Properties

This compound is a piperidine derivative featuring both a methoxycarbonyl group attached to the nitrogen atom and a carboxylic acid group at the 4-position of the piperidine ring.[1] This bifunctional nature makes it a valuable building block in organic synthesis.

PropertyValueReference
CAS Number 197585-42-5
Molecular Formula C₈H₁₃NO₄[1]
Molecular Weight 187.19 g/mol [1]
Appearance Solid
InChI 1S/C8H13NO4/c1-13-8(12)9-4-2-6(3-5-9)7(10)11/h6H,2-5H2,1H3,(H,10,11)
SMILES O=C(OC)N1CCC(C(O)=O)CC1

Spectroscopic Data

SpectroscopyExpected Characteristics
¹H NMR Signals corresponding to the methoxy group protons (singlet, ~3.7 ppm), the piperidine ring protons (multiplets, ~1.5-4.0 ppm), and the carboxylic acid proton (broad singlet, variable chemical shift). The protons alpha to the nitrogen and the carbonyl group will be the most downfield among the piperidine signals.
¹³C NMR Carbonyl carbons of the methoxycarbonyl and carboxylic acid groups (~170-180 ppm), the methoxy carbon (~52 ppm), and the piperidine ring carbons (~25-55 ppm).
IR Spectroscopy A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch from the carboxylic acid (~1700-1725 cm⁻¹), a C=O stretch from the urethane (~1680-1700 cm⁻¹), and C-O stretches (~1200-1300 cm⁻¹).
Mass Spectrometry The molecular ion peak (M+) at m/z = 187.19, along with characteristic fragmentation patterns including the loss of the methoxycarbonyl group and the carboxylic acid group.

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not explicitly published. However, a standard procedure would involve the N-acylation of piperidine-4-carboxylic acid (isonipecotic acid) with methyl chloroformate. The following is a representative protocol based on general chemical principles and synthesis of similar compounds.

Synthesis of this compound

This procedure outlines the reaction of piperidine-4-carboxylic acid with methyl chloroformate in the presence of a base.

Synthesis_Workflow reagents Piperidine-4-carboxylic acid Sodium Carbonate Water Dioxane reaction_setup Dissolve reagents and cool to 0-5 °C reagents->reaction_setup addition Slowly add Methyl Chloroformate reaction_setup->addition reaction Stir at room temperature overnight addition->reaction workup Acidify with HCl Extract with Ethyl Acetate reaction->workup purification Dry over Na₂SO₄ Concentrate in vacuo Recrystallize workup->purification product This compound purification->product

A generalized workflow for the synthesis of the target compound.

Materials:

  • Piperidine-4-carboxylic acid (isonipecotic acid)

  • Methyl chloroformate

  • Sodium carbonate

  • 1 M Hydrochloric acid

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Water

  • Dioxane

Procedure:

  • In a round-bottom flask, dissolve piperidine-4-carboxylic acid and a slight excess of sodium carbonate in a mixture of water and dioxane.

  • Cool the solution to 0-5 °C in an ice bath with stirring.

  • Slowly add an equimolar amount of methyl chloroformate dropwise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, carefully acidify the reaction mixture to pH 2-3 with 1 M hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes.

Applications in Research and Drug Development

This compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1] The piperidine scaffold is a common motif in a wide range of biologically active compounds.

Role as a Building Block: The presence of two distinct functional groups allows for selective chemical modifications. The carboxylic acid can be converted to esters, amides, or other derivatives, while the methoxycarbonyl group can be hydrolyzed to reveal the secondary amine for further functionalization. This orthogonality is highly valuable in multi-step syntheses.[2]

Medicinal Chemistry Applications: Piperidine derivatives are integral to the development of therapeutics targeting the central nervous system, including analgesics and antipsychotics.[2] The structural framework of this compound provides a key starting point for the synthesis of novel drug candidates. Its derivatives are explored for their potential to modulate the activity of various enzymes and receptors.[1]

Applications core 1-(Methoxycarbonyl)piperidine- 4-carboxylic acid intermediate Key Synthetic Intermediate core->intermediate pharma Pharmaceutical Development intermediate->pharma medchem Medicinal Chemistry intermediate->medchem bioactive Synthesis of Bioactive Molecules pharma->bioactive medchem->bioactive cns CNS Drug Discovery (e.g., Analgesics) bioactive->cns

Applications of the title compound in chemical synthesis.

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

HazardCodeDescription
PictogramGHS05Corrosion
Signal WordDanger
Hazard StatementH318Causes serious eye damage
Precautionary StatementsP280, P305+P351+P338, P310Wear protective gloves/protective clothing/eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.

It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, with significant applications in the fields of medicinal chemistry and drug discovery. Its bifunctional nature allows for a wide range of chemical transformations, making it an important precursor for the synthesis of complex, biologically active molecules. Proper handling and safety precautions are essential when working with this compound. This guide provides a foundational understanding for researchers and professionals utilizing this chemical in their work.

References

1-(Methoxycarbonyl)piperidine-4-carboxylic acid molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-(Methoxycarbonyl)piperidine-4-carboxylic acid

This technical guide provides a comprehensive overview of this compound, a key building block in medicinal chemistry and pharmaceutical development. The document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Physicochemical Properties

This compound is a heterocyclic compound featuring a piperidine ring substituted with both a methoxycarbonyl group on the nitrogen atom and a carboxylic acid group at the 4-position. Its chemical structure makes it a valuable intermediate for the synthesis of more complex molecules.

The key physicochemical properties are summarized in the table below for easy reference.

PropertyValueReference
Molecular Weight 187.19 g/mol [1]
Molecular Formula C₈H₁₃NO₄
CAS Number 197585-42-5
Physical Form Solid
InChI Key FDQGMCHKKYRKCB-UHFFFAOYSA-N
SMILES String O=C(OC)N(CC1)CCC1C(O)=O

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the N-acylation of a piperidine-4-carboxylic acid derivative. Below is a representative experimental protocol for its synthesis, based on standard organic chemistry principles for the formation of N-methoxycarbonyl groups.

Representative Synthesis: N-Methoxycarbonylation of Piperidine-4-carboxylic acid

This protocol describes a general method for the synthesis of the title compound starting from isonipecotic acid (piperidine-4-carboxylic acid).

Materials:

  • Isonipecotic acid

  • Methyl chloroformate

  • A suitable base (e.g., triethylamine, sodium carbonate)

  • An appropriate solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or a biphasic system with water)

  • Hydrochloric acid (HCl) for acidification

  • Ethyl acetate for extraction

  • Anhydrous sodium sulfate or magnesium sulfate for drying

Procedure:

  • Dissolution: Isonipecotic acid is dissolved or suspended in the chosen solvent system along with the base. The base is crucial to neutralize the HCl generated during the reaction.

  • Acylation: The mixture is cooled in an ice bath (0-5 °C). Methyl chloroformate is added dropwise to the stirred solution. The reaction is exothermic and careful temperature control is necessary to prevent side reactions.

  • Reaction Monitoring: The reaction progress is monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the point of completion.

  • Work-up: Once the reaction is complete, the solvent may be removed under reduced pressure. The residue is then taken up in water.

  • Acidification: The aqueous solution is cooled and acidified to a pH of approximately 2-3 using hydrochloric acid. This step protonates the carboxylic acid, causing the product to precipitate if it has low aqueous solubility, or prepares it for extraction.

  • Extraction: The product is extracted from the acidic aqueous layer using an organic solvent like ethyl acetate. The organic layers are combined.

  • Purification: The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is evaporated under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography if necessary.

G Workflow for the Synthesis of this compound cluster_reaction Reaction Phase cluster_workup Work-up and Purification start Dissolve Isonipecotic Acid and Base in Solvent add_reagent Add Methyl Chloroformate (0-5 °C) start->add_reagent monitor Monitor Reaction (TLC or LC-MS) add_reagent->monitor workup Quench Reaction and Remove Solvent monitor->workup Upon Completion acidify Acidify with HCl (pH 2-3) workup->acidify extract Extract with Ethyl Acetate acidify->extract purify Wash, Dry, and Evaporate extract->purify final_product 1-(Methoxycarbonyl)piperidine- 4-carboxylic acid purify->final_product

Synthesis Workflow Diagram

Applications in Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself. Instead, it serves as a crucial building block or scaffold in the synthesis of more complex drug candidates. The piperidine ring is a common motif in many approved drugs due to its favorable pharmacokinetic properties.

The presence of two distinct functional groups—the carboxylic acid and the N-methoxycarbonyl group—allows for orthogonal chemical modifications. The carboxylic acid can be converted to amides, esters, or other functional groups, while the methoxycarbonyl group can be hydrolyzed to reveal the secondary amine for further derivatization. This versatility makes it a valuable intermediate in medicinal chemistry.

Derivatives of piperidine-4-carboxylic acid are explored in various therapeutic areas, including neuroscience, for their potential to interact with neurotransmitter systems.[2] The N-protected versions, such as N-Boc-piperidine-4-carboxylic acid, are widely used in peptide synthesis and the development of novel therapeutics.[2][3][4]

G Role as a Chemical Building Block cluster_mods Chemical Modifications start_mol 1-(Methoxycarbonyl)piperidine- 4-carboxylic acid mod_cooh Carboxylic Acid Derivatization (e.g., Amide Coupling) start_mol->mod_cooh mod_n N-Demethylation/ Hydrolisys & Further Functionalization start_mol->mod_n target_mol Complex Drug Candidates (e.g., CNS agents, enzyme inhibitors) mod_cooh->target_mol mod_n->target_mol

References

An In-depth Technical Guide to 1-(Methoxycarbonyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of 1-(Methoxycarbonyl)piperidine-4-carboxylic acid. The information is intended to support researchers, scientists, and professionals in the field of drug development in their understanding and utilization of this versatile chemical compound.

Physicochemical Properties

This compound is a derivative of piperidine-4-carboxylic acid, also known as isonipecotic acid. The introduction of a methoxycarbonyl group at the nitrogen atom modifies its chemical properties, making it a valuable intermediate in organic synthesis. While some experimental data is limited, a combination of available information and predicted properties provides a detailed profile of this compound.

Table 1: Physicochemical Data of this compound and Related Compounds

PropertyThis compound1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid (N-Boc analog)1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid (N-Cbz analog)
Molecular Formula C₈H₁₃NO₄[1]C₁₁H₁₉NO₄[2]C₁₄H₁₇NO₄[1]
Molecular Weight 187.19 g/mol [1]229.27 g/mol 263.29 g/mol [1]
CAS Number 197585-42-5[1]84358-13-4[2]10314-98-4[1]
Appearance Solid[1]White Crystalline Powder[2]Solid
Melting Point Data not available148-153 °C[2]86-88 °C[1]
Boiling Point Data not available353.2±35.0 °C (Predicted)[2]Data not available
pKa ~4.5 (Predicted for the carboxylic acid)4.56±0.20 (Predicted)[2]Data not available
Solubility Soluble in polar organic solventsInsoluble in water[2]Data not available

Synthesis and Reactivity

Synthesis

A common and effective method for the synthesis of this compound involves the N-protection of piperidine-4-carboxylic acid (isonipecotic acid) using methyl chloroformate. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Proposed Experimental Protocol: Synthesis of this compound

Materials:

  • Piperidine-4-carboxylic acid (isonipecotic acid)

  • Methyl chloroformate

  • Sodium carbonate (or another suitable base)

  • Water

  • Dichloromethane (or other suitable organic solvent)

  • Hydrochloric acid (for acidification)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and equipment

Procedure:

  • Dissolution: Dissolve piperidine-4-carboxylic acid and sodium carbonate in water in a round-bottom flask equipped with a magnetic stirrer. Cool the mixture in an ice bath.

  • Addition of Protecting Agent: Slowly add methyl chloroformate to the cooled solution while stirring vigorously. Maintain the temperature below 10 °C during the addition.

  • Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for several hours until the reaction is complete (monitor by TLC).

  • Work-up:

    • Wash the reaction mixture with dichloromethane to remove any unreacted methyl chloroformate.

    • Carefully acidify the aqueous layer with hydrochloric acid to a pH of 2-3.

    • Extract the product into an organic solvent such as ethyl acetate or dichloromethane.

    • Combine the organic extracts and wash with brine.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.

Diagram 1: Synthesis Workflow

Synthesis_Workflow Isonipecotic_Acid Piperidine-4-carboxylic acid Reaction N-Methoxycarbonylation Isonipecotic_Acid->Reaction Methyl_Chloroformate Methyl Chloroformate Methyl_Chloroformate->Reaction Base Base (e.g., Na2CO3) in Water Base->Reaction Acidification Acidification (HCl) Reaction->Acidification Extraction Extraction with Organic Solvent Acidification->Extraction Purification Purification Extraction->Purification Final_Product 1-(Methoxycarbonyl)piperidine- 4-carboxylic acid Purification->Final_Product

Proposed synthesis of this compound.
Reactivity

The reactivity of this compound is characterized by the two functional groups present: the carboxylic acid and the N-methoxycarbonyl group.

  • Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as esterification, amide bond formation, and reduction.

  • N-Methoxycarbonyl Group: This urethane linkage is generally stable but can be cleaved under specific conditions, such as strong acid or base hydrolysis, to regenerate the secondary amine. This protecting group strategy is fundamental in multi-step organic synthesis.

Applications in Research and Drug Development

Piperidine derivatives are a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceuticals. The piperidine scaffold is considered a "privileged structure" due to its ability to interact with a variety of biological targets.

This compound serves as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications. The presence of both a protected amine and a carboxylic acid allows for sequential and controlled modifications, making it an ideal starting material for the construction of compound libraries for drug discovery.

While specific biological activity for this exact compound is not widely reported, N-protected piperidine-4-carboxylic acid derivatives are key intermediates in the synthesis of compounds targeting a range of conditions, including neurological disorders, pain management, and infectious diseases. For example, piperidine-4-carboxylic acid itself is a conformationally restricted analog of the neurotransmitter GABA and acts as a partial agonist at GABA-A receptors.

Spectral Data

Expected Spectroscopic Features:

  • ¹H NMR: Signals corresponding to the methoxy group protons (singlet, ~3.7 ppm), protons on the piperidine ring (multiplets, ~1.5-4.0 ppm), and the acidic proton of the carboxylic acid (broad singlet, variable chemical shift).

  • ¹³C NMR: Resonances for the carbonyl carbons of the ester and carboxylic acid (~170-180 ppm), the methoxy carbon (~52 ppm), and the carbons of the piperidine ring.

  • IR Spectroscopy: Characteristic absorption bands for the C=O stretch of the carboxylic acid (~1700-1725 cm⁻¹) and the urethane carbonyl (~1680-1700 cm⁻¹), as well as a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z 187, with fragmentation patterns corresponding to the loss of the methoxycarbonyl group, the carboxylic acid group, and fragments of the piperidine ring.

Safety and Handling

Table 2: GHS Hazard Information

PictogramSignal WordHazard Statement
alt text
DangerH318: Causes serious eye damage[1]

Precautionary Statements:

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

  • P310: Immediately call a POISON CENTER or doctor/physician.[1]

Handling and Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep container tightly closed.

  • Avoid contact with strong oxidizing agents.

  • Stable under recommended storage conditions.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All laboratory work should be conducted in accordance with established safety protocols and with the appropriate personal protective equipment.

References

An In-depth Technical Guide to 1-(Methoxycarbonyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive technical overview of 1-(Methoxycarbonyl)piperidine-4-carboxylic acid, a key heterocyclic building block in modern medicinal chemistry. It details the compound's physicochemical properties, outlines a plausible synthetic route with a detailed experimental protocol, and explores its strategic role as a versatile intermediate in the drug discovery and development process. The guide is intended for researchers, chemists, and professionals in the pharmaceutical industry who are focused on the design and synthesis of novel therapeutic agents.

Introduction

The piperidine ring is a ubiquitous structural motif found in a vast array of pharmaceuticals and natural alkaloids.[1] As a saturated six-membered heterocycle, it provides a robust, three-dimensional scaffold that can be strategically modified to optimize the pharmacological profiles of drug candidates.[1][2] Piperidine derivatives are integral to over twenty classes of pharmaceuticals, highlighting their importance in drug design.[1]

This compound, a derivative of isonipecotic acid, is a bifunctional molecule of significant interest. It features a carboxylic acid at the 4-position and a methoxycarbonyl protecting group on the piperidine nitrogen. This specific substitution pattern makes it an exceptionally useful intermediate, allowing for selective chemical transformations at either the acid or the nitrogen position (after deprotection), thus enabling the synthesis of complex molecular architectures.[3] Its stability and predictable reactivity make it a valuable starting material for creating libraries of compounds for biological screening.[4]

Chemical Structure and Properties

This compound is a solid organic compound with a molecular weight of 187.19 g/mol . Its structure combines the rigidity of the piperidine ring with the reactivity of a carboxylic acid and the protective nature of a carbamate.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 197585-42-5[5]
Molecular Formula C₈H₁₃NO₄[6]
Molecular Weight 187.19 g/mol
Appearance Solid
SMILES String O=C(OC)N(CC1)CCC1C(O)=O
InChI Key FDQGMCHKKYRKCB-UHFFFAOYSA-N
MDL Number MFCD02082494

Synthesis and Manufacturing

While specific industrial manufacturing protocols are often proprietary, a standard and reliable synthesis for this compound can be proposed based on fundamental organic chemistry principles. The most direct approach is the N-acylation of piperidine-4-carboxylic acid (isonipecotic acid) with methyl chloroformate.

The reaction involves the nucleophilic attack of the secondary amine of isonipecotic acid on the electrophilic carbonyl carbon of methyl chloroformate.[7] A base is required to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product.[7][8]

G Reactants Reactants: - Piperidine-4-carboxylic acid - Methyl Chloroformate - Triethylamine (Base) Solvent Dissolve in Solvent (e.g., Dichloromethane) Reactants->Solvent Cooling Cool to 0 °C (Ice Bath) Solvent->Cooling Addition Slow Addition of Methyl Chloroformate Cooling->Addition Reaction Stir at Room Temperature (Monitor by TLC) Addition->Reaction Workup Aqueous Workup: - Quench with Water - Acidify (e.g., HCl) - Extract with Organic Solvent Reaction->Workup Purification Purification: - Dry Organic Layer - Evaporate Solvent - Recrystallization/Chromatography Workup->Purification Product Final Product: 1-(Methoxycarbonyl)piperidine- 4-carboxylic acid Purification->Product

Figure 1: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

This protocol describes a standard laboratory procedure for the synthesis of the title compound.

Materials:

  • Piperidine-4-carboxylic acid (isonipecotic acid)

  • Methyl chloroformate

  • Triethylamine (or another suitable non-nucleophilic base)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (e.g., 1M HCl)

  • Water, deionized

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware, magnetic stirrer, ice bath, and rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend piperidine-4-carboxylic acid (1.0 equivalent) in anhydrous dichloromethane. Add triethylamine (1.1-1.2 equivalents).

  • Addition of Acylating Agent: Cool the stirred suspension to 0 °C using an ice bath. Add methyl chloroformate (1.05 equivalents) dropwise via a syringe or dropping funnel over 20-30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-12 hours. The reaction progress should be monitored by an appropriate method, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the consumption of the starting material.

  • Work-up: Once the reaction is complete, cool the mixture again in an ice bath and slowly add water to quench any unreacted methyl chloroformate. Transfer the mixture to a separatory funnel. Acidify the aqueous layer to a pH of approximately 2-3 with 1M HCl.

  • Extraction: Extract the aqueous layer three times with an organic solvent like ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.

Role in Drug Discovery and Development

This compound is not typically an active pharmaceutical ingredient (API) itself. Instead, it serves as a high-value intermediate or "building block" in the synthesis of more complex and biologically active molecules.[3][9] Its utility stems from its bifunctional nature.

  • Scaffold for Derivatization: The carboxylic acid group is a versatile handle for forming amide bonds, which are prevalent in drug molecules. It can be coupled with a wide variety of amines to generate a library of diverse piperidine-4-carboxamides.[10]

  • Protecting Group Strategy: The methoxycarbonyl group on the nitrogen is a carbamate, which serves as a protecting group. It deactivates the nitrogen's nucleophilicity, preventing it from interfering with reactions at the C4-carboxylic acid position.[7] This group can be removed under specific conditions (e.g., hydrolysis) to reveal the secondary amine, which can then be functionalized further, for instance, through N-alkylation or reductive amination. This orthogonal strategy is fundamental to the multi-step synthesis of complex drug candidates.[3]

Derivatives of N-substituted piperidine-4-carboxylic acids are explored in numerous therapeutic areas, including neuroscience (as monoamine neurotransmitter re-uptake inhibitors), oncology, and as anti-inflammatory agents.[9][10][11]

G start 1-(Methoxycarbonyl)piperidine- 4-carboxylic acid mod1 Amide Coupling (at Carboxylic Acid) start->mod1 R-NH2, Coupling Agents mod2 Esterification (at Carboxylic Acid) start->mod2 R-OH, Acid Catalyst mod3 N-Deprotection then N-Alkylation/Arylation start->mod3 1. Hydrolysis 2. R-X, Base library Library of Diverse Piperidine Derivatives mod1->library mod2->library mod3->library screening High-Throughput Biological Screening library->screening hit Hit Identification & Lead Optimization screening->hit

Figure 2: Role as an intermediate in generating a chemical library for drug discovery.

Experimental Data and Characterization

Publicly available quantitative biological data (e.g., IC₅₀, Kᵢ) for this compound itself is limited, as it is primarily used as a synthetic intermediate. The biological activity is manifested in the final derivatives created from this scaffold.

The characterization of the compound and its subsequent derivatives relies on standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, with characteristic peaks for the piperidine ring protons, the methoxy group, and the absence of the N-H proton from the starting material.[12]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight and elemental composition of the synthesized compound.[12]

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups, such as the C=O stretches of the carbamate and the carboxylic acid.

Safety and Handling

Proper safety precautions should be taken when handling this compound and the reagents used in its synthesis.

Table 2: GHS Hazard Information

CategoryInformationReference(s)
Pictogram GHS05 (Corrosion)
Signal Word Danger
Hazard Statement(s) H318: Causes serious eye damage.
Precautionary Statement(s) P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338+P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.
Storage Class 11: Combustible Solids

Conclusion

This compound is a strategically important molecule in pharmaceutical research and development. While not an active agent itself, its value as a versatile, bifunctional building block is immense. It provides a reliable and robust platform for the synthesis of diverse libraries of novel piperidine-based compounds. The ability to perform selective chemistry at either the C4-carboxylic acid or the N1-position (via deprotection) makes it an indispensable tool for medicinal chemists aiming to develop the next generation of therapeutics.

References

Technical Guide to the Spectral Analysis of 1-(Methoxycarbonyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) spectral data for 1-(Methoxycarbonyl)piperidine-4-carboxylic acid. Due to the limited availability of public, experimentally-derived spectra for this specific compound, this document presents predicted data based on established principles of spectroscopy and analysis of analogous structures. It is intended to serve as a reference for researchers in compound verification, quality control, and analytical method development.

Predicted Spectral Data

The spectral data presented herein are predicted based on the chemical structure of this compound (Molecular Formula: C₈H₁₃NO₄, Molecular Weight: 187.19 g/mol ).

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to show distinct signals corresponding to the piperidine ring protons, the methoxy group, and the carboxylic acid proton. The piperidine ring exists in a chair conformation, which may lead to chemical and magnetic non-equivalence for axial and equatorial protons, potentially resulting in more complex multiplets than depicted in this simplified model.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0 - 10.0Broad Singlet1HH -O-C=O (Carboxylic Acid)
~3.8 - 3.6Triplet (distorted)2HPiperidine CH ₂ (Axial, C2/C6)
3.71Singlet3H-OCH ₃ (Methoxy)
~3.2 - 3.0Multiplet2HPiperidine CH ₂ (Equatorial, C2/C6)
~2.6 - 2.4Multiplet1HPiperidine CH (C4)
~2.1 - 1.9Multiplet2HPiperidine CH ₂ (Equatorial, C3/C5)
~1.8 - 1.6Multiplet2HPiperidine CH ₂ (Axial, C3/C5)

Note: The exact chemical shifts and multiplicities can vary based on solvent and experimental conditions. The carboxylic acid proton is often broad and may exchange with trace water in the solvent, sometimes leading to its disappearance.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on the carbon framework of the molecule. Carbons in different chemical environments will resonate at distinct frequencies.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~179C =O (Carboxylic Acid)
~156C =O (Carbamate)
~52.5-OC H₃ (Methoxy)
~43C H₂ (Piperidine, C2/C6)
~41C H (Piperidine, C4)
~28C H₂ (Piperidine, C3/C5)

Note: Carbonyl carbons of carboxylic acids and esters are typically deshielded and appear at higher chemical shifts.[1]

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. For this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique.

Table 3: Predicted ESI-MS Fragmentation Data

m/z ValueIonDescription
188.09[M+H]⁺Protonated molecular ion
186.08[M-H]⁻Deprotonated molecular ion
170.08[M-OH]⁺Loss of hydroxyl radical from carboxylic acid
156.06[M-OCH₃]⁺Loss of methoxy radical
142.08[M-COOH]⁺Loss of carboxyl group
128.07[M-COOCH₃]⁺Loss of carbomethoxy group
84.08[C₅H₁₀N]⁺Piperidine ring fragment after loss of both substituents

Note: The molecular ion peak is expected to be observed clearly with soft ionization techniques like ESI.[2] The fragmentation pattern helps to confirm the structure by identifying characteristic losses of functional groups.[3][4]

Experimental Protocols

The following sections describe standard procedures for acquiring high-quality NMR and MS data for a small organic molecule like this compound.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial. The choice of solvent is critical as it can influence chemical shifts.

    • Add a small amount of an internal standard, such as Tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • ¹H NMR:

      • Acquire a standard one-dimensional proton spectrum.

      • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans for good signal-to-noise ratio.

    • ¹³C NMR:

      • Acquire a proton-decoupled ¹³C spectrum.

      • Typical parameters: spectral width of 220-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • 2D NMR (Optional but Recommended):

      • Run a COSY (Correlation Spectroscopy) experiment to establish proton-proton coupling networks and confirm assignments of the piperidine ring protons.

      • Run an HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate directly bonded proton and carbon atoms, which is invaluable for unambiguous assignment of the piperidine ring signals.[5]

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase correction and baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or the TMS signal (0.00 ppm).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approx. 10-100 µg/mL) in a suitable solvent system, typically a mixture of water and an organic solvent like methanol or acetonitrile.

    • A small amount of a volatile acid (e.g., formic acid for positive ion mode) or base (e.g., ammonium hydroxide for negative ion mode) is often added to the solution to promote ionization.

  • Instrument Setup and Data Acquisition:

    • The analysis is typically performed on a mass spectrometer equipped with an ESI source, such as a quadrupole, ion trap, or time-of-flight (TOF) analyzer.[6]

    • Ionization Mode:

      • Positive Ion Mode [M+H]⁺: The sample solution is infused into the ESI source where a high positive voltage is applied (e.g., +3 to +5 kV). This is suitable for molecules with basic sites, like the piperidine nitrogen.

      • Negative Ion Mode [M-H]⁻: A high negative voltage is applied (e.g., -2 to -4 kV). This mode is ideal for acidic molecules, such as the carboxylic acid in the target compound.

    • Mass Analysis:

      • Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da) to identify the molecular ion.

      • For structural confirmation, perform tandem MS (MS/MS) by selecting the molecular ion ([M+H]⁺ or [M-H]⁻) and subjecting it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.[7]

  • Data Analysis:

    • Identify the molecular ion peak corresponding to [M+H]⁺ or [M-H]⁻.

    • Analyze the fragmentation pattern from the MS/MS spectrum to identify neutral losses corresponding to functional groups (e.g., H₂O, CO₂, OCH₃). This provides strong evidence for the proposed structure.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the described spectroscopic techniques.

G Figure 1: Analytical Workflow for Compound Characterization cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample 1-(Methoxycarbonyl)piperidine- 4-carboxylic acid Sample NMR_Acq NMR Data Acquisition (¹H, ¹³C, 2D) Sample->NMR_Acq Dissolve in deuterated solvent MS_Acq MS Data Acquisition (ESI-MS, MS/MS) Sample->MS_Acq Prepare dilute solution NMR_Data NMR Spectra Analysis - Chemical Shifts - Coupling Constants - Integration NMR_Acq->NMR_Data MS_Data MS Spectra Analysis - Molecular Ion (m/z) - Fragmentation Pattern MS_Acq->MS_Data Structure Structure Elucidation & Verification NMR_Data->Structure MS_Data->Structure

Analytical Workflow Diagram

References

An In-depth Technical Guide on the Physicochemical Properties of 1-(Methoxycarbonyl)piperidine-4-carboxylic acid and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated physicochemical properties of 1-(Methoxycarbonyl)piperidine-4-carboxylic acid, with a focus on its solubility. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide leverages data from structurally similar compounds, namely piperidine-4-carboxylic acid and other N-protected piperidine derivatives. The methodologies and principles outlined herein provide a robust framework for the characterization and handling of this compound in a research and drug development setting.

Introduction to this compound

This compound is a derivative of piperidine-4-carboxylic acid (also known as isonipecotic acid). The piperidine scaffold is a significant structural motif in medicinal chemistry, appearing in numerous approved pharmaceuticals. The presence of both a carboxylic acid group and a methoxycarbonyl-protected amine imparts specific physicochemical characteristics that are crucial for its application as a synthetic building block in drug discovery. Understanding its solubility is paramount for designing synthetic routes, formulation development, and conducting biological assays.

Predicted Solubility Profile

  • Aqueous Solubility : The parent compound, piperidine-4-carboxylic acid, is soluble in water. The presence of the methoxycarbonyl group on the nitrogen atom reduces the basicity of the piperidine nitrogen and introduces a more lipophilic character. This modification is expected to decrease aqueous solubility compared to the parent compound. The solubility in aqueous solutions will also be highly dependent on pH. In basic conditions, the carboxylic acid will be deprotonated to form a carboxylate, which is expected to increase solubility.

  • Organic Solvents : Like many piperidine derivatives, this compound is expected to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol. Its solubility in non-polar solvents is likely to be limited.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Aqueous Water, BufferspH-dependentThe carboxylic acid moiety confers some aqueous solubility, especially at higher pH where it is deprotonated.
Polar Aprotic DMSO, DMFSolubleThese solvents are effective at solvating a wide range of organic molecules, including those with polar functional groups.
Polar Protic Methanol, EthanolSolubleThe compound can engage in hydrogen bonding with these solvents.
Non-Polar Hexane, TolueneSparingly SolubleThe overall polarity of the molecule is likely too high for significant solubility in non-polar environments.

Experimental Protocol for Thermodynamic Solubility Determination

To obtain precise quantitative solubility data for this compound, the following experimental protocol, based on the well-established shake-flask method, is recommended.

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

  • This compound

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, DMSO, ethanol, methanol)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C and 37 °C)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent.

    • Ensure that there is undissolved solid remaining in each vial to confirm that the solution is saturated.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Quantification:

    • Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of a pre-established calibration curve.

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

    • The concentration obtained represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

  • Data Reporting:

    • Express the solubility in units of mg/mL or mol/L.

Role in Drug Discovery and Synthesis Workflow

This compound is a valuable intermediate in the synthesis of more complex molecules for drug discovery. The methoxycarbonyl group serves as a protecting group for the piperidine nitrogen, allowing for selective reactions at the carboxylic acid functionality.

Below is a generalized workflow for the utilization of N-protected piperidine-4-carboxylic acids in synthetic chemistry.

G General Synthetic Workflow of N-Protected Piperidine-4-Carboxylic Acids cluster_0 Starting Material cluster_1 Protection cluster_2 Functionalization Piperidine-4-carboxylic_acid Piperidine-4-carboxylic acid N-Protection N-Protection (e.g., with methyl chloroformate) Piperidine-4-carboxylic_acid->N-Protection Protected_Intermediate 1-(Methoxycarbonyl)piperidine- 4-carboxylic acid N-Protection->Protected_Intermediate Amide_Coupling Amide Coupling Protected_Intermediate->Amide_Coupling Esterification Esterification Protected_Intermediate->Esterification Target_Molecule_1 Target Molecule (Amide Derivative) Amide_Coupling->Target_Molecule_1 Target_Molecule_2 Target Molecule (Ester Derivative) Esterification->Target_Molecule_2

Synthetic workflow for N-protected piperidine-4-carboxylic acids.

This diagram illustrates the initial protection of the piperidine nitrogen, followed by the functionalization of the carboxylic acid group through common reactions like amide coupling or esterification to yield diverse target molecules. This pathway is fundamental in medicinal chemistry for the synthesis of compound libraries for biological screening.

Conclusion

While direct experimental data on the solubility of this compound is scarce, its physicochemical properties can be reliably inferred from its chemical structure and the behavior of analogous compounds. It is anticipated to be soluble in polar organic solvents and exhibit pH-dependent solubility in aqueous media. For precise applications, it is imperative that its solubility is determined experimentally using standardized methods such as the shake-flask protocol detailed in this guide. Its role as a protected intermediate makes it a valuable tool for the synthesis of novel chemical entities in the ongoing quest for new therapeutic agents.

An In-depth Technical Guide to 1-(Methoxycarbonyl)piperidine-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(methoxycarbonyl)piperidine-4-carboxylic acid and its derivatives, pivotal scaffolds in modern medicinal chemistry. This document details their synthesis, biological activities, and applications in drug discovery, with a focus on their roles as antibacterial and antipsychotic agents.

Introduction

The piperidine ring is a privileged scaffold in drug discovery, present in numerous approved therapeutic agents. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space allow for potent and selective interactions with a wide range of biological targets.[1] The derivatization of the piperidine core at the 1 and 4 positions offers a versatile platform for modulating pharmacokinetic and pharmacodynamic properties. Specifically, the this compound framework serves as a crucial building block for the synthesis of a diverse array of bioactive molecules.

The methoxycarbonyl group at the 1-position acts as a key functional handle and can influence the molecule's polarity and metabolic stability. The carboxylic acid at the 4-position provides a convenient point for further modification, most commonly through amide bond formation, leading to the generation of extensive chemical libraries for structure-activity relationship (SAR) studies. This guide will delve into the synthetic methodologies, quantitative biological data, and key signaling pathways associated with these promising compounds.

Synthesis and Experimental Protocols

The synthesis of this compound derivatives typically involves the formation of an amide bond between the carboxylic acid at the C-4 position and a primary or secondary amine. The core scaffold itself can be prepared from isonipecotic acid.

Synthesis of this compound

Materials:

  • Isonipecotic acid (piperidine-4-carboxylic acid)

  • Methyl chloroformate

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Water

  • Organic solvent (e.g., diethyl ether or dichloromethane)

Procedure:

  • Dissolve isonipecotic acid in an aqueous solution of sodium hydroxide.

  • Cool the solution in an ice bath.

  • Slowly add methyl chloroformate dropwise to the stirred solution, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, acidify the mixture with hydrochloric acid to a pH of approximately 2-3.

  • Extract the aqueous layer with a suitable organic solvent.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

General Procedure for the Synthesis of 1-(Methoxycarbonyl)piperidine-4-carboxamide Derivatives

Materials:

  • This compound

  • Desired primary or secondary amine

  • Coupling agent (e.g., HATU, HOBt/EDCI)

  • Tertiary amine base (e.g., triethylamine or diisopropylethylamine)

  • Anhydrous solvent (e.g., dimethylformamide or dichloromethane)

Procedure:

  • Dissolve this compound in the anhydrous solvent.

  • Add the coupling agent (e.g., 1.1 equivalents of HATU) and the tertiary amine base (e.g., 2 equivalents of triethylamine).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired amine (1.0-1.2 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer sequentially with an acidic solution (e.g., 1M HCl), a basic solution (e.g., saturated NaHCO₃), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 1-(methoxycarbonyl)piperidine-4-carboxamide derivative.

Data Presentation: Biological Activity and Physicochemical Properties

The derivatives of this compound have been explored for various therapeutic applications. Below are tables summarizing key quantitative data for two major areas of investigation: antibacterial activity via DNA gyrase inhibition and antipsychotic potential through dopamine and serotonin receptor modulation.

Antibacterial Activity of Piperidine-4-carboxamide Derivatives as DNA Gyrase Inhibitors

A series of piperidine-4-carboxamide derivatives have shown potent activity against bacterial DNA gyrase, a validated target for antibiotics. The following table presents the Minimum Inhibitory Concentration (MIC) and DNA gyrase inhibitory activity (IC₅₀) for a selection of these compounds against Mycobacterium abscessus.

Compound IDR Group on PhenylM. abscessus MIC (µM)M. abscessus DNA Gyrase IC₅₀ (µM)
1 H12.510
2 4-F6.255
3 4-Cl3.132.5
4 4-Br3.132.8
5 4-CF₃1.51.5
6 3-CF₃12.511

Data synthesized from multiple sources for illustrative purposes.

Receptor Binding Affinities of Piperidine Derivatives for Antipsychotic Potential

Piperidine derivatives have been designed as multi-target ligands for dopamine (D₂) and serotonin (5-HT₁A, 5-HT₂A) receptors, a common strategy for developing atypical antipsychotics.[2] The table below summarizes the in vitro binding affinities (Ki, nM) of representative compounds.

Compound IDD₂ Ki (nM)5-HT₁A Ki (nM)5-HT₂A Ki (nM)
7 451.20.8
8 530.91.5
9 400.50.7
10 481.51.1
11 2.51.83.2

Data synthesized from multiple sources for illustrative purposes.[3]

Physicochemical Properties

The physicochemical properties of drug candidates are crucial for their absorption, distribution, metabolism, and excretion (ADME) profile. Below is a table of calculated properties for representative 1-(methoxycarbonyl)piperidine-4-carboxamide derivatives.

Compound IDMolecular Weight ( g/mol )cLogPTopological Polar Surface Area (Ų)Aqueous Solubility (LogS)
Amide 1 284.341.8558.91-2.5
Amide 2 302.332.0358.91-2.8
Amide 3 318.792.3858.91-3.2
Amide 4 352.792.8958.91-3.5

Calculated values are illustrative and can vary based on the specific side chains.[4]

Mandatory Visualizations

Signaling Pathway: Inhibition of DNA Gyrase

The following diagram illustrates the mechanism of action of piperidine-4-carboxamide derivatives as inhibitors of bacterial DNA gyrase. These compounds are believed to bind to the GyrA subunit, stabilizing the DNA-gyrase complex and leading to single-strand DNA breaks, which ultimately inhibits DNA replication and leads to bacterial cell death.[5]

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell DNA_Gyrase DNA Gyrase (GyrA/GyrB) Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Introduces supercoils Stabilized_Complex Stabilized DNA-Gyrase Cleavage Complex DNA_Gyrase->Stabilized_Complex Forms Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase Binds Replication_Fork DNA Replication Fork Supercoiled_DNA->Replication_Fork Facilitates Replication_Fork->Cell_Division Allows Piperidine_Derivative 1-(Methoxycarbonyl)piperidine- 4-carboxamide Derivative Piperidine_Derivative->DNA_Gyrase Binds to GyrA subunit DNA_Breaks DNA Strand Breaks Stabilized_Complex->DNA_Breaks Induces DNA_Breaks->Apoptosis Leads to

Caption: Mechanism of DNA Gyrase Inhibition by Piperidine Derivatives.

Experimental Workflow: Antipsychotic Drug Screening Cascade

The following diagram outlines a typical experimental workflow for the screening and evaluation of novel piperidine derivatives as potential antipsychotic agents. The cascade progresses from high-throughput in vitro assays to more complex in vivo models.

Antipsychotic_Screening_Workflow cluster_workflow Antipsychotic Drug Discovery Workflow Start Compound Library of Piperidine Derivatives Primary_Screening Primary Screening: In Vitro Receptor Binding Assays (D₂, 5-HT₁A, 5-HT₂A) Start->Primary_Screening Hit_Identification Hit Identification (Ki < 100 nM) Primary_Screening->Hit_Identification Active Lead_Optimization Lead Optimization (SAR Studies) Primary_Screening->Lead_Optimization Inactive Secondary_Screening Secondary Screening: Functional Assays (e.g., cAMP, Ca²⁺ flux) Hit_Identification->Secondary_Screening Lead_Selection Lead Candidate Selection (Potency and Selectivity) Secondary_Screening->Lead_Selection In_Vivo_PK In Vivo Pharmacokinetics (Rodent Models) Lead_Selection->In_Vivo_PK Potent & Selective Lead_Selection->Lead_Optimization Low Potency/ Poor Selectivity In_Vivo_Efficacy In Vivo Efficacy Models (e.g., Amphetamine-induced hyperlocomotion, Prepulse inhibition) In_Vivo_PK->In_Vivo_Efficacy Tox_Screening Early Toxicology Screening (e.g., hERG, CYP inhibition) In_Vivo_Efficacy->Tox_Screening Efficacious In_Vivo_Efficacy->Lead_Optimization Not Efficacious Tox_Screening->Lead_Optimization Toxicity Issues Preclinical_Candidate Preclinical Candidate Tox_Screening->Preclinical_Candidate Acceptable Safety Profile Lead_Optimization->Start Iterative Design

Caption: A typical screening cascade for antipsychotic drug discovery.

References

An In-depth Technical Guide to 1-(Methoxycarbonyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 1-(Methoxycarbonyl)piperidine-4-carboxylic acid, a key building block in medicinal chemistry and pharmaceutical development. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its synthesis, chemical properties, and applications.

Chemical Properties and Identifiers

This compound is a derivative of piperidine-4-carboxylic acid, also known as isonipecotic acid. The introduction of a methoxycarbonyl group at the nitrogen atom modifies its chemical properties, making it a valuable intermediate in the synthesis of more complex molecules.[1]

PropertyValueReference
Molecular Formula C₈H₁₃NO₄[2]
Molecular Weight 187.19 g/mol [2]
CAS Number 197585-42-5[2]
Appearance Solid[2]
InChI Key FDQGMCHKKYRKCB-UHFFFAOYSA-N[2]
SMILES O=C(OC)N(CC1)CCC1C(O)=O[2]

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives can be achieved through several pathways. A common strategy involves the N-acylation of a piperidine-4-carboxylic acid precursor.

General Synthesis Workflow

The synthesis generally involves the protection of the carboxylic acid group of a piperidine-4-carboxylic acid derivative, followed by the introduction of the methoxycarbonyl group at the nitrogen, and subsequent deprotection of the carboxylic acid if necessary. An alternative is the direct acylation of piperidine-4-carboxylic acid.

Synthesis_Workflow start Piperidine-4-carboxylic acid esterification Esterification (e.g., with Methanol, Acid catalyst) start->esterification n_acylation N-Acylation (Methyl Chloroformate) esterification->n_acylation hydrolysis Hydrolysis (Base or Acid) n_acylation->hydrolysis product 1-(Methoxycarbonyl)piperidine- 4-carboxylic acid hydrolysis->product

Caption: General synthetic workflow for this compound.

Synthesis of N-Substituted Piperidine-4-carboxylic Acid Derivatives

While specific protocols for the direct synthesis of this compound are not extensively detailed in the provided literature, methods for analogous N-substituted derivatives, such as N-Boc-piperidine-4-carboxylic acid methyl ester, offer valuable insights into the required chemical transformations.

Protocol 1: Synthesis of 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid methyl ester

This two-step process involves the protection of the nitrogen atom with a Boc group, followed by esterification of the carboxylic acid.

  • Step 1: N-Boc Protection

    • Materials: Piperidine-4-carboxylic acid derivative, dichloromethane (DCM), triethylamine (Et₃N), di-tert-butyl dicarbonate (BOC anhydride).

    • Procedure: To a stirred suspension of the piperidine-4-carboxylic acid derivative (20.67 mmol) in DCM (75 mL) at 0°C, add Et₃N (103.35 mmol). This is followed by the dropwise addition of BOC anhydride (62.01 mmol). The reaction mixture is then stirred at room temperature for 16 hours. After the reaction, water (50 mL) is added, and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.[3]

  • Step 2: Esterification

    • Materials: 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid, dimethylformamide (DMF), potassium carbonate, iodomethane.

    • Procedure: To a solution of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (2.0 g) in DMF (38 mL), add potassium carbonate (1.2 g, 8.7 mmol) and iodomethane (0.65 mL, 10 mmol). The reaction mixture is stirred for three hours at room temperature. The mixture is then poured into a 10% aqueous potassium carbonate solution (100 mL) and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated in vacuo. The crude product is purified via column chromatography.[3]

Experimental_Workflow_Boc_Ester start Piperidine-4-carboxylic acid derivative step1 N-Boc Protection: 1. Add Et3N in DCM at 0°C 2. Add BOC anhydride 3. Stir at RT for 16h 4. Workup and Purification start->step1 intermediate 1-(tert-butoxycarbonyl)piperidine- 4-carboxylic acid step1->intermediate step2 Esterification: 1. Add K2CO3 and CH3I in DMF 2. Stir at RT for 3h 3. Workup and Purification intermediate->step2 product 1-(tert-Butoxycarbonyl)piperidine- 4-carboxylic acid methyl ester step2->product

Caption: Experimental workflow for the synthesis of N-Boc protected methyl ester.

Applications in Research and Drug Development

This compound and its analogues are valuable intermediates in pharmaceutical research. The piperidine scaffold is a common structural motif in a wide range of therapeutic agents.[4] N-substitution on the piperidine ring is a key strategy in medicinal chemistry to modulate pharmacological properties such as receptor affinity and selectivity.[4]

Derivatives of piperidine-4-carboxylic acid are utilized in the development of:

  • GABA Receptor Ligands: Piperidine-4-carboxylic acid (isonipecotic acid) is a conformationally restricted analogue of the neurotransmitter GABA and acts as a partial agonist at GABA-A receptors.[4][5]

  • Opioid Receptor Modulators: The 4-anilidopiperidine structure is a core component of potent μ-opioid receptor agonists like carfentanil.[6]

  • Novel Therapeutics: The versatility of the piperidine-4-carboxylic acid scaffold allows for its incorporation into a wide array of bioactive molecules being investigated for various therapeutic areas.[7]

Spectroscopic Data

While a dedicated full dataset for this compound is not available in the provided search results, spectroscopic data for closely related compounds can provide expected ranges for key signals.

General Spectroscopic Features of Carboxylic Acid Derivatives:

  • ¹H NMR: Protons on the carbon atom alpha to a carbonyl group typically resonate in the 2.0-3.0 ppm region.[8]

  • ¹³C NMR: The carbonyl carbon of a carboxylic acid derivative is significantly deshielded and appears in the 160-180 ppm range.[8]

  • IR Spectroscopy: Carboxylic acids show a characteristic broad O-H stretch from 2500-3300 cm⁻¹ and a C=O stretch around 1700-1725 cm⁻¹. Esters exhibit a strong C=O stretch around 1735-1750 cm⁻¹.[9]

  • Mass Spectrometry: A common fragmentation pattern for carboxylic acid derivatives is the cleavage of the C-Y bond to form an acylium ion (R-CO⁺).[8]

¹H and ¹³C NMR Data for 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid methyl ester: [3]

¹H NMR (600 MHz, CDCl₃) δ (ppm)¹³C NMR (151 MHz, CDCl₃) δ (ppm)
3.99 (s, 2H)174.9
3.67 (s, 3H)154.6
2.82 (t, J = 12.4 Hz, 2H)79.5
2.43 (tt, J = 11.0, 3.9 Hz, 1H)51.7
1.88-1.81 (m, 1H)41.0
1.70-1.55 (m, 2H)28.4
1.44 (s, 9H)27.9

Safety Information

According to safety data for 1-(Methoxycarbonyl)-4-piperidinecarboxylic acid, the compound is classified with GHS05 pictograms, indicating it can cause severe skin burns and eye damage. The signal word is "Danger" with hazard statements including H318 (Causes serious eye damage). Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305 + P351 + P338 + P310 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor).[2] The storage class is designated as 11 for combustible solids.[2]

References

An In-depth Technical Guide to Methoxycarbonyl Derivatives of Isonipecotic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl isonipecotate, the methoxycarbonyl derivative of isonipecotic acid. It details its physicochemical properties, synthesis protocols, biological significance, and applications as a crucial intermediate in pharmaceutical development.

Introduction

Isonipecotic acid, also known as piperidine-4-carboxylic acid, is a conformationally restricted analog of the primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[1] While isonipecotic acid itself is a partial agonist at GABA-A receptors, its derivatives are of significant interest in medicinal chemistry.[1][2] The methoxycarbonyl derivative, methyl isonipecotate (or methyl piperidine-4-carboxylate), serves as a versatile and indispensable building block for the synthesis of a wide array of biologically active compounds.[3][4][5] Its piperidine scaffold is a key structural motif in drugs targeting the central nervous system, pain management, and inflammatory conditions.[4] This guide explores the synthesis, properties, and applications of this important pharmaceutical intermediate.[6][7]

Physicochemical Properties

Methyl isonipecotate is a colorless to yellow liquid under standard conditions.[3][5] Its key chemical and physical properties are summarized below, providing essential data for experimental design and chemical synthesis.

PropertyValueSource
CAS Number 2971-79-1[3][8][9]
Molecular Formula C₇H₁₃NO₂[3][8][9]
Molecular Weight 143.18 g/mol [3][8][9]
Boiling Point 85-90 °C[3][5][9]
Density 1.06 g/mL at 25 °C[3][5][9]
Refractive Index n20/D 1.465[3][9]
Flash Point 89 °C (192.2 °F) - closed cup[3][9]
Solubility Slightly soluble in water; Soluble in Chloroform[3][5]
pKa 9.78 ± 0.10 (Predicted)[3][5]
Appearance Colorless to yellow liquid[3]

Synthesis and Experimental Protocols

The synthesis of methyl isonipecotate and its N-substituted derivatives can be achieved through several established routes. The selection of a specific method often depends on the availability of starting materials, desired scale, and required purity.

Synthesis via Deprotection of a Boc-Protected Precursor

A common and high-yielding method involves the deprotection of a commercially available N-Boc protected precursor, methyl 1-tert-butoxycarbonyl-4-piperidinecarboxylate. This method is efficient and provides the hydrochloride salt of the product in high purity.

Experimental Protocol:

  • Dissolve methyl 1-tert-butoxycarbonyl-4-piperidinecarboxylate (8.88 mmol) in dichloromethane (DCM, 3 mL).[6]

  • Add a 4 M solution of hydrochloric acid in ethyl acetate (EtOAc, 6 mL) to the mixture.[6]

  • Stir the reaction mixture at room temperature for 1.5 hours.[6]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent by concentration under reduced pressure.[6]

  • The resulting white solid is methyl piperidine-4-carboxylate hydrochloride. The reported yield is approximately 99%.[6]

G cluster_workflow Synthesis Workflow: Deprotection Method start Start: Methyl 1-Boc-4- piperidinecarboxylate in DCM add_hcl Add 4M HCl in EtOAc start->add_hcl Step 1 stir Stir at Room Temperature (1.5 hours) add_hcl->stir Step 2 concentrate Concentrate Under Reduced Pressure stir->concentrate Step 3 product Product: Methyl piperidine-4- carboxylate hydrochloride concentrate->product Step 4

Caption: Synthesis workflow for methyl piperidine-4-carboxylate HCl.

Synthesis via Fischer Esterification

Fischer esterification is a classic method for producing esters from carboxylic acids and alcohols in the presence of an acid catalyst. Isonipecotic acid can be esterified using this approach.

General Experimental Protocol:

  • Suspend isonipecotic acid (1 equivalent) in an excess of methanol, which acts as both reactant and solvent.

  • Cool the mixture in an ice bath to 0-5°C.

  • Slowly add a strong acid catalyst, such as thionyl chloride (1.5 equivalents) or concentrated sulfuric acid, dropwise to the cooled suspension.[10]

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC).[11]

  • Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Neutralize the residue by pouring it over crushed ice and adding a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl isonipecotate.

Synthesis of N-Methyl Isonipecotate Methyl Ester

Further derivatization at the nitrogen atom is common. The N-methyl derivative, for example, can be synthesized from methyl isonipecotate via reductive amination.

Experimental Protocol:

  • Dissolve methyl piperidine-4-carboxylate (7.00 mmol) in methanol (25 mL).[12]

  • Sequentially add formic acid (12.00 mmol) and a 40% aqueous solution of formaldehyde (35.00 mmol).[12]

  • Heat the reaction mixture to reflux for 3 hours.[12]

  • After cooling, concentrate the mixture under reduced pressure.[12]

  • Dissolve the residue in water and basify with a sodium bicarbonate solution.[12]

  • Extract the product with dichloromethane (3 x 30 mL).[12]

  • Combine the organic layers, dry with anhydrous magnesium sulfate, filter, and concentrate to yield methyl N-methyl-4-piperidinecarboxylate as a brown liquid (91% yield reported).[12]

Biological Activity and Applications in Drug Development

Methyl isonipecotate is a crucial starting material for a wide range of pharmaceuticals due to the prevalence of the piperidine ring in bioactive molecules.[4]

Role as a GABA Uptake Inhibitor Precursor

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system.[13][14] Its synaptic concentration is regulated by GABA transporters (GATs).[15] Inhibiting these transporters prolongs the action of GABA, an effect that is therapeutic in conditions like epilepsy and anxiety.[16]

Derivatives of isonipecotic acid (and its isomer, nipecotic acid) are foundational scaffolds for potent GABA uptake inhibitors.[17][18] For example, lipophilic side chains are often attached to the piperidine nitrogen to increase blood-brain barrier penetration and affinity for GATs.[19][20] (S)-1-[2-[tris(4-methoxyphenyl)methoxy]ethyl]-3-piperidinecarboxylic acid, a derivative of the related nipecotic acid, was identified as a selective ligand for the GAT-3 transporter.[13] Methyl isonipecotate serves as a key intermediate for creating libraries of such derivatives for screening and drug discovery.

G cluster_synapse GABAergic Synapse cluster_pre cluster_post presynaptic Presynaptic Neuron postsynaptic Postsynaptic Neuron gaba_vesicle GABA gaba_receptor GABAA Receptor gaba_vesicle->gaba_receptor Release & Binding gat GABA Transporter (GAT) gaba_vesicle->gat Reuptake gaba_receptor->postsynaptic Inhibitory Signal (Cl- influx) inhibitor Isonipecotic Acid Derivative (GAT Inhibitor) inhibitor->gat Blocks

Caption: Modulation of GABAergic signaling by a GAT inhibitor.

Versatile Pharmaceutical Intermediate

Beyond GABAergic modulation, methyl isonipecotate is a reactant for synthesizing a diverse range of therapeutic agents:[3]

  • Antipsychotics: Isonipecotic acid is a precursor for drugs like Risperidone and Paliperidone.[21]

  • Antitubercular Agents: It is used as a reactant in the synthesis of novel drugs targeting tuberculosis.[3][5]

  • Protein Kinase Inhibitors: The scaffold is incorporated into orally available naphthyridine protein kinase D inhibitors.[3][5]

  • Neurochemicals and Antibacterials: Its versatile chemical properties make it a valuable component in the synthesis of various neurochemicals and antibacterials.[3][5][22][23]

  • Enzyme Inhibitors: It is used to synthesize potent inhibitors of soluble epoxide hydrolase (sEH), which are targets for treating inflammation and hypertension.[3][5]

The logical progression from the parent acid to complex, high-value pharmaceuticals highlights the strategic importance of its methoxycarbonyl derivative.

G A Isonipecotic Acid (Precursor) B Methyl Isonipecotate (Methoxycarbonyl Derivative) A->B Esterification C GABA Uptake Inhibitors B->C N-Alkylation/ Amidation D Antipsychotics (e.g., Risperidone) B->D Multi-step Synthesis E Protein Kinase Inhibitors B->E Multi-step Synthesis F Other Bioactive Compounds B->F Multi-step Synthesis

Caption: Role of Methyl Isonipecotate as a key chemical intermediate.

Conclusion

The methoxycarbonyl derivative of isonipecotic acid, methyl isonipecotate, is more than a simple ester. It is a pivotal molecular scaffold and a high-value intermediate in the field of drug discovery and development. Its straightforward synthesis and versatile reactivity allow researchers to access a wide chemical space, leading to the creation of novel therapeutics for neurological disorders, infectious diseases, and more. The data and protocols presented in this guide serve as a foundational resource for scientists leveraging this compound in their research endeavors.

References

N-Protected Piperidine-4-Carboxylic Acid Analogs: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine-4-carboxylic acid scaffold is a privileged structural motif in medicinal chemistry, frequently incorporated into a diverse array of therapeutic agents. Its conformational rigidity and the ability to introduce substituents at various positions make it an attractive building block for modulating the pharmacological properties of drug candidates. N-protection of the piperidine nitrogen is a critical strategy in the synthesis of these analogs, enabling selective functionalization and the introduction of diverse chemical functionalities. This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of N-protected piperidine-4-carboxylic acid analogs, with a focus on the widely used Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl) protecting groups.

I. Synthesis of N-Protected Piperidine-4-Carboxylic Acid Analogs

The protection of the piperidine nitrogen is a fundamental step in the elaboration of the 4-carboxylic acid moiety. The choice of the protecting group is crucial and depends on its stability to various reaction conditions and the ease of its subsequent removal.

A. N-Boc-Piperidine-4-Carboxylic Acid

The tert-butoxycarbonyl (Boc) group is a popular choice due to its stability under a wide range of non-acidic conditions and its facile removal under mild acidic conditions.[1]

Table 1: Comparative Synthesis Yields of N-Protected Piperidine-4-Carboxylic Acid

N-Protecting GroupStarting MaterialReagents and ConditionsYield (%)Reference
Boc4-Piperidinecarboxylic acidDi-tert-butyl dicarbonate, NaOH (1N), t-butanol, 0°C to rt, overnight100[2]
Boc4-Piperidinecarboxylic acidDi-tert-butyl dicarbonate, NaHCO3/Na2CO3 buffer, 30°C, 22hNot specified
Cbz4-Piperidinecarboxylic acid methyl esterBenzyl chloroformate, baseNot specified
AcetylIsonipecotic acidAcetic anhydride, DCM, ambient temperature, 23h45 (after recrystallization)
BenzoylPiperidineBenzoyl chloride, NaOH, water, 35-40°C70-75[3]
Benzyl4-Piperidinecarboxylic acid methyl ester hydrochlorideBenzyl bromide, Triethylamine, Methanol, reflux98.2 (of hydrolyzed product)[4]
B. N-Cbz-Piperidine-4-Carboxylic Acid

The carboxybenzyl (Cbz) group is another widely used protecting group, typically removed by catalytic hydrogenation.

A general workflow for the synthesis of N-protected piperidine-4-carboxylic acid is depicted below:

G cluster_synthesis General Synthesis Workflow Start 4-Piperidinecarboxylic Acid Protect N-Protection (e.g., Boc2O, Cbz-Cl) Start->Protect Protection Reagent Analog N-Protected Piperidine- 4-Carboxylic Acid Protect->Analog Protected Product PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT Akt PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes MAPK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription & Cell Proliferation ERK->Transcription Regulates G cluster_workflow Enzyme Inhibition Assay Workflow Start Prepare Reagents (Enzyme, Substrate, Inhibitor, Buffer) Incubate Pre-incubate Enzyme with Inhibitor Start->Incubate React Initiate Reaction (Add Substrate) Incubate->React Measure Monitor Reaction Progress (e.g., Spectrophotometry) React->Measure Analyze Data Analysis (Calculate IC50) Measure->Analyze

References

The Methoxycarbonyl Group: A Versatile Protecting Group in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of modern organic synthesis, enabling the selective transformation of multifunctional molecules. Among the carbamate-based protecting groups, the methoxycarbonyl (Moz or MeO₂C) group offers a unique combination of stability and reactivity, making it a valuable tool in the synthesis of complex molecules, including natural products and pharmaceuticals. This technical guide provides a comprehensive overview of the methoxycarbonyl protecting group, detailing its introduction, cleavage, stability profile, and applications in drug development.

Introduction to the Methoxycarbonyl Protecting Group

The methoxycarbonyl group is primarily used for the protection of amines and alcohols, forming methyl carbamates and methyl carbonates, respectively. Its relatively small size and moderate stability make it an attractive choice in multi-step synthetic sequences where other common protecting groups may be unsuitable.

Core Characteristics:

  • Stability: Generally stable to acidic conditions and some oxidizing and reducing agents.

  • Cleavage: Removable under various conditions, including strong base, acid, or specialized reagents, allowing for orthogonality with other protecting groups.

  • Introduction: Can be readily introduced using common and commercially available reagents.

Protection of Functional Groups

The introduction of the methoxycarbonyl group is a straightforward process, typically achieved through the reaction of the substrate with a suitable methoxycarbonylating agent.

Protection of Amines (Formation of Methyl Carbamates)

The most common method for the protection of primary and secondary amines as methyl carbamates involves the use of methyl chloroformate or dimethyl carbonate.

General Workflow for Amine Protection:

G cluster_0 Protection Workflow start Start: Amine (R-NH₂) reagents Reagents: Methyl Chloroformate (ClCO₂Me) or Dimethyl Carbonate ((MeO)₂CO) Base (e.g., NaHCO₃, Pyridine) start->reagents 1. Add reaction Reaction: Nucleophilic Acyl Substitution reagents->reaction 2. React workup Work-up: Aqueous extraction reaction->workup 3. Quench & Extract product Product: Methyl Carbamate (R-NHCO₂Me) workup->product 4. Isolate G cluster_0 Deprotection Workflow start Start: Methyl Carbamate (R-NHCO₂Me) reagents Reagents: Strong Base (e.g., KOH) or TMSI start->reagents 1. Add reaction Reaction: Hydrolysis or Silyl-mediated cleavage reagents->reaction 2. React workup Work-up: Neutralization & Extraction reaction->workup 3. Quench & Extract product Product: Amine (R-NH₂) workup->product 4. Isolate G cluster_0 Mechanism of Basic Hydrolysis start R-NH-CO-OMe + OH⁻ intermediate1 [R-NH-C(O⁻)(OH)-OMe] start->intermediate1 Nucleophilic attack intermediate2 R-NH-COOH + MeO⁻ intermediate1->intermediate2 Elimination of MeO⁻ products R-NH₂ + CO₂ + MeOH intermediate2->products Decarboxylation

Methodological & Application

Application Notes: Amide Coupling Protocols for 1-(Methoxycarbonyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(Methoxycarbonyl)piperidine-4-carboxylic acid is a valuable building block in medicinal chemistry and drug discovery. The synthesis of its amide derivatives is a crucial step in the development of novel therapeutic agents. Piperidine-4-carboxamides have been identified as potent inhibitors of various biological targets, including bacterial DNA gyrase and the human C-C chemokine receptor type 5 (CCR5), highlighting their potential in the development of antibacterial and antiviral drugs.[1][2][3][4] This document provides detailed application notes and experimental protocols for the amide coupling of this compound with various amines, utilizing common and efficient coupling reagents.

Data Presentation: Comparison of Common Amide Coupling Reagents

The choice of coupling reagent is critical for achieving high yield, purity, and minimizing side reactions. Below is a summary of commonly used coupling reagents for the formation of amide bonds with piperidine-4-carboxylic acid derivatives and related substrates.

Coupling Reagent/SystemAmine SubstrateSolventBaseReaction TimeYield (%)Notes
HATU Various aminesDMFDIPEA16 h~85-95%Highly efficient, especially for challenging couplings.[5]
EDC/HOBt BenzylamineDMFDIEA30-60 min (RT)~85-92%Cost-effective with easily removable byproducts.[6]
BOP Various aminesDMFDIPEANot SpecifiedHighEfficient, but produces a carcinogenic byproduct (HMPA).
PyBOP Various aminesDMFDIPEA2-4 h~90-96%A safer alternative to BOP with comparable efficiency.[6]
EDCI Substituted benzylamines/piperazinesMeCN-Not Specified43-90%Effective for the synthesis of bioactive sulfonamides.

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

This protocol is a general and highly effective method for the coupling of this compound with a variety of primary and secondary amines.

Materials:

  • This compound

  • Amine (e.g., Benzylamine)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add HATU (1.2 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 16 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol utilizes the cost-effective carbodiimide coupling agent EDC in the presence of the additive HOBt to suppress racemization and improve efficiency.

Materials:

  • This compound

  • Amine (e.g., Aniline)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • DIEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • 1M HCl solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution and stir at 0 °C for 30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 eq) followed by the dropwise addition of DIEA (2.5 eq) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 30-60 minutes, or until completion as monitored by TLC or LC-MS.

  • Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Amide Coupling Reaction cluster_workup Workup & Purification Carboxylic_Acid 1-(Methoxycarbonyl)piperidine- 4-carboxylic acid Reaction_Vessel Reaction in Anhydrous DMF + Coupling Reagent (e.g., HATU) + Base (e.g., DIPEA) Carboxylic_Acid->Reaction_Vessel Amine Amine Substrate Amine->Reaction_Vessel Extraction Aqueous Workup (EtOAc, NaHCO3, Brine) Reaction_Vessel->Extraction Reaction Completion Drying Drying (Na2SO4) & Concentration Extraction->Drying Purification Silica Gel Chromatography Drying->Purification Final_Product Purified Piperidine-4-carboxamide Purification->Final_Product

Caption: General workflow for amide coupling.

dna_gyrase_inhibition cluster_bacterial_cell Bacterial Cell DNA_Gyrase DNA Gyrase (GyrA & GyrB subunits) Supercoiled_DNA Negative Supercoiling DNA_Gyrase->Supercoiled_DNA ATP-dependent supercoiling DNA_Damage DNA Damage & SOS Response DNA_Gyrase->DNA_Damage DNA strand breaks Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase Binding DNA_Replication DNA Replication & Transcription Supercoiled_DNA->DNA_Replication Cell_Division Cell Division DNA_Replication->Cell_Division Piperidine_Carboxamide Piperidine-4-carboxamide Inhibitor Piperidine_Carboxamide->Inhibition Inhibition->DNA_Gyrase Inhibition Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death leads to

References

Application Notes and Protocols for the Use of 1-(Methoxycarbonyl)piperidine-4-carboxylic acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Methoxycarbonyl)piperidine-4-carboxylic acid is a valuable building block in peptide synthesis, primarily utilized in the design of peptidomimetics. Its rigid piperidine core serves as a scaffold to introduce conformational constraints into peptide backbones. This can lead to the stabilization of specific secondary structures, such as β-turns, which are often crucial for biological activity and receptor recognition. The incorporation of this non-natural amino acid can enhance the metabolic stability, bioavailability, and therapeutic potential of peptide-based drugs.

The N-methoxycarbonyl protecting group offers an alternative to the more common Boc and Fmoc groups, providing different deprotection and solubility characteristics. These application notes provide a comprehensive overview of the use of this compound in solid-phase peptide synthesis (SPPS), including detailed protocols, illustrative quantitative data, and workflow diagrams for its application in drug design.

Applications in Peptide Science

The primary application of this compound is in the creation of peptidomimetics with enhanced pharmacological properties. Key applications include:

  • Conformational Rigidity: The piperidine ring restricts the rotational freedom of the peptide backbone, helping to lock the peptide into a bioactive conformation. This pre-organization can lead to higher binding affinity and selectivity for the target receptor.

  • Scaffold for Drug Design: The piperidine structure can serve as a central scaffold from which various pharmacophoric groups can be appended, allowing for the systematic exploration of structure-activity relationships (SAR).

  • Improved Metabolic Stability: The introduction of this non-natural amino acid can render the resulting peptide more resistant to enzymatic degradation by proteases, thereby increasing its in vivo half-life.

  • Modulation of Physicochemical Properties: The incorporation of the piperidine moiety can alter the solubility and lipophilicity of a peptide, which can be optimized to improve its drug-like properties.

Experimental Protocols

The following protocols outline the steps for the incorporation of this compound into a peptide sequence using standard manual Fmoc-based solid-phase peptide synthesis (SPPS).

Protocol 1: Resin Preparation and Swelling
  • Place the desired amount of a suitable resin (e.g., Rink Amide for C-terminal amides or Wang resin for C-terminal acids) into a reaction vessel.

  • Add N,N-dimethylformamide (DMF) to the resin (approximately 10-15 mL per gram of resin).

  • Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation to ensure optimal reaction conditions.

  • After swelling, drain the DMF from the reaction vessel.

Protocol 2: N-Terminal Fmoc Deprotection
  • To the swollen resin, add a 20% (v/v) solution of piperidine in DMF.

  • Agitate the mixture for 5 minutes at room temperature.

  • Drain the piperidine solution.

  • Add a fresh 20% solution of piperidine in DMF and agitate for an additional 15-20 minutes to ensure complete removal of the Fmoc group.

  • Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine.

  • Perform a Kaiser test to confirm the presence of a free primary amine. A positive test (blue beads) indicates successful Fmoc deprotection and readiness for the coupling step.

Protocol 3: Coupling of this compound

This protocol uses HBTU/HOBt as the coupling reagents. Other reagents such as PyBOP or HATU can also be used with minor modifications to the protocol.

  • Activation of the Carboxylic Acid:

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the solution to create a basic environment and initiate the activation.

    • Briefly vortex the mixture. The solution should change color, indicating the formation of the active ester.

  • Coupling to the Resin:

    • Immediately add the activated amino acid solution to the deprotected, resin-bound peptide.

    • Agitate the reaction mixture at room temperature for 1-2 hours. Due to the potential for steric hindrance from the cyclic structure, a longer coupling time or double coupling may be necessary.

    • Monitor the reaction progress using a Kaiser test. A negative test (colorless or yellowish beads) indicates complete coupling.

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3-5 times), followed by dichloromethane (DCM) (2-3 times), and finally DMF (2-3 times) to remove any unreacted reagents and byproducts.

Protocol 4: Cleavage and Deprotection
  • After the final amino acid has been coupled and the N-terminal protecting group has been removed, wash the resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail appropriate for the resin and the side-chain protecting groups used. A common cocktail is Reagent K: 82.5% Trifluoroacetic acid (TFA), 5% water, 5% phenol, 5% thioanisole, and 2.5% 1,2-ethanedithiol.

  • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether two more times and then dry under vacuum.

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

The following tables provide illustrative quantitative data for the incorporation of N-alkoxycarbonyl piperidine carboxylic acid derivatives in SPPS. These values are representative and may vary depending on the specific peptide sequence, resin, and coupling reagents used.

Table 1: Reagent Equivalents for Coupling

ReagentEquivalents (relative to resin loading)
This compound3.0
HBTU2.9
HOBt3.0
DIPEA6.0

Table 2: Illustrative Yield and Purity Data for a Model Peptide

Peptide SequenceCoupling Time (h)Crude Yield (%)Purity by HPLC (%)
Ac-Ala-X-Gly-NH₂1.57885
Ac-Phe-X-Leu-NH₂2.07281
Ac-Val-X-Pro-NH₂2.5 (double couple)6575

X represents the this compound residue.

Mandatory Visualizations

Diagram 1: General Workflow for SPPS Incorporation

SPPS_Workflow Resin Resin Swelling in DMF Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 DMF Wash Fmoc_Deprotection->Washing1 Coupling Coupling of 1-(Methoxycarbonyl)piperidine- 4-carboxylic acid (HBTU/HOBt/DIPEA) Washing2 DMF/DCM Wash Coupling->Washing2 Washing2->Fmoc_Deprotection Next Cycle Final_Cleavage Cleavage from Resin and Side-Chain Deprotection (TFA Cocktail) Washing2->Final_Cleavage Final Cycle Purification Purification (RP-HPLC) Final_Cleavage->Purification Wasting1 Wasting1 Wasting1->Coupling

Caption: General workflow for the incorporation of this compound in SPPS.

Diagram 2: Rational Design of Peptidomimetics

Peptidomimetic_Design cluster_0 Lead Identification & Optimization cluster_1 Peptidomimetic Design & Synthesis cluster_2 Evaluation Lead_Peptide Identify Bioactive Lead Peptide SAR_Studies Structure-Activity Relationship (SAR) Studies Lead_Peptide->SAR_Studies Identify_Turn Identify Key Residues (e.g., in a β-turn) SAR_Studies->Identify_Turn Incorporate_Scaffold Replace Key Residues with 1-(Methoxycarbonyl)piperidine- 4-carboxylic acid Identify_Turn->Incorporate_Scaffold SPPS Solid-Phase Peptide Synthesis (SPPS) Incorporate_Scaffold->SPPS Purification Purification and Characterization SPPS->Purification Bioassay In Vitro Biological Assays (Binding, Functional) Purification->Bioassay Conformational_Analysis Conformational Analysis (NMR, CD Spectroscopy) Bioassay->Conformational_Analysis Optimized_Lead Optimized Peptidomimetic with Improved Properties Conformational_Analysis->Optimized_Lead Optimized_Lead->SAR_Studies Iterative Refinement

Caption: Logical workflow for the rational design of peptidomimetics using piperidine-based scaffolds.

Conclusion

The use of this compound in solid-phase peptide synthesis is a powerful strategy for the development of conformationally constrained peptides and peptidomimetics. The protocols and data presented here provide a foundation for the successful incorporation of this building block into novel peptide sequences. Researchers are encouraged to optimize reaction conditions based on the specific requirements of their target peptides to achieve high purity and yield. The ability to introduce defined structural motifs into peptides using such scaffolds is a significant advantage in the pursuit of new and improved therapeutic agents.

Application Notes and Protocols for Solid-Phase Synthesis with 1-(Methoxycarbonyl)piperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Methoxycarbonyl)piperidine-4-carboxylic acid is a versatile building block in medicinal chemistry and drug discovery, offering a conformationally constrained scaffold for the synthesis of diverse molecular entities. Its incorporation into solid-phase synthesis (SPS) protocols allows for the efficient generation of libraries of compounds with potential therapeutic applications. The piperidine moiety is a common motif in many approved drugs, and its derivatives are of significant interest for targeting a wide range of biological targets, including G protein-coupled receptors (GPCRs).

These application notes provide a generalized framework and experimental protocols for the solid-phase synthesis of molecules incorporating the this compound scaffold. Due to the limited availability of specific published data for this exact molecule in solid-phase applications, the following protocols are based on well-established solid-phase peptide synthesis (SPPS) and small molecule synthesis methodologies for analogous N-protected carboxylic acids. Researchers should consider these as starting points for optimization.

Data Presentation

Table 1: Representative Data for Solid-Phase Synthesis of a Model Peptide on Wang Resin

ParameterTypical Value
Resin Loading
Initial Wang Resin Substitution0.5 - 1.0 mmol/g
Loading Efficiency of First Amino Acid70 - 95%
Peptide Assembly
Average Coupling Efficiency per Cycle>98% (monitored by Kaiser or other qualitative tests)
Cleavage and Purification
Crude Product Yield (after cleavage)60 - 85%
Purity of Crude Product (by HPLC)50 - 80%
Isolated Yield (after purification)25 - 50%
Final Purity (by analytical HPLC)>95%

Experimental Protocols

The following protocols outline the key steps for the incorporation of this compound onto a solid support, subsequent elaboration, and final cleavage of the product.

Protocol 1: Attachment of this compound to Wang Resin

This protocol describes the esterification of this compound to the hydroxyl groups of Wang resin.

Materials:

  • Wang Resin

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • 1-Hydroxybenzotriazole (HOBt) (optional, to suppress racemization)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Acetic Anhydride

  • Pyridine or N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

Procedure:

  • Resin Swelling: Swell the Wang resin in DCM (10-15 mL per gram of resin) in a suitable reaction vessel for 1-2 hours with gentle agitation.

  • Amino Acid Activation: In a separate flask, dissolve this compound (2-4 equivalents relative to the initial resin substitution) and HOBt (2-4 equivalents, if used) in a minimal amount of DMF. Add DIC (2-4 equivalents) to this solution and allow it to pre-activate for 10-15 minutes at room temperature.

  • Coupling Reaction: Drain the DCM from the swollen resin. Add the pre-activated this compound solution to the resin. Add DMAP (0.1-0.2 equivalents) to the reaction mixture. Agitate the mixture at room temperature for 2-4 hours.

  • Capping: After the coupling reaction, wash the resin with DMF (3x) and DCM (3x). To cap any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride/pyridine/DCM (e.g., 1:1:8 v/v/v) for 30 minutes.

  • Washing and Drying: Wash the resin thoroughly with DCM (3x), DMF (3x), and MeOH (3x). Dry the resin under vacuum to a constant weight.

  • Determination of Loading: The loading of the building block onto the resin can be determined spectrophotometrically by cleaving the N-methoxycarbonyl group under acidic conditions and quantifying the released formaldehyde, or gravimetrically by the weight gain of the resin.

Protocol 2: Solid-Phase Elaboration of the Piperidine Scaffold

This protocol provides a general workflow for further chemical modifications of the resin-bound this compound. The example shown is the amidation of the carboxylic acid group.

Materials:

  • Resin-bound this compound (from Protocol 1)

  • Primary or secondary amine of choice

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

Procedure:

  • Resin Swelling: Swell the resin in DMF (10-15 mL per gram of resin) for 1 hour.

  • Activation and Coupling:

    • In a separate vial, dissolve the amine (3-5 equivalents relative to resin loading) in DMF.

    • In another vial, dissolve HATU (3-5 equivalents) in DMF.

    • Add the HATU solution to the resin, followed by the amine solution.

    • Add DIPEA (6-10 equivalents) to the reaction mixture.

    • Agitate the reaction at room temperature for 2-12 hours. The reaction progress can be monitored by a qualitative test (e.g., a colorimetric test for the presence of unreacted carboxylic acid).

  • Washing: After the reaction is complete, drain the solvent and wash the resin thoroughly with DMF (5x), DCM (5x), and MeOH (3x).

  • Drying: Dry the resin under vacuum.

Protocol 3: Cleavage from Wang Resin

This protocol describes the cleavage of the synthesized molecule from the Wang resin using trifluoroacetic acid (TFA).

Materials:

  • Resin-bound product

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (as a scavenger)

  • Water

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the dried resin with DCM (3x) to ensure it is free of any residual DMF.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5 v/v/v). The choice of scavengers depends on the functional groups present in the synthesized molecule.

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 1-3 hours.

  • Product Isolation: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA. Combine the filtrates.

  • Precipitation: Add the combined filtrate to a 10-fold volume of cold diethyl ether to precipitate the crude product.

  • Collection and Drying: Collect the precipitate by centrifugation or filtration. Wash the crude product with cold diethyl ether and dry under vacuum.

  • Purification: The crude product can be purified by an appropriate chromatographic method, such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

The following diagrams illustrate the general workflows for the solid-phase synthesis protocols described above.

G Resin Wang Resin Swell_Resin Swell Resin (DCM) Resin->Swell_Resin Couple_AA Couple to Resin Swell_Resin->Couple_AA Activate_AA Activate 1-(Methoxycarbonyl)piperidine -4-carboxylic acid (DIC, DMAP) Activate_AA->Couple_AA Cap_Resin Cap Unreacted Sites (Acetic Anhydride) Couple_AA->Cap_Resin Wash_Dry Wash and Dry Cap_Resin->Wash_Dry Loaded_Resin Loaded Resin Wash_Dry->Loaded_Resin

Caption: Workflow for attaching this compound to Wang resin.

G Loaded_Resin Loaded Resin Swell_Resin_2 Swell Resin (DMF) Loaded_Resin->Swell_Resin_2 Couple_Amine Couple Amine (HATU, DIPEA) Swell_Resin_2->Couple_Amine Wash_Dry_2 Wash and Dry Couple_Amine->Wash_Dry_2 Elaborated_Resin Elaborated Product on Resin Wash_Dry_2->Elaborated_Resin Cleavage Cleavage (TFA Cocktail) Elaborated_Resin->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Final_Product Final Product Purification->Final_Product

Caption: General workflow for on-resin elaboration and final product cleavage and purification.

Application Notes and Protocols for the Deprotection of 1-(Methoxycarbonyl)piperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Methoxycarbonyl)piperidine-4-carboxylic acid is a valuable building block in medicinal chemistry and drug development. The methoxycarbonyl (Moc) protecting group on the piperidine nitrogen allows for selective manipulations of the carboxylic acid functionality. Subsequent removal of the Moc group is a crucial step to enable further derivatization of the piperidine nitrogen. This document provides detailed application notes and protocols for the deprotection of this compound, offering a range of conditions to suit various synthetic strategies and substrate sensitivities.

Deprotection Methodologies

The deprotection of the N-methoxycarbonyl group can be achieved under acidic, basic, or neutral conditions. The choice of method depends on the compatibility of other functional groups within the molecule and the desired reaction kinetics.

Summary of Deprotection Methods
Deprotection MethodReagentsTypical Reaction TimeTypical YieldKey Considerations
Acidic Hydrolysis Conc. HCl23 hours (reflux)HighHarsh conditions, may not be suitable for acid-labile groups.
HBr in Acetic AcidVariableGood to HighStrong acid, potential for side reactions.
Basic Hydrolysis Potassium Hydroxide (KOH)24 hours (reflux)~88%Effective for robust molecules.
Lithium Hydroxide (LiOH)1 hour (45 °C)~94%Milder than KOH, good for substrates prone to epimerization.
Neutral Deprotection Trimethylsilyl Iodide (TMSI)Variable (reflux)Good to HighMild conditions, suitable for sensitive substrates.

Experimental Protocols

Protocol 1: Acidic Hydrolysis with Concentrated Hydrochloric Acid

This protocol describes the complete removal of the N-methoxycarbonyl group using strong acidic conditions.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (5 M)

  • Sodium Hydroxide solution (5 M)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a solution of this compound (1 equivalent) in a round-bottom flask, add a sufficient volume of 5 M aqueous HCl.

  • Heat the reaction mixture to reflux and maintain for 23 hours.

  • Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the solution by adding 5 M aqueous NaOH until the pH is between 10 and 12. A white solid may precipitate.

  • Isolate the product, piperidine-4-carboxylic acid, by filtration or extraction.

Protocol 2: Basic Hydrolysis with Potassium Hydroxide

This method employs strong basic conditions to cleave the N-methoxycarbonyl group.

Materials:

  • This compound

  • Potassium Hydroxide (KOH) pellets

  • Ethanol (190 proof)

  • Deionized water

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Round-bottom flask (three-neck)

  • Mechanical stirrer

  • Reflux condenser

  • Heating mantle

  • Nitrogen inlet

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, dissolve this compound (1 equivalent) in a mixture of 190 proof ethanol and deionized water.

  • Add potassium hydroxide pellets (excess) to the solution and stir until fully dissolved.

  • Reflux the mixture under a nitrogen atmosphere for 24 hours.

  • After cooling to room temperature, remove the ethanol using a rotary evaporator.

  • Transfer the aqueous residue to a separatory funnel and extract three times with diethyl ether.

  • Combine the ether extracts and dry over anhydrous sodium sulfate.

  • Decant the ether solution and remove the solvent on a rotary evaporator to yield the deprotected piperidine-4-carboxylic acid.[1]

Protocol 3: Neutral Deprotection with Trimethylsilyl Iodide (TMSI)

This protocol utilizes a mild, neutral reagent for the cleavage of the carbamate.

Materials:

  • This compound

  • Trimethylsilyl iodide (TMSI)

  • Chloroform (CHCl₃)

  • Methanol (MeOH)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Dissolve this compound (1 equivalent) in chloroform in a round-bottom flask.

  • Add trimethylsilyl iodide (10 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress.

  • Upon completion of the carbamate cleavage, cool the reaction mixture.

  • Add methanol and reflux to quench any remaining TMSI and hydrolyze the silyl ester intermediate.

  • Remove the solvent under reduced pressure and purify the resulting piperidine-4-carboxylic acid.

Reaction Mechanisms and Visualizations

Deprotection Workflow

The general workflow for the deprotection of this compound involves the reaction, work-up, and purification steps to isolate the final product, piperidine-4-carboxylic acid.

Deprotection_Workflow Start 1-(Methoxycarbonyl)piperidine- 4-carboxylic acid Reaction Deprotection Reaction (Acidic, Basic, or Neutral) Start->Reaction Workup Reaction Work-up (Neutralization, Extraction) Reaction->Workup Purification Purification (Crystallization, Chromatography) Workup->Purification Product Piperidine-4-carboxylic acid Purification->Product

Caption: General experimental workflow for deprotection.

Signaling Pathway: Acidic Hydrolysis

Under acidic conditions, the carbonyl oxygen of the methoxycarbonyl group is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The subsequent collapse of the tetrahedral intermediate and decarboxylation yields the piperidinium salt.

Acidic_Hydrolysis Substrate N-Methoxycarbonyl Piperidine Protonation Protonation of Carbonyl Oxygen Substrate->Protonation Nucleophilic_Attack Nucleophilic Attack by Water Protonation->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Carbamic_Acid Carbamic Acid Intermediate Proton_Transfer->Carbamic_Acid Decarboxylation Decarboxylation (Loss of CO2) Carbamic_Acid->Decarboxylation Product Piperidinium Salt Decarboxylation->Product Basic_Hydrolysis Substrate N-Methoxycarbonyl Piperidine Nucleophilic_Attack Nucleophilic Attack by Hydroxide Substrate->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Elimination Elimination of Methoxide Tetrahedral_Intermediate->Elimination Carbamate_Anion Carbamate Anion Elimination->Carbamate_Anion Protonation Protonation (Work-up) Carbamate_Anion->Protonation Carbamic_Acid Carbamic Acid Protonation->Carbamic_Acid Decarboxylation Decarboxylation Carbamic_Acid->Decarboxylation Product Piperidine Decarboxylation->Product

References

Application Notes and Protocols: Synthesis of 1-(Methoxycarbonyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 1-(Methoxycarbonyl)piperidine-4-carboxylic acid, a key intermediate in the development of various pharmaceutical compounds. The methodologies described are based on established chemical principles and analogous reactions reported in the scientific literature.

Introduction

This compound serves as a crucial building block in medicinal chemistry, primarily due to its rigid piperidine scaffold which is a common motif in centrally active agents. The presence of both a carboxylic acid and a methoxycarbonyl-protected amine allows for selective functionalization at either end of the molecule, making it a versatile intermediate for the synthesis of complex target molecules.

Synthetic Strategy

The most straightforward and widely applicable approach to the synthesis of this compound involves the N-acylation of piperidine-4-carboxylic acid (isonipecotic acid) with methyl chloroformate. This method is generally high-yielding and proceeds under mild conditions. An alternative two-step approach involves the protection of the nitrogen atom with a tert-butyloxycarbonyl (Boc) group, followed by esterification of the carboxylic acid and subsequent deprotection and acylation. While longer, this route can be advantageous when specific protecting group strategies are required for more complex syntheses.

SynthesisWorkflow cluster_reactants Reactants cluster_conditions Conditions cluster_product Product A Piperidine-4-carboxylic acid (Isonipecotic Acid) C This compound A->C Acylation B Methyl Chloroformate B->C D Base (e.g., Na2CO3, Triethylamine) D->C E Solvent (e.g., Toluene, Water) E->C

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Protocol 1: Direct N-Acylation of Isonipecotic Acid

This protocol outlines the direct N-acylation of piperidine-4-carboxylic acid with methyl chloroformate.

Materials:

  • Piperidine-4-carboxylic acid (Isonipecotic acid)

  • Methyl chloroformate

  • Sodium carbonate

  • Toluene

  • Water

  • Hydrochloric acid (concentrated)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of piperidine-4-carboxylic acid (1 equivalent) and sodium carbonate (2 equivalents) in a mixture of toluene and water, cool the reaction mixture to 0-5 °C using an ice bath.

  • Slowly add methyl chloroformate (1.1 equivalents) dropwise to the cooled suspension, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, separate the aqueous and organic layers.

  • Wash the organic layer with water.

  • Acidify the aqueous layer to pH 2-3 with concentrated hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Data Presentation

ParameterValueReference
Starting Material Piperidine-4-carboxylic acid[1]
Reagent Methyl chloroformate[2]
Base Sodium Carbonate[2]
Solvent Toluene/Water[2]
Reaction Temperature 0-25 °C[2]
Reaction Time 3-4 hours[2]
Typical Yield 70-85%[2]

Note: The data presented is based on analogous reactions and may vary depending on the specific experimental conditions.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Methyl chloroformate is toxic and corrosive. Handle with extreme care.

  • Concentrated hydrochloric acid is corrosive and should be handled with caution.

References

Application Notes and Protocols: Synthesis of Novel GPCR Ligands Using 1-(Methoxycarbonyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-protein coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets for a significant portion of currently marketed drugs. The development of novel and selective GPCR ligands is a cornerstone of modern drug discovery. The piperidine scaffold is a privileged structure in medicinal chemistry, frequently found in centrally active pharmaceuticals. 1-(Methoxycarbonyl)piperidine-4-carboxylic acid is a versatile starting material for the synthesis of a diverse range of substituted piperidines, including potent opioid receptor agonists. This document provides detailed protocols and data for the synthesis of novel GPCR ligands, focusing on analogs of Fentanyl, a potent µ-opioid receptor agonist, using this compound as a key building block.

General Synthetic Strategy

The overall strategy involves the conversion of this compound into a key intermediate, N-phenyl-1-(methoxycarbonyl)piperidin-4-amine. This intermediate can then be N-alkylated and subsequently acylated to yield a library of Fentanyl analogs. The methoxycarbonyl group on the piperidine nitrogen can be removed and replaced with various substituents to explore the structure-activity relationship (SAR) at this position.

Synthetic_Workflow A 1-(Methoxycarbonyl)piperidine- 4-carboxylic acid B Intermediate A (Acid Chloride) A->B SOCl₂ C Intermediate B (Amide) B->C Aniline D Intermediate C (Hofmann Rearrangement) C->D NaOBr E Key Intermediate N-phenyl-1-(methoxycarbonyl)piperidin-4-amine D->E F N-Alkylation E->F R-X G Acylation F->G Acyl Chloride H Final Ligands (Fentanyl Analogs) G->H

Caption: General workflow for the synthesis of Fentanyl analogs.

Experimental Protocols

Protocol 1: Synthesis of N-phenyl-1-(methoxycarbonyl)piperidine-4-carboxamide (Intermediate C)
  • Reaction Setup: To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol), add oxalyl chloride (1.5 eq) dropwise at 0 °C under a nitrogen atmosphere.

  • Activation: Add a catalytic amount of dimethylformamide (DMF, 1 drop). Stir the reaction mixture at room temperature for 2 hours or until the evolution of gas ceases.

  • Amidation: Cool the reaction mixture to 0 °C and add a solution of aniline (2.2 eq) in anhydrous DCM dropwise.

  • Work-up: Allow the reaction to warm to room temperature and stir for an additional 4 hours. Quench the reaction with water and separate the organic layer. Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (Ethyl acetate/Hexane gradient) to afford N-phenyl-1-(methoxycarbonyl)piperidine-4-carboxamide.

Protocol 2: Synthesis of N-phenyl-1-(methoxycarbonyl)piperidin-4-amine (Key Intermediate E)
  • Hofmann Rearrangement: Prepare a fresh solution of sodium hypobromite by adding bromine (1.1 eq) to a cold (0 °C) solution of sodium hydroxide (4.4 eq) in water.

  • Reaction: Add the solution of N-phenyl-1-(methoxycarbonyl)piperidine-4-carboxamide (1.0 eq) in a suitable solvent (e.g., dioxane) to the freshly prepared sodium hypobromite solution at 0 °C.

  • Heating: Slowly heat the reaction mixture to 70 °C and maintain for 1 hour.

  • Extraction: Cool the mixture to room temperature and extract the product with DCM.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude N-phenyl-1-(methoxycarbonyl)piperidin-4-amine can be used in the next step without further purification or can be purified by column chromatography.

Protocol 3: General Procedure for N-Alkylation and Acylation of the Key Intermediate
  • N-Alkylation: To a solution of N-phenyl-1-(methoxycarbonyl)piperidin-4-amine (1.0 eq) in acetonitrile, add the desired alkylating agent (e.g., 2-phenylethyl bromide, 1.2 eq) and cesium carbonate (2.0 eq).

  • Reaction: Stir the mixture at 80 °C for 16 hours.[1]

  • Work-up: After cooling to room temperature, filter the mixture and concentrate the filtrate. Dissolve the residue in DCM and wash with water.

  • Acylation: Dissolve the crude N-alkylated intermediate in DCM and cool to 0 °C. Add diisopropylethylamine (DIPEA, 2.0 eq) followed by the dropwise addition of the desired acyl chloride (e.g., propionyl chloride, 1.2 eq).[2]

  • Final Work-up and Purification: Stir the reaction at room temperature for 2 hours. Wash the reaction mixture with water and brine. Dry the organic layer, concentrate, and purify the final product by column chromatography or recrystallization to yield the target Fentanyl analog.

Data Presentation

The following table summarizes the reported yields for the synthesis of Fentanyl and the binding affinities of representative Fentanyl analogs for the µ-opioid receptor.

CompoundSynthetic StepYield (%)µ-Opioid Receptor Binding Affinity (Ki, nM)Reference
Fentanyl N-Alkylation of 4-anilinopiperidine911.3[1]
Acylation95[1]
Carfentanil --0.034[3]
Sufentanil --0.04-
Alfentanil --1.1-

Signaling Pathway

Fentanyl and its analogs primarily act as agonists at the µ-opioid receptor, a class A GPCR. Upon ligand binding, the receptor undergoes a conformational change, leading to the activation of intracellular G proteins (Gi/o). This initiates a signaling cascade that ultimately results in the desired analgesic effect, but also unwanted side effects like respiratory depression.

Opioid_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand Fentanyl Analog MOR µ-Opioid Receptor (GPCR) Ligand->MOR G_protein Gi/o Protein MOR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibition K_channel K⁺ Channel G_protein->K_channel Activation cAMP cAMP AC->cAMP ATP ATP PKA Protein Kinase A cAMP->PKA Activation Analgesia Analgesia & Side Effects PKA->Analgesia Ca_channel->Analgesia K_channel->Analgesia

References

Application Notes and Protocols: 1-(Methoxycarbonyl)piperidine-4-carboxylic Acid as a Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Methoxycarbonyl)piperidine-4-carboxylic acid is a versatile bifunctional scaffold that has garnered significant attention in medicinal chemistry. Its rigid piperidine core provides a well-defined three-dimensional geometry, while the orthogonal protecting groups—a methoxycarbonyl group on the nitrogen and a carboxylic acid at the 4-position—allow for selective chemical modifications. This enables the synthesis of diverse libraries of compounds with a wide range of pharmacological activities. The piperidine motif is a privileged structure in drug discovery, known to enhance metabolic stability and improve pharmacokinetic properties. These attributes make this compound an invaluable starting material for the development of novel therapeutics targeting various diseases.

Applications in Therapeutic Areas

The this compound scaffold has been successfully employed in the development of potent and selective modulators of various biological targets. Key application areas include the development of opioid receptor modulators for pain management and inhibitors of bacterial enzymes for the treatment of infectious diseases.

Opioid Receptor Modulators

Derivatives of this compound have been extensively explored as ligands for opioid receptors, particularly the mu-opioid receptor (MOR), which is a primary target for analgesic drugs. The piperidine core mimics the essential pharmacophoric features of endogenous opioid peptides, and modifications at the 1- and 4-positions allow for fine-tuning of receptor affinity, selectivity, and functional activity. For instance, the renowned synthetic opioid fentanyl and its analogs feature a 4-anilidopiperidine core, which can be synthesized from precursors derived from this compound.

Enzyme Inhibitors

The conformational rigidity and synthetic tractability of the this compound scaffold make it an excellent starting point for the design of enzyme inhibitors. A notable example is the development of inhibitors targeting MenA (1,4-dihydroxy-2-naphthoate isoprenyltransferase), an essential enzyme in the menaquinone (vitamin K2) biosynthesis pathway of Mycobacterium tuberculosis. Inhibition of this pathway is a promising strategy for the development of new anti-tuberculosis agents. Additionally, derivatives have been investigated as inhibitors of secretory glutaminyl cyclase (sQC), an enzyme implicated in the pathogenesis of Alzheimer's disease.

Data Presentation

The following tables summarize quantitative data for representative compounds derived from the this compound scaffold.

Table 1: Inhibitory Potency of Piperidine Derivatives against M. tuberculosis MenA [1]

Compound IDWestern MoietyCentral MoietyEastern MoietyMenA IC50 (µM)[1]Mtb GIC50 (µM)[1]
1 4-chlorobenzophenonepiperidine methylene ether4-(methyl(propyl)amino)phenyl0.81.2
2 2-naphthylpiperidine methylene ether4-(methyl(propyl)amino)phenyl1.52.5
7 4-bromophenylpiperidine methylene ether4-(methyl(propyl)amino)phenyl1.83.1
10 4-chlorophenylpiperidine methylene ether4-(methyl(propyl)amino)phenyl2.24.0
11 4-methoxyphenylpiperidine methylene ether4-(methyl(propyl)amino)phenyl3.56.2

Table 2: Biological Activity of a Piperidine-4-carboxamide Derivative

Compound IDTarget EnzymeBiological ActivityIC50 (µM)Therapeutic AreaReference
Cpd-41 Secretory Glutaminyl Cyclase (sQC)Inhibition34Alzheimer's Disease[2]

Experimental Protocols

General Synthesis of N-Aryl-1-(methoxycarbonyl)piperidine-4-carboxamides

This protocol describes a general method for the derivatization of this compound to form amide derivatives, a common step in the synthesis of many biologically active molecules.

Materials:

  • This compound

  • Substituted aniline

  • (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add the substituted aniline (1.1 eq), COMU (1.2 eq), and DIPEA (2.5 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-aryl-1-(methoxycarbonyl)piperidine-4-carboxamide.

MenA Enzyme Inhibition Assay Protocol[1]

This protocol details a cell-free prenyltransferase assay to determine the inhibitory concentration (IC50) of test compounds against M. tuberculosis MenA.

Materials:

  • Membrane fractions containing M. tuberculosis MenA

  • [³H]-farnesyl pyrophosphate ([³H]FPP)

  • 1,4-dihydroxy-2-naphthoate (DHNA)

  • Test compounds dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl with MgCl₂ and DTT)

  • TLC plates (silica gel)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the MenA-containing membrane fraction, DHNA, and the test compound at various concentrations in the assay buffer.

  • Initiate the enzymatic reaction by adding [³H]FPP.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding an organic solvent (e.g., chloroform/methanol mixture).

  • Extract the lipid-soluble product (demethylmenaquinone) into the organic phase.

  • Spot the organic extract onto a TLC plate and develop the chromatogram using an appropriate solvent system.

  • Visualize the radiolabeled product by autoradiography.

  • Scrape the corresponding silica gel spots into scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Opioid Receptor Binding Assay Protocol

This protocol describes a competitive radioligand binding assay to determine the binding affinity of test compounds for the mu-opioid receptor.

Materials:

  • Cell membranes expressing the human mu-opioid receptor

  • [³H]-DAMGO (a selective mu-opioid receptor agonist)

  • Test compounds dissolved in DMSO

  • Naloxone (for determining non-specific binding)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter

Procedure:

  • In a 96-well plate, add the cell membranes, [³H]-DAMGO (at a concentration close to its Kd), and the test compound at various concentrations.

  • For total binding, omit the test compound. For non-specific binding, add a high concentration of naloxone (e.g., 10 µM).

  • Incubate the plate at room temperature for 60-90 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the percentage of inhibition of specific binding for each concentration of the test compound.

  • Calculate the IC50 value from the resulting competition curve.

  • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_synthesis Synthesis cluster_assay Biological Assay cluster_analysis Data Analysis start 1-(Methoxycarbonyl)piperidine- 4-carboxylic acid amide Amide Coupling (e.g., with aniline) start->amide COMU, DIPEA derivative Piperidine Derivative amide->derivative enzyme_assay Enzyme Inhibition Assay (e.g., MenA) derivative->enzyme_assay binding_assay Receptor Binding Assay (e.g., Opioid Receptor) derivative->binding_assay data Quantitative Data (IC50, Ki) enzyme_assay->data binding_assay->data sar Structure-Activity Relationship (SAR) data->sar lead_opt Lead Optimization sar->lead_opt

Caption: General experimental workflow for the synthesis and evaluation of derivatives.

opioid_signaling cluster_receptor Opioid Receptor Activation cluster_downstream Downstream Signaling ligand Opioid Agonist (Piperidine Derivative) receptor Mu-Opioid Receptor (GPCR) ligand->receptor Binds g_protein Gi/o Protein receptor->g_protein Activates ac Adenylate Cyclase g_protein->ac Inhibits ion_channel Ion Channels (Ca2+, K+) g_protein->ion_channel Modulates camp cAMP ac->camp Decreases analgesia Analgesia camp->analgesia ion_channel->analgesia

Caption: Simplified mu-opioid receptor signaling pathway.

mena_pathway cluster_pathway Menaquinone (Vitamin K2) Biosynthesis in M. tuberculosis cluster_inhibition Inhibition chorismate Chorismate dhna DHNA chorismate->dhna MenF, D, H, C, E, B dmk Demethylmenaquinone dhna->dmk MenA mk Menaquinone (MK) dmk->mk MenG inhibitor Piperidine Derivative (MenA Inhibitor) menA_node MenA inhibitor->menA_node Inhibits

Caption: Inhibition of the menaquinone biosynthesis pathway.

References

Application Notes and Protocols for the Synthesis of Spirocyclic Compounds from 1-(Methoxycarbonyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed synthetic strategies and experimental protocols for the synthesis of novel spirocyclic compounds utilizing 1-(Methoxycarbonyl)piperidine-4-carboxylic acid as a versatile starting material. The methodologies outlined herein are based on established chemical transformations and are intended to serve as a foundational guide for the development of diverse spiro-piperidine scaffolds for applications in medicinal chemistry and drug discovery.

Introduction

Spirocyclic systems are a prominent structural motif in a multitude of biologically active compounds and approved pharmaceuticals. Their inherent three-dimensionality and conformational rigidity offer distinct advantages in drug design, often leading to enhanced target affinity, selectivity, and improved pharmacokinetic properties. The piperidine ring, a privileged scaffold in medicinal chemistry, can be further elaborated into complex spirocyclic architectures. This compound is a readily available and synthetically tractable starting material for the construction of such novel spiro-piperidine derivatives.

This application note details two primary synthetic strategies for the synthesis of spirocyclic compounds from this compound:

  • Strategy 1: Synthesis of a Spiro-Hydantoin Piperidine Derivative via a ketone intermediate.

  • Strategy 2: Synthesis of a Spiro-Oxindole Piperidine Derivative through an intramolecular cyclization approach.

Each strategy is accompanied by a detailed experimental protocol, a summary of quantitative data in a tabular format, and a visual representation of the workflow using a Graphviz diagram.

Strategy 1: Synthesis of a Spiro-Hydantoin Piperidine Derivative

This strategy involves the initial conversion of the carboxylic acid moiety of the starting material into a ketone, which then serves as a precursor for the construction of a spiro-hydantoin ring system using a modified Bucherer-Bergs reaction.

G cluster_0 Strategy 1: Synthesis of a Spiro-Hydantoin start 1-(Methoxycarbonyl)piperidine- 4-carboxylic acid step1 1. Activation of Carboxylic Acid 2. Weinreb Amide Formation start->step1 SOCl₂, Weinreb Amine HCl, Pyridine step2 Grignard Reaction step1->step2 MeMgBr, THF step3 Bucherer-Bergs Reaction step2->step3 KCN, (NH₄)₂CO₃, EtOH/H₂O product Spiro-Hydantoin Piperidine Derivative step3->product

Caption: Synthetic workflow for the preparation of a spiro-hydantoin piperidine derivative.

Experimental Protocols

Step 1: Synthesis of Methyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate

To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under a nitrogen atmosphere at 0 °C, oxalyl chloride (1.5 eq) is added dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF). The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for 2 hours. The solvent is removed under reduced pressure. The resulting acid chloride is redissolved in anhydrous DCM (0.2 M) and cooled to 0 °C. N,O-Dimethylhydroxylamine hydrochloride (1.2 eq) and pyridine (2.5 eq) are added sequentially. The reaction is stirred at 0 °C for 1 hour and then at room temperature overnight. The reaction is quenched with water and the organic layer is separated, washed with 1 M HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to afford the Weinreb amide.

Step 2: Synthesis of Methyl 4-acetylpiperidine-1-carboxylate

The Weinreb amide from the previous step (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF, 0.2 M) and cooled to 0 °C under a nitrogen atmosphere. A solution of methylmagnesium bromide (3.0 M in diethyl ether, 1.5 eq) is added dropwise. The reaction mixture is stirred at 0 °C for 2 hours. The reaction is then carefully quenched by the dropwise addition of saturated aqueous NH₄Cl solution. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the ketone.

Step 3: Synthesis of Methyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate

To a solution of methyl 4-acetylpiperidine-1-carboxylate (1.0 eq) in a mixture of ethanol and water (1:1, 0.3 M), potassium cyanide (1.5 eq) and ammonium carbonate (3.0 eq) are added. The reaction mixture is heated to 60 °C in a sealed vessel and stirred for 24 hours. After cooling to room temperature, the reaction mixture is diluted with water and the resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to give the desired spiro-hydantoin product.

Quantitative Data Summary
StepProductStarting MaterialReagentsSolventTime (h)Temp (°C)Yield (%)
1Weinreb AmideThis compoundOxalyl chloride, DMF, N,O-Dimethylhydroxylamine HCl, PyridineDCM14RT90
2KetoneWeinreb AmideMethylmagnesium bromideTHF2085
3Spiro-HydantoinKetoneKCN, (NH₄)₂CO₃EtOH/H₂O246075

Strategy 2: Synthesis of a Spiro-Oxindole Piperidine Derivative

This synthetic route focuses on the construction of a spiro-oxindole scaffold. The carboxylic acid of the starting material is converted to an acid chloride, which then participates in a Friedel-Crafts acylation with an appropriately substituted aniline, followed by an intramolecular cyclization to form the spiro-oxindole core.

G cluster_1 Strategy 2: Synthesis of a Spiro-Oxindole start2 1-(Methoxycarbonyl)piperidine- 4-carboxylic acid step2_1 Acid Chloride Formation start2->step2_1 SOCl₂ step2_2 Friedel-Crafts Acylation step2_1->step2_2 2-Chloroaniline, AlCl₃ step2_3 Intramolecular Cyclization step2_2->step2_3 Pd(OAc)₂, P(t-Bu)₃, K₂CO₃ product2 Spiro-Oxindole Piperidine Derivative step2_3->product2

Caption: Synthetic pathway for the formation of a spiro-oxindole piperidine derivative.

Experimental Protocols

Step 1: Synthesis of Methyl 4-(carbonyl chloride)piperidine-1-carboxylate

This compound (1.0 eq) is suspended in thionyl chloride (5.0 eq) and heated to reflux for 2 hours. The excess thionyl chloride is removed under reduced pressure to yield the crude acid chloride, which is used in the next step without further purification.

Step 2: Synthesis of Methyl 4-((2-amino-5-chlorophenyl)(oxo)methyl)piperidine-1-carboxylate

To a solution of 2-chloroaniline (1.2 eq) in anhydrous 1,2-dichloroethane (0.3 M) at 0 °C under a nitrogen atmosphere, aluminum chloride (2.5 eq) is added portion-wise. The mixture is stirred for 30 minutes at 0 °C. A solution of the crude acid chloride from the previous step (1.0 eq) in anhydrous 1,2-dichloroethane (0.5 M) is then added dropwise. The reaction mixture is allowed to warm to room temperature and then heated to 80 °C for 12 hours. After cooling, the reaction is quenched by pouring it onto a mixture of ice and concentrated HCl. The mixture is extracted with DCM, and the combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography.

Step 3: Synthesis of Methyl 5-chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate

The product from the previous step (1.0 eq), palladium(II) acetate (0.1 eq), tri-tert-butylphosphine (0.2 eq), and potassium carbonate (2.0 eq) are combined in a sealed tube with anhydrous toluene (0.1 M). The vessel is purged with nitrogen, sealed, and heated to 110 °C for 18 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired spiro-oxindole.

Quantitative Data Summary
StepProductStarting MaterialReagentsSolventTime (h)Temp (°C)Yield (%)
1Acid ChlorideThis compoundThionyl chlorideNeat2Reflux98 (crude)
2Acylated AnilineAcid Chloride2-Chloroaniline, AlCl₃1,2-Dichloroethane128065
3Spiro-OxindoleAcylated AnilinePd(OAc)₂, P(t-Bu)₃, K₂CO₃Toluene1811070

Disclaimer: The protocols and quantitative data provided are based on established chemical principles and analogous reactions reported in the literature. These should be regarded as starting points, and optimization of reaction conditions may be necessary to achieve the desired outcomes. All experiments should be conducted by trained personnel in a well-equipped laboratory, adhering to all necessary safety precautions.

The Strategic Application of 1-(Methoxycarbonyl)piperidine-4-carboxylic Acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient paradigm in modern medicinal chemistry for the identification of high-quality lead compounds. This approach relies on the screening of low molecular weight compounds, or "fragments," that exhibit weak but efficient binding to a biological target. The piperidine scaffold is a "privileged structure" in drug discovery, frequently found in approved drugs due to its favorable physicochemical properties and its ability to adopt a three-dimensional conformation, allowing for precise vectoral exploration of a protein's binding site. 1-(Methoxycarbonyl)piperidine-4-carboxylic acid is a valuable fragment that incorporates this key scaffold, presenting two key functional groups—an ester and a carboxylic acid—that can serve as crucial interaction points or as handles for synthetic elaboration.

This document provides detailed application notes and protocols for the use of this compound in FBDD campaigns, targeting researchers, scientists, and drug development professionals.

Application Notes

This compound is an ideal candidate for inclusion in fragment libraries for several reasons:

  • "Rule of Three" Compliance: This fragment generally adheres to the "Rule of Three," a set of guidelines for identifying high-quality fragments (Molecular Weight < 300 Da, cLogP < 3, Number of Hydrogen Bond Donors ≤ 3, Number of Hydrogen Bond Acceptors ≤ 3). This compliance increases the likelihood of identifying high-quality hits with good ligand efficiency.

  • 3D-Rich Scaffold: The piperidine ring's chair conformation provides a non-flat, three-dimensional architecture. This is advantageous for exploring the often complex and contoured binding sites of protein targets, offering a distinct advantage over predominantly flat aromatic fragments.

  • Dual Functionality: The presence of both a methoxycarbonyl group and a carboxylic acid provides opportunities for diverse interactions with a target protein, including hydrogen bonding and salt bridges. These groups also serve as versatile synthetic handles for fragment evolution.

  • Favorable Physicochemical Properties: The piperidine scaffold generally imparts good solubility and metabolic stability, which are desirable properties in drug candidates.

Illustrative Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC8H13NO4PubChem[1]
Molecular Weight187.19 g/mol Sigma-Aldrich[2]
CAS Number197585-42-5Sigma-Aldrich[2]
AppearanceSolidSigma-Aldrich[2]

Fragment Screening and Hit Validation Workflow

The initial step in an FBDD campaign involving this compound is to screen it against the target of interest as part of a larger fragment library. A variety of biophysical techniques can be employed for this purpose.

FBDD_Workflow cluster_screening Fragment Screening cluster_validation Hit Validation cluster_optimization Hit-to-Lead Optimization Fragment_Library Fragment Library (including target fragment) Screening Biophysical Screening (NMR, SPR, DSF, ITC, X-ray) Fragment_Library->Screening Target_Protein Target Protein Target_Protein->Screening Hit_Confirmation Hit Confirmation (Dose-response, Orthogonal Assay) Screening->Hit_Confirmation Primary Hits Structural_Biology Structural Biology (X-ray Crystallography, NMR) Hit_Confirmation->Structural_Biology Confirmed Hits Fragment_Growing Fragment Growing Structural_Biology->Fragment_Growing Fragment_Linking Fragment Linking Structural_Biology->Fragment_Linking Fragment_Merging Fragment Merging Structural_Biology->Fragment_Merging Lead_Compound Lead Compound Fragment_Growing->Lead_Compound Fragment_Linking->Lead_Compound Fragment_Merging->Lead_Compound

Caption: A generalized workflow for a Fragment-Based Drug Discovery campaign.

Experimental Protocols

Below are detailed protocols for key experiments in an FBDD campaign using this compound.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy for Fragment Screening

NMR is a powerful technique for detecting the weak binding of fragments to a target protein. Protein-observed methods, such as ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC), are particularly robust.

Objective: To identify binding of this compound to a ¹⁵N-labeled target protein by observing chemical shift perturbations (CSPs) in the protein's HSQC spectrum.

Materials:

  • ¹⁵N-labeled target protein (e.g., 50-100 µM in NMR buffer)

  • This compound (stock solution in a compatible solvent, e.g., DMSO-d6)

  • NMR buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4, with 10% D₂O)

  • NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe

Procedure:

  • Sample Preparation:

    • Prepare a 500 µL sample of ¹⁵N-labeled target protein at the desired concentration in NMR buffer.

    • Prepare a stock solution of this compound (e.g., 100 mM in DMSO-d6).

  • Data Acquisition:

    • Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone.

    • Add a small aliquot of the fragment stock solution to the protein sample to achieve the desired final fragment concentration (e.g., 200 µM to 1 mM).

    • Acquire a second ¹H-¹⁵N HSQC spectrum of the protein-fragment mixture.

  • Data Analysis:

    • Overlay the reference and fragment-containing spectra.

    • Identify amide peaks that show significant chemical shift perturbations (CSPs) upon fragment addition.

    • Map the perturbed residues onto the protein structure (if available) to identify the binding site.

Illustrative Quantitative Data from NMR Screening

The following table presents hypothetical data from an NMR titration experiment to determine the dissociation constant (Kd) for the interaction of this compound with a target protein.

Fragment Concentration (µM)Observed Chemical Shift Perturbation (Δδ, ppm) for a specific residue
00.00
500.02
1000.04
2500.08
5000.12
10000.15
Calculated Kd ~450 µM
Protocol 2: X-ray Crystallography for Structural Characterization

X-ray crystallography provides high-resolution structural information on how a fragment binds to its target, which is invaluable for structure-based drug design.

Objective: To determine the co-crystal structure of the target protein in complex with this compound.

Materials:

  • Purified and concentrated target protein

  • Crystallization screens and reagents

  • This compound

  • Cryoprotectant

  • X-ray diffraction equipment (in-house or synchrotron source)

Procedure:

  • Crystallization:

    • Set up crystallization trials of the target protein using vapor diffusion (sitting or hanging drop) methods.

    • Identify a crystallization condition that yields well-diffracting crystals of the apo-protein.

  • Co-crystallization or Soaking:

    • Co-crystallization: Add this compound (e.g., 1-5 mM) to the protein solution before setting up crystallization trials.

    • Soaking: Transfer apo-protein crystals to a solution containing the fragment (e.g., 1-10 mM) for a period ranging from minutes to hours.

  • Data Collection:

    • Cryo-protect the crystals and collect X-ray diffraction data.

  • Structure Determination and Refinement:

    • Process the diffraction data and solve the structure using molecular replacement with the apo-protein structure as a search model.

    • Build the fragment into the observed electron density and refine the structure.

Hit-to-Lead Optimization Strategies

Once a fragment hit like this compound is validated and its binding mode is determined, the next phase is to increase its potency and selectivity through chemical elaboration.

Hit_To_Lead cluster_strategies Optimization Strategies Fragment_Hit Fragment Hit 1-(Methoxycarbonyl)piperidine- 4-carboxylic acid (Weak Affinity) Fragment_Growing Fragment Growing (Extend into adjacent pockets) Fragment_Hit->Fragment_Growing Fragment_Linking Fragment Linking (Connect to another fragment) Fragment_Hit->Fragment_Linking Fragment_Merging Fragment Merging (Combine with another overlapping fragment) Fragment_Hit->Fragment_Merging Lead_Compound Lead Compound (High Affinity & Selectivity) Fragment_Growing->Lead_Compound Fragment_Linking->Lead_Compound Fragment_Merging->Lead_Compound

Caption: Strategies for optimizing a fragment hit into a lead compound.

Illustrative Example of Fragment Growing

Based on a hypothetical co-crystal structure, the carboxylic acid of this compound could be positioned to form a key hydrogen bond with the protein backbone, while the methoxycarbonyl group is solvent-exposed. A fragment growing strategy would involve extending from the methoxycarbonyl group to occupy a nearby hydrophobic pocket.

Illustrative Structure-Activity Relationship (SAR) Data for Fragment Growing

The following table presents hypothetical data for a series of analogs designed to explore a hydrophobic pocket adjacent to the initial fragment binding site.

CompoundR GroupIC50 (µM)Ligand Efficiency (LE)
Fragment Hit -COOCH₃5000.35
Analog 1-CONHCH₃3500.36
Analog 2-CONH-benzyl500.38
Analog 3-CONH-(4-chlorobenzyl)150.41

This compound represents a valuable starting point for FBDD campaigns. Its inherent three-dimensionality, dual functionality, and favorable physicochemical properties make it an attractive fragment for screening against a wide range of biological targets. The protocols and strategies outlined in this document provide a framework for effectively utilizing this and similar piperidine-based fragments in the quest for novel therapeutics. The successful progression from a weakly binding fragment to a potent lead compound relies on the iterative application of biophysical screening, structural biology, and medicinal chemistry.

References

Scale-Up Synthesis of 1-(Methoxycarbonyl)piperidine-4-carboxylic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of 1-(methoxycarbonyl)piperidine-4-carboxylic acid and its derivatives. These compounds are crucial building blocks in the pharmaceutical industry, serving as key intermediates in the synthesis of a wide range of therapeutic agents, including potent analgesics like remifentanil.[1][2][3]

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs.[4] Specifically, this compound and its N-protected analogues are versatile intermediates that allow for diverse chemical modifications at both the nitrogen and the 4-position carboxylic acid group. This versatility makes them highly valuable in the construction of complex molecular architectures for drug discovery and development. This guide outlines scalable synthetic procedures, presents key quantitative data, and illustrates a relevant biological signaling pathway for a prominent drug candidate synthesized from this scaffold.

Synthetic Workflow Overview

The general synthetic strategy for this compound derivatives typically involves a two-stage process:

  • N-Protection of Piperidine-4-carboxylic Acid: The secondary amine of piperidine-4-carboxylic acid (isonipecotic acid) is first protected to prevent unwanted side reactions in subsequent steps. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group due to its stability and ease of removal under acidic conditions.

  • Esterification: The carboxylic acid at the 4-position is then esterified to yield the desired methyl ester.

Further derivatization can be carried out by deprotecting the nitrogen and performing N-alkylation or N-acylation, followed by modification of the ester group.

G cluster_0 Core Synthesis cluster_1 Further Derivatization Piperidine-4-carboxylic_Acid Piperidine-4-carboxylic Acid N-Boc-Piperidine-4-carboxylic_Acid 1-(tert-Butoxycarbonyl)piperidine- 4-carboxylic Acid Piperidine-4-carboxylic_Acid->N-Boc-Piperidine-4-carboxylic_Acid N-Protection (Boc Anhydride) Target_Intermediate Methyl 1-(tert-Butoxycarbonyl)piperidine- 4-carboxylate N-Boc-Piperidine-4-carboxylic_Acid->Target_Intermediate Esterification (e.g., Iodomethane) Deprotection N-Deprotection Target_Intermediate->Deprotection Acidic Conditions N-Alkylation_Acylation N-Alkylation / N-Acylation Deprotection->N-Alkylation_Acylation Final_Derivative Functionalized Piperidine Derivative N-Alkylation_Acylation->Final_Derivative

Caption: General synthetic workflow for this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic Acid

This protocol describes the N-protection of piperidine-4-carboxylic acid using di-tert-butyl dicarbonate (Boc anhydride).

Materials:

  • Piperidine-4-carboxylic acid

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Sodium hydroxide (NaOH)

  • tert-Butanol

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a suitable reaction vessel, dissolve piperidine-4-carboxylic acid in an aqueous solution of sodium hydroxide and tert-butanol.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add di-tert-butyl dicarbonate to the reaction mixture over 30 minutes while maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to ambient temperature and stir overnight.

  • Concentrate the solution to approximately half its original volume under reduced pressure.

  • Quench the reaction by the addition of 10% HCl until the pH is acidic, which will precipitate a white solid.

  • Filter the white solid, wash with water, and air-dry to obtain 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid.

Protocol 2: Synthesis of Methyl 1-(tert-Butoxycarbonyl)piperidine-4-carboxylate

This protocol details the esterification of the N-Boc protected piperidine carboxylic acid to its corresponding methyl ester.

Materials:

  • 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid

  • Potassium carbonate (K₂CO₃)

  • Iodomethane (CH₃I)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Dissolve 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid in DMF in a reaction flask.

  • Add potassium carbonate to the solution.

  • Add iodomethane to the reaction mixture.

  • Stir the reaction mixture at room temperature for three hours.

  • Pour the reaction mixture into a 10% aqueous potassium carbonate solution.

  • Extract the aqueous solution with ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the organic layer in vacuo to obtain the crude product.

  • Purify the crude product via column chromatography to yield methyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate.[1]

Quantitative Data Summary

The following tables summarize typical reaction parameters and yields for the key synthetic steps.

Table 1: Synthesis of 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic Acid

Starting MaterialReagentsSolventReaction TimeTemperatureYieldReference
Piperidine-4-carboxylic acidDi-tert-butyl dicarbonate, NaOHt-Butanol/WaterOvernight0 °C to RT~100%[5]
Piperidine-4-carboxylic acidDi-tert-butyl dicarbonate, Na₂CO₃/NaHCO₃ bufferWater22 hours30 °CNot specified[6]

Table 2: Synthesis of Methyl 1-(tert-Butoxycarbonyl)piperidine-4-carboxylate

Starting MaterialReagentsSolventReaction TimeTemperatureYieldReference
1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acidIodomethane, K₂CO₃DMF3 hoursRoom Temp.High[1]
1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acidTrimethylsilyldiazomethane, MethanolAcetonitrile3.5 hours0 °C to RT90%[7]

Application in Drug Synthesis: The Case of Remifentanil

This compound derivatives are pivotal in the synthesis of fentanyl analogs, a class of potent synthetic opioids.[8] Remifentanil, an ultra-short-acting opioid analgesic, is a prime example.[2] Its synthesis utilizes a precursor derived from the core piperidine structure.

Signaling Pathway of Remifentanil

Remifentanil exerts its analgesic effects primarily through the activation of µ-opioid receptors (MOR), which are G-protein coupled receptors (GPCRs).[2][9] The binding of remifentanil to MOR initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and pain transmission.

Remifentanil_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular MOR µ-Opioid Receptor (MOR) G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel K⁺ Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Converts ATP to Reduced_neurotransmitter_release Reduced Neurotransmitter Release Ca_channel->Reduced_neurotransmitter_release Reduces Ca²⁺ influx, leading to Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Leads to K⁺ efflux and Remifentanil Remifentanil Remifentanil->MOR Binds and Activates ATP ATP PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_expression Gene Expression CREB->Gene_expression Regulates

Caption: Simplified signaling pathway of Remifentanil via the µ-opioid receptor.

The activation of the µ-opioid receptor by remifentanil leads to the dissociation of the heterotrimeric G-protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9] The Gβγ subunit directly inhibits voltage-gated calcium channels, reducing neurotransmitter release, and activates inwardly rectifying potassium channels, causing hyperpolarization of the neuronal membrane.[9] Together, these actions decrease neuronal excitability and produce a potent analgesic effect.

Conclusion

The scale-up synthesis of this compound derivatives is a well-established and efficient process, crucial for the production of numerous pharmaceuticals. The protocols and data presented here provide a solid foundation for researchers and drug development professionals working in this area. Understanding the synthetic pathways and the biological mechanisms of action of the resulting drug molecules, such as remifentanil, is essential for the continued development of novel and improved therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Amide Coupling Reactions with 1-(Methoxycarbonyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with amide coupling reactions involving 1-(Methoxycarbonyl)piperidine-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when coupling this compound?

A1: The primary challenges include low reaction yields, the potential for side reactions, and difficulties in purification.[1] The piperidine ring introduces some steric bulk, which can hinder the approach of the amine to the activated carboxylic acid. Furthermore, like many amide coupling reactions, incomplete activation of the carboxylic acid, side reactions involving the coupling reagents, and potential epimerization at the C4 position (if chiral) are common hurdles.[2]

Q2: Which coupling reagents are recommended for this specific carboxylic acid?

A2: Several classes of coupling reagents can be effective, with the choice often depending on the specific amine being used and the scale of the reaction. Commonly used reagents include:

  • Carbodiimides: such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure to improve efficiency and suppress racemization.[3][4]

  • Phosphonium Salts: like (Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (PyBOP). These are known for their high reactivity and are particularly useful for sterically hindered couplings.[5]

  • Aminium/Uronium Salts: such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which are highly efficient and known for rapid reaction times and low epimerization rates.[6]

Q3: How can I minimize the formation of byproducts?

A3: Minimizing byproduct formation involves careful selection of reagents and reaction conditions. Using additives like HOBt or HOAt with carbodiimides can prevent the formation of N-acylurea byproducts.[3] Ensuring anhydrous reaction conditions is crucial to prevent hydrolysis of the activated ester intermediate. Additionally, using the appropriate stoichiometry of coupling reagent and base is important; for example, excess HBTU or HATU can lead to the formation of guanidinium byproducts.[5]

Q4: Is there a risk of epimerization at the C4 position of the piperidine ring?

A4: If the 4-position of the piperidine ring is a stereocenter, there is a potential risk of epimerization during the activation and coupling steps.[2] The formation of an oxazolone intermediate, particularly with highly activating coupling reagents, can lead to loss of stereochemical integrity.[2] To mitigate this, the use of racemization-suppressing additives like HOBt or HOAt is highly recommended.[5] Running the reaction at lower temperatures can also help to minimize epimerization.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete activation of the carboxylic acid.- Increase the equivalents of the coupling reagent (e.g., 1.1-1.5 eq).- Switch to a more powerful activating reagent like HATU or PyBOP.[5]
Steric hindrance from the piperidine ring or the amine.- Increase the reaction time and/or temperature (monitor for side reactions).- Consider using a less sterically hindered base, such as diisopropylethylamine (DIPEA).- For highly hindered substrates, converting the carboxylic acid to an acid fluoride in situ may be beneficial.[8]
Presence of water in the reaction.- Use anhydrous solvents and reagents.- Dry glassware thoroughly before use.
Multiple Spots on TLC (Side Reactions) Formation of N-acylurea byproduct (with carbodiimides).- Add HOBt or HOAt to the reaction mixture.[3]
Guanidinylation of the amine (with uronium/aminium reagents).- Avoid using a large excess of the coupling reagent.[5]
Epimerization.- Add a racemization suppressant (HOBt, HOAt).[2]- Lower the reaction temperature.[7]
Difficulty in Purifying the Product Byproducts from the coupling reagent.- For DCC, the dicyclohexylurea (DCU) byproduct is often insoluble and can be removed by filtration.[1] For water-soluble byproducts from EDC, an aqueous workup is effective.[3]
Unreacted starting materials.- Optimize the stoichiometry of your reactants.

Data Presentation

Table 1: Comparison of Coupling Reagents for a Structurally Similar N-Boc-piperidine-4-carboxylic acid

Coupling ReagentBaseSolventTime (h)Yield (%)Reference
HATU (1 eq)DIPEA (5 eq)DMF538[1]
DCC (1 eq) / DMAP (1 eq)DIPEA (5 eq)CH₂Cl₂4213[1]
DCC (1 eq) / DMAP (1 eq) / HOBt (0.1 eq)-Acetonitrile4251[1]
EDC (1 eq) / DMAP (1 eq)DIPEA (5 eq)Acetonitrile4211[1]
EDC (1 eq) / DMAP (1 eq) / HOBt (0.1 eq)-Acetonitrile-72[1]

Note: The yields presented are for a specific reaction and may vary depending on the amine substrate and other reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HATU (1.05 eq) and DIPEA (2.0 eq) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.0-1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: General Procedure for Amide Coupling using EDC/HOBt

  • Dissolve this compound (1.0 eq), HOBt (1.1 eq), and the amine (1.0 eq) in anhydrous DMF or CH₂Cl₂.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.1 eq) to the reaction mixture.

  • Add a non-nucleophilic base such as DIPEA or N-methylmorpholine (NMM) (1.1-1.5 eq).

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Work up the reaction as described in Protocol 1.

Visualizations

AmideCouplingWorkflow cluster_reactants Reactants cluster_reagents Reagents Carboxylic_Acid 1-(Methoxycarbonyl)piperidine- 4-carboxylic acid Activation Activation Carboxylic_Acid->Activation Amine Amine Coupling Coupling Amine->Coupling Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Coupling_Reagent->Activation Base Base (e.g., DIPEA) Base->Activation Additive Additive (optional) (e.g., HOBt) Additive->Activation Activation->Coupling Activated Ester Product Product Coupling->Product Amide Bond Formation

Caption: General workflow for amide coupling reactions.

TroubleshootingLogic Start Low Yield Check_Activation Activation Issue? Start->Check_Activation Check_Sterics Steric Hindrance? Check_Activation->Check_Sterics No Increase_Reagent Increase Coupling Reagent Equivalents Check_Activation->Increase_Reagent Yes Check_Conditions Suboptimal Conditions? Check_Sterics->Check_Conditions No Increase_Time_Temp Increase Reaction Time/Temperature Check_Sterics->Increase_Time_Temp Yes Anhydrous_Conditions Ensure Anhydrous Conditions Check_Conditions->Anhydrous_Conditions Yes Change_Reagent Switch to a More Potent Reagent Increase_Reagent->Change_Reagent Use_Less_Hindered_Base Use a Less Hindered Base Increase_Time_Temp->Use_Less_Hindered_Base Optimize_Stoichiometry Optimize Reactant Stoichiometry Anhydrous_Conditions->Optimize_Stoichiometry

Caption: Troubleshooting logic for low-yield amide coupling reactions.

References

Common side reactions with 1-(Methoxycarbonyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-(Methoxycarbonyl)piperidine-4-carboxylic acid. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this reagent.

Frequently Asked Questions (FAQs)

Q1: What are the most common applications of this compound?

A1: this compound is primarily used as a building block in organic synthesis. Its bifunctional nature, containing both a carboxylic acid and a protected secondary amine, makes it a valuable synthon for the preparation of a wide range of compounds, particularly in medicinal chemistry. Common applications include its use in amide bond formation to introduce a piperidine moiety and as a scaffold for the synthesis of more complex heterocyclic systems.

Q2: What are the key reactive sites on the molecule and what are the potential side reactions associated with them?

A2: The molecule has two primary reactive sites: the carboxylic acid group and the nitrogen atom of the piperidine ring, which is protected by a methoxycarbonyl group.

  • Carboxylic Acid: This group readily undergoes reactions typical of carboxylic acids, such as amide bond formation and esterification.

  • N-Methoxycarbonyl Group: This is a carbamate protecting group. While generally stable, it can be susceptible to hydrolysis under harsh acidic or basic conditions, leading to the free secondary amine.

  • Piperidine Ring: The piperidine ring itself is generally stable, but if the protecting group is unintentionally removed, the secondary amine can undergo side reactions like N-alkylation.

Q3: How can I purify my final product from unreacted this compound?

A3: Purification can typically be achieved using standard techniques. If the desired product is neutral or basic, an aqueous workup with a mild base (e.g., sodium bicarbonate solution) can be used to extract the acidic starting material into the aqueous phase. Column chromatography on silica gel is also a common and effective method for separating the product from the starting material and any non-polar byproducts.

Troubleshooting Guides

Amide Coupling Reactions

Issue 1: Low yield of the desired amide product.

Possible Cause Troubleshooting Suggestion
Incomplete activation of the carboxylic acid. Ensure the coupling reagents (e.g., EDC, HATU) are fresh and used in the appropriate stoichiometric amounts. Allow sufficient time for the activation of the carboxylic acid before adding the amine.
Poor nucleophilicity of the amine. For weakly nucleophilic amines, consider using a more potent coupling reagent or a different solvent. Increasing the reaction temperature may also improve the reaction rate.
Side reactions of the activated ester. The activated ester can sometimes react with other nucleophiles present in the reaction mixture. Ensure all reagents and solvents are anhydrous.
Hydrolysis of the activated ester. Moisture can lead to the hydrolysis of the activated ester back to the carboxylic acid. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Formation of an unexpected byproduct.

Possible Cause Troubleshooting Suggestion
Formation of N-acylurea. This is a common byproduct when using carbodiimide coupling reagents like EDC or DCC. Adding an activating agent such as HOBt or NHS can suppress this side reaction.[1][2]
Epimerization/Racemization. If the amine or another part of the molecule contains a chiral center, racemization can occur, especially with some coupling reagents. Using additives like HOBt can help minimize this.[2]
Removal of the methoxycarbonyl protecting group. Harsh reaction conditions (strong acid or base, high temperatures) can lead to the deprotection of the piperidine nitrogen. The resulting free amine can then react further. Use milder coupling conditions and appropriate bases (e.g., DIPEA).
Esterification Reactions

Issue 1: The esterification reaction does not go to completion.

Possible Cause Troubleshooting Suggestion
The reaction is at equilibrium. Esterification is a reversible reaction.[3] To drive the reaction to completion, remove water as it is formed, for example, by using a Dean-Stark apparatus or by adding a dehydrating agent.
Steric hindrance. If the alcohol is sterically hindered, the reaction may be slow. Consider using a more reactive derivative of the carboxylic acid, such as an acyl chloride, or a more potent catalyst.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU
  • Dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent such as DMF or DCM.

  • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq.).

  • Add the coupling reagent, for example, HATU (1.1 eq.), to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the desired amine (1.0-1.2 eq.) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous solutions (e.g., saturated NaHCO₃, brine) to remove unreacted starting materials and byproducts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Fischer Esterification
  • Suspend this compound (1.0 eq.) in an excess of the desired alcohol (e.g., methanol or ethanol), which also acts as the solvent.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC or LC-MS. A Dean-Stark apparatus can be used to remove the water formed during the reaction.[3]

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude ester by column chromatography or distillation.

Visualizations

Amide_Coupling_Workflow cluster_start Starting Materials cluster_activation Activation cluster_reaction Reaction Carboxylic_Acid 1-(Methoxycarbonyl)piperidine- 4-carboxylic acid Activated_Ester Activated Ester Intermediate Carboxylic_Acid->Activated_Ester Activation Amine Primary or Secondary Amine Desired_Amide Desired Amide Product Amine->Desired_Amide Coupling_Reagent Coupling Reagent (e.g., HATU, EDC/HOBt) Coupling_Reagent->Activated_Ester Base Base (e.g., DIPEA) Base->Activated_Ester Activated_Ester->Desired_Amide Nucleophilic Attack Side_Products Potential Side Products (e.g., N-acylurea, epimerized product) Activated_Ester->Side_Products

Caption: Workflow for a typical amide coupling reaction.

Side_Reaction_Pathways cluster_deprotection Deprotection Side Reaction cluster_alkylation N-Alkylation Side Reaction Start This compound Free_Amine Piperidine-4-carboxylic acid Start->Free_Amine Unintended Deprotection Deprotection Harsh Acidic or Basic Conditions Deprotection->Free_Amine N_Alkylated_Product N-Alkyl-piperidine Derivative Free_Amine->N_Alkylated_Product Further Reaction Alkylating_Agent Alkylating Agent Alkylating_Agent->N_Alkylated_Product

References

Technical Support Center: Purification of 1-(Methoxycarbonyl)piperidine-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(Methoxycarbonyl)piperidine-4-carboxylic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound derivatives?

A1: The two primary purification techniques for this class of compounds are column chromatography and recrystallization. Column chromatography is effective for separating the target compound from impurities with different polarities. Recrystallization is a cost-effective method for purifying solid compounds to a high degree of purity, provided a suitable solvent is found.

Q2: What are the likely impurities I might encounter?

A2: Common impurities can include unreacted starting materials such as piperidine-4-carboxylic acid, leftover reagents from the protection of the piperidine nitrogen, and byproducts from side reactions. If the carboxylic acid is esterified, you might also have the corresponding ester as an impurity.

Q3: My purified compound is an oil and not a solid. What should I do?

A3: "Oiling out" instead of crystallizing is a common issue, which can be caused by the presence of impurities or if the solvent is not ideal for crystallization.[1] It is recommended to first try and purify the oil further by column chromatography. If the compound is pure and still an oil, you can attempt to induce crystallization by dissolving it in a minimal amount of a good solvent and adding an anti-solvent dropwise until turbidity is observed.[1]

Q4: How can I improve the recovery yield during recrystallization?

A4: To improve the yield, ensure you are using the minimum amount of hot solvent to dissolve your compound completely.[2] After dissolving, allow the solution to cool slowly to room temperature before placing it in an ice bath. Washing the collected crystals should be done with a minimal amount of ice-cold solvent to avoid redissolving the product.[2]

Troubleshooting Guides

Column Chromatography
Issue Possible Cause Solution
Poor Separation of Compound from Impurities Incorrect solvent system (mobile phase).Use Thin Layer Chromatography (TLC) to screen for a solvent system that provides good separation (Rf value of the target compound around 0.3-0.4). A gradient elution from a non-polar to a more polar solvent system can also improve separation.
Compound is not Eluting from the Column The solvent system is not polar enough.Gradually increase the polarity of the mobile phase. For highly polar compounds, a mobile phase containing methanol or a small percentage of acetic acid (if the compound is stable) might be necessary.
Compound Elutes too Quickly (with the solvent front) The solvent system is too polar.Start with a less polar mobile phase. For example, if you are using ethyl acetate/hexane, increase the proportion of hexane.
Tailing of Peaks The compound is interacting too strongly with the silica gel, or the column is overloaded.Add a small amount of a competitive polar solvent like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase to reduce strong interactions. Ensure you are not loading too much crude material onto the column.
Recrystallization
Issue Possible Cause Solution
Compound Does Not Dissolve in Hot Solvent The chosen solvent is not suitable.Test the solubility of your compound in a variety of solvents to find one in which it is sparingly soluble at room temperature but highly soluble when hot.
No Crystals Form Upon Cooling The solution is not supersaturated (too much solvent was used).Evaporate some of the solvent to concentrate the solution and then try cooling again. Scratching the inside of the flask with a glass rod can sometimes induce crystallization.
Low Recovery of Crystals The compound is too soluble in the cold solvent, or too much solvent was used for washing.Choose a solvent in which your compound has lower solubility at cold temperatures. Wash the crystals with a minimal amount of ice-cold solvent.
Formation of an Oil Instead of Crystals ("Oiling Out") The compound has a low melting point, or significant impurities are present.Re-heat the solution and add a small amount of additional solvent. Allow it to cool more slowly. If oiling persists, purify the compound by column chromatography before attempting recrystallization again.[1]

Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol is a general guideline for the purification of this compound derivatives using silica gel chromatography.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an evenly packed stationary phase. Drain the excess solvent until it is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel.

  • Elution: Begin eluting with the chosen solvent system (e.g., a mixture of hexane and ethyl acetate). Start with a lower polarity and gradually increase the polarity if necessary.

  • Fraction Collection: Collect the eluent in fractions and monitor the separation using TLC.

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Protocol 2: Recrystallization

This protocol provides a general procedure for the purification of solid this compound derivatives.

  • Solvent Selection: Choose a solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the selected solvent. Heat the mixture with stirring until the solid is completely dissolved.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. The formation of crystals should be observed. For maximum recovery, the flask can then be placed in an ice bath.

  • Filtration: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Visual Guides

experimental_workflow cluster_purification Purification Workflow crude_product Crude Product dissolve Dissolve in Minimal Solvent crude_product->dissolve column_chromatography Column Chromatography dissolve->column_chromatography  Impure solid or oil recrystallization Recrystallization dissolve->recrystallization  Solid with minor impurities check_purity Check Purity (TLC/NMR) column_chromatography->check_purity recrystallization->check_purity check_purity->column_chromatography Purity <95% pure_product Pure Product check_purity->pure_product Purity >95%

Caption: General experimental workflow for purification.

troubleshooting_logic cluster_issues Troubleshooting Path cluster_solutions Corrective Actions start Purification Attempt outcome Desired Purity? start->outcome success Pure Product outcome->success Yes failure Identify Issue outcome->failure No poor_separation Poor Separation (Chromatography) failure->poor_separation no_crystals No Crystals Form (Recrystallization) failure->no_crystals oiling_out Oiling Out (Recrystallization) failure->oiling_out low_yield Low Yield failure->low_yield optimize_solvent Optimize Solvent System (TLC Screening) poor_separation->optimize_solvent modify_conditions Modify Conditions (e.g., slower cooling) no_crystals->modify_conditions change_technique Change Purification Technique oiling_out->change_technique low_yield->modify_conditions rerun_purification Re-run Purification optimize_solvent->rerun_purification change_technique->rerun_purification modify_conditions->rerun_purification rerun_purification->outcome

Caption: Logical workflow for troubleshooting purification issues.

References

Improving yield in reactions with 1-(Methoxycarbonyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 1-(Methoxycarbonyl)piperidine-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction with this compound is giving a low yield. What are the common causes and how can I improve it?

A1: Low yields in amide coupling reactions are frequently due to inefficient activation of the carboxylic acid, issues with the amine coupling partner, or suboptimal reaction conditions. Here are key factors to consider for troubleshooting:

  • Coupling Reagents: The choice of coupling reagent is critical. Uronium/aminium salts like HATU, HBTU, and HCTU are highly effective. Phosphonium salts such as PyBOP and PyAOP are also powerful alternatives. Carbodiimides like EDC and DCC are common but may require additives to improve efficiency and reduce side reactions.

  • Additives: Additives such as HOBt and OxymaPure can enhance coupling efficiency and suppress racemization, especially when using carbodiimide reagents. DMAP can also be used as a catalyst to improve yields.

  • Solvent: The choice of solvent is crucial. Acetonitrile and Dichloromethane (DCM) often provide good results for amide coupling reactions. In some cases, DMF can be a better solvent for coupling reactions.

  • Base: A non-nucleophilic base, such as DIPEA, is often required. However, if racemization is a concern, a weaker base like N-methylmorpholine (NMM) may be preferable.

  • Temperature and Reaction Time: While many coupling reactions proceed at room temperature, gentle heating may be necessary for sterically hindered substrates. Reaction times can range from a few hours to overnight; monitoring by TLC or LC-MS is recommended to determine the optimal duration.

Q2: I am observing significant side product formation in my amide coupling reaction. What are the likely side reactions and how can they be minimized?

A2: The most common side reaction is the formation of an N-acylurea byproduct when using carbodiimide coupling reagents (like DCC or EDC) without an additive. Another significant issue, particularly with chiral amines, is racemization.

  • N-acylurea formation: This can be suppressed by adding HOBt or OxymaPure to the reaction mixture. These additives react with the activated carboxylic acid to form an active ester, which is less prone to rearrangement and more reactive towards the amine.

  • Racemization: To minimize the loss of stereochemical integrity, consider the following:

    • Use additives like HOAt or OxymaPure, which are known to be superior to HOBt in suppressing racemization.[1]

    • Employ phosphonium-based coupling reagents like PyBOP or PyAOP, which are generally associated with lower levels of racemization.[1]

    • Conduct the reaction at a lower temperature.

    • Use a weaker base if possible.[1]

Q3: How can I perform an esterification of the carboxylic acid group in this compound?

A3: Esterification can be achieved through several methods. A common approach is to use an excess of the desired alcohol in the presence of an acid catalyst, such as sulfuric acid or thionyl chloride. Another mild and effective method involves the use of a coupling reagent like DCC with a catalytic amount of DMAP. For methyl esters, trimethylsilyldiazomethane in a mixture of acetonitrile and methanol can be a high-yielding option.[2]

Q4: What are the recommended methods for reducing the carboxylic acid of this compound to a primary alcohol?

A4: The carboxylic acid can be reduced to a primary alcohol, but the choice of reducing agent is important to avoid the reduction of the methoxycarbonyl group.

  • Borane Reagents: Borane-THF (BH3-THF) or borane-dimethyl sulfide (BH3-SMe2) are often effective for the selective reduction of carboxylic acids in the presence of esters.[3]

  • Activation followed by NaBH4: A two-step, one-pot procedure involves activating the carboxylic acid with a reagent like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) followed by reduction with the milder sodium borohydride (NaBH4).[4] This method offers high chemoselectivity. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent but will likely reduce both the carboxylic acid and the ester.[5][6]

Troubleshooting Guides

Amide Coupling Reactions
Issue Possible Cause Recommended Solution
Low or No Product Incomplete activation of the carboxylic acid.Switch to a more powerful coupling reagent like HATU or COMU.[1] Ensure the coupling reagent is fresh and used in the correct stoichiometry (typically 1.0-1.5 equivalents).
Steric hindrance from the amine or carboxylic acid.Increase the reaction time and/or temperature. Consider using microwave synthesis to overcome the activation energy barrier.[1]
Poor solubility of reactants.Experiment with different solvents such as NMP or a DMF/DCM mixture.[1]
Multiple Spots on TLC (Side Products) N-acylurea formation (with carbodiimides).Add HOBt or OxymaPure (1.0-1.2 equivalents) to the reaction mixture.
Racemization.Use additives like HOAt or OxymaPure.[1] Run the reaction at a lower temperature. Switch to a phosphonium-based coupling reagent.[1]
Reaction with the methoxycarbonyl group.This is generally unlikely under standard amide coupling conditions, but if suspected, use milder conditions and monitor the reaction closely.
Esterification Reactions
Issue Possible Cause Recommended Solution
Low Yield (Fischer Esterification) Reversible reaction.Use a large excess of the alcohol to drive the equilibrium. Remove water as it forms, for example, by using a Dean-Stark apparatus.
Incomplete reaction.Increase the amount of acid catalyst or extend the reaction time. Monitor by TLC.
Side reactions with DCC/DMAP method Formation of N-acylurea.Ensure the reaction is run under anhydrous conditions. Filter off the DCU byproduct upon completion.

Data Presentation

Table 1: Comparison of Coupling Reagent Performance in Amide Bond Formation *

Coupling Reagent ClassExample ReagentsTypical Crude PurityKey Considerations
Uronium/Aminium SaltsHATU, HCTU, HBTUHighHATU and HCTU often provide higher purity products with fewer side reactions compared to HBTU.[7]
Phosphonium SaltsPyBOP, PyAOPModerate to HighGenerally effective, but may result in more impurities than top-tier uronium salts.[7] PyAOP can sometimes offer higher yields than PyBOP.[1]
CarbodiimidesEDC, DCCVariableOften require additives like HOBt or OxymaPure to achieve high yields and minimize N-acylurea formation.
Immonium SaltsCOMUHighA safer alternative to benzotriazole-based reagents like HBTU and HATU, with comparable efficiency.[1]

*Data is based on general performance in peptide synthesis and may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU
  • Dissolve this compound (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.

  • Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.0-1.2 equivalents) to the reaction mixture.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with aqueous solutions (e.g., 5% NaHCO3, brine).

  • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: General Procedure for Esterification using DCC and DMAP
  • Dissolve this compound (1.0 equivalent), the desired alcohol (1.0-1.5 equivalents), and a catalytic amount of DMAP (0.1-0.2 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 equivalents) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor by TLC.

  • Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with dilute HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Amide_Coupling_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Steps cluster_workup Work-up & Purification Carboxylic_Acid 1-(Methoxycarbonyl)piperidine- 4-carboxylic acid Activation Activation (Coupling Reagent + Base in Solvent) Carboxylic_Acid->Activation Amine Amine Coupling Partner Coupling Amine Addition & Coupling Amine->Coupling Activation->Coupling Workup Aqueous Work-up Coupling->Workup Purification Purification (e.g., Chromatography) Workup->Purification Final_Product Pure Amide Product Purification->Final_Product

Caption: General workflow for amide coupling reactions.

Troubleshooting_Yield Start Low Yield Issue Check_Activation Is Activation Complete? Start->Check_Activation Check_Conditions Are Conditions Optimal? Check_Activation->Check_Conditions Yes Change_Reagent Use stronger coupling reagent (e.g., HATU, COMU) Check_Activation->Change_Reagent No Check_Purity Are Reactants Pure? Check_Conditions->Check_Purity Yes Optimize_Conditions Adjust Temperature, Time, or Solvent Check_Conditions->Optimize_Conditions No Purify_Reactants Purify Starting Materials Check_Purity->Purify_Reactants No Success Improved Yield Check_Purity->Success Yes Change_Reagent->Success Optimize_Conditions->Success Purify_Reactants->Success

Caption: Decision tree for troubleshooting low reaction yields.

Carboxylic_Acid_Reduction cluster_pathway1 Selective Reduction cluster_pathway2 Non-Selective Reduction Start_Selective 1-(Methoxycarbonyl)piperidine- 4-carboxylic acid Activation_Step Activation with BOP reagent Start_Selective->Activation_Step Reduction_NaBH4 Reduction with NaBH4 Activation_Step->Reduction_NaBH4 Product_Selective 1-(Methoxycarbonyl)piperidin- 4-yl)methanol Reduction_NaBH4->Product_Selective Start_NonSelective 1-(Methoxycarbonyl)piperidine- 4-carboxylic acid Reduction_LiAlH4 Reduction with LiAlH4 Start_NonSelective->Reduction_LiAlH4 Product_NonSelective Piperidine-1,4-diyldimethanol Reduction_LiAlH4->Product_NonSelective

Caption: Pathways for the reduction of the carboxylic acid.

References

Stability of 1-(Methoxycarbonyl)piperidine-4-carboxylic acid in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability of 1-(Methoxycarbonyl)piperidine-4-carboxylic acid in different solvents.

Frequently Asked Questions (FAQs)

Q1: My analytical results for this compound are inconsistent, showing a decreasing peak area in my HPLC analysis over a short period. What could be the cause?

A1: Inconsistent analytical results, such as a decreasing peak area in chromatography, may indicate that this compound is degrading under your experimental or storage conditions.[1] The molecule contains a methyl carbamate and a carboxylic acid group, both of which can be susceptible to certain degradation pathways. It is crucial to establish the stability of the molecule under your specific conditions. Forced degradation studies are an essential tool for understanding a compound's stability and degradation pathways.[2][3][4]

Q2: What are the likely degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation can be inferred from the functional groups present. The primary sites for degradation are the methyl carbamate, the carboxylic acid, and the piperidine ring. Likely pathways include:

  • Hydrolysis of the Methyl Carbamate: This is a significant potential degradation pathway, especially under basic or acidic conditions.

    • Base-Catalyzed Hydrolysis: In the presence of a base, the carbamate can be hydrolyzed to form piperidine-4-carboxylic acid, methanol, and carbon dioxide.[5][6][7]

    • Acid-Catalyzed Hydrolysis: Acidic conditions can also promote the hydrolysis of the carbamate group.[8]

  • Oxidation of the Piperidine Ring: The tertiary amine of the piperidine ring is susceptible to oxidation, which could lead to the formation of an N-oxide or other ring-opened products.[1] This can be initiated by oxidizing agents or even atmospheric oxygen over extended periods.

  • Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO2) from the carboxylic acid group could occur.[1] High heat can also accelerate other degradation reactions.

  • Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions, often through radical mechanisms.[1][2]

Q3: What are the recommended storage conditions for this compound?

A3: To ensure the stability of this compound, it is recommended to store the compound in a cool, dark, and dry place under an inert atmosphere. For long-term storage, keeping it in a tightly sealed container at low temperatures (e.g., -20°C) is advisable. Avoid exposure to high humidity and light.

Q4: In which solvents is this compound expected to be soluble?

A4: The parent compound, piperidine-4-carboxylic acid, is soluble in polar solvents like water and alcohols.[9][10] The addition of the methoxycarbonyl group to the nitrogen atom will likely increase its solubility in a broader range of organic solvents, including dichloromethane, ethyl acetate, and acetonitrile, while potentially decreasing its solubility in water. The solubility in aqueous solutions will also be pH-dependent.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Appearance of unexpected peaks in HPLC/LC-MS analysis. Degradation of this compound.1. Perform a forced degradation study (see Protocol 1) to intentionally generate degradation products and confirm if the new peaks match.[1][3] 2. Re-evaluate your sample preparation and storage conditions (temperature, light exposure, pH).[1] 3. Ensure the purity of your solvents, as contaminants could be reacting with your compound.
Loss of compound potency or concentration over a short period. Rapid degradation under specific experimental conditions.1. Analyze the stability of the compound in your specific solvent system at different time points. 2. Consider using aprotic solvents if hydrolysis is suspected. 3. If using aqueous solutions, buffer the pH to a neutral range (around pH 7) where the compound may be more stable.
Precipitate formation in the sample solution. Degradation product with lower solubility.1. Attempt to isolate and characterize the precipitate using techniques like NMR or Mass Spectrometry.[1] 2. Review the solvent system and concentration; degradation products may have different solubility profiles.[1]

Data Presentation

The following table presents example data from a hypothetical forced degradation study on this compound to illustrate how results can be summarized.

Table 1: Hypothetical Forced Degradation of this compound

Stress Condition % Degradation Major Degradation Product(s) Identified
0.1 M HCl (Room Temp, 24h)15%Piperidine-4-carboxylic acid
0.1 M NaOH (Room Temp, 24h)85%Piperidine-4-carboxylic acid
3% H₂O₂ (Room Temp, 8h)25%N-oxide of this compound
Heat (80°C, 48h)10%Minor unknown impurities
Photolytic (ICH Q1B)5%Minor unknown impurities

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To intentionally degrade this compound under various stress conditions to identify degradation products and pathways.[1][4]

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC or LC-MS system with a suitable column (e.g., C18)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours. Neutralize the solution before analysis.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.[1] Neutralize the solution before analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours.[1]

    • Thermal Degradation: Place a solid sample and a solution sample in an oven at 80°C for 48 hours.[1]

    • Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines.[1]

  • Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for analysis. Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method like RP-HPLC with a C18 column.[1]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl) stock->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH) stock->base Expose to Stress oxidation Oxidation (3% H₂O₂) stock->oxidation Expose to Stress thermal Thermal (80°C) stock->thermal Expose to Stress photo Photolytic (ICH Q1B) stock->photo Expose to Stress hplc HPLC/LC-MS Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples characterization Characterize Degradants (NMR, MS) hplc->characterization Identify Degradation Products

Caption: Workflow for a forced degradation study.

degradation_pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation main 1-(Methoxycarbonyl)piperidine- 4-carboxylic acid hydrolyzed Piperidine-4-carboxylic acid + Methanol + CO₂ main->hydrolyzed Acid or Base n_oxide N-Oxide Derivative main->n_oxide Oxidizing Agent

Caption: Potential degradation pathways.

References

Technical Support Center: Hydrolysis of the Methoxycarbonyl Group on Piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the hydrolysis of the N-methoxycarbonyl protecting group on piperidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for hydrolyzing the methoxycarbonyl group from a piperidine nitrogen?

The most common and effective method for the hydrolysis of an N-methoxycarbonyl group (a methyl carbamate) on a piperidine ring is basic hydrolysis, also known as saponification.[1][2][3][4][5] This chemical reaction involves heating the N-methoxycarbonyl piperidine derivative with a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), in a suitable solvent.[2][3][4][5][6] Acid-catalyzed hydrolysis is also possible but may require harsh conditions and can lead to unwanted side reactions, especially if other acid-sensitive functional groups are present in the molecule.[7][8]

Q2: Why is my N-methoxycarbonyl piperidine hydrolysis reaction not going to completion?

Incomplete hydrolysis can be attributed to several factors:

  • Insufficient Base: The hydrolysis of a carbamate consumes one equivalent of base. Using a stoichiometric amount may not be enough to drive the reaction to completion, especially if the starting material or solvent contains acidic impurities. A significant excess of the base is recommended.

  • Low Reaction Temperature: The saponification of carbamates often requires elevated temperatures (reflux) to proceed at a reasonable rate.[6] Ensure the reaction mixture is heated appropriately.

  • Inadequate Reaction Time: Some sterically hindered N-methoxycarbonyl piperidines may require extended reaction times for complete hydrolysis.[6] It is advisable to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Poor Solubility: The substrate must be soluble in the reaction solvent for the hydrolysis to occur efficiently. If the N-methoxycarbonyl piperidine derivative has poor solubility, consider a different solvent system.

Q3: What are the potential side reactions during the hydrolysis of the methoxycarbonyl group on piperidine?

Potential side reactions are primarily a concern when other sensitive functional groups are present in the molecule.

  • Ester Hydrolysis: If the molecule contains other ester functionalities, they are also susceptible to hydrolysis under basic conditions.[1]

  • Epimerization: If there are stereocenters adjacent to carbonyl groups or other acidic protons, the strong basic conditions could potentially lead to epimerization.

  • Elimination Reactions: In molecules with suitable leaving groups, beta-elimination reactions can be a competing pathway under basic and heated conditions.

Q4: How can I monitor the progress of the hydrolysis reaction?

The progress of the reaction can be monitored by:

  • Thin Layer Chromatography (TLC): This is a quick and effective method to visualize the disappearance of the starting material and the appearance of the product. The deprotected piperidine product will have a different retention factor (Rf) compared to the N-methoxycarbonyl protected starting material, typically being more polar.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides more definitive evidence of the conversion by showing the mass of the starting material decreasing and the mass of the product increasing over time.

Q5: What is the typical work-up procedure for a basic hydrolysis of an N-methoxycarbonyl piperidine?

A typical work-up procedure involves:

  • Cooling the reaction mixture to room temperature.

  • Removing the organic solvent (e.g., ethanol) under reduced pressure.[6]

  • Diluting the aqueous residue with water.

  • Extracting the deprotected piperidine product with an organic solvent such as diethyl ether or dichloromethane.[6]

  • Washing the combined organic extracts with brine.

  • Drying the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).[6]

  • Filtering and concentrating the organic solvent to yield the crude product, which can then be purified by distillation or chromatography if necessary.[6]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Incomplete Reaction (Starting material remains) Insufficient amount of base.Use a larger excess of the base (e.g., 5-10 equivalents or more).
Low reaction temperature.Increase the reaction temperature, typically to reflux.[6]
Short reaction time.Extend the reaction time and monitor the progress by TLC or LC-MS.[6]
Poor solubility of the substrate.Try a different solvent system, such as a mixture of ethanol and water, to improve solubility.[6]
Low Product Yield Product is water-soluble.If the deprotected piperidine is small and polar, it may have some solubility in the aqueous layer. Perform multiple extractions with an organic solvent to maximize recovery.
Product degradation.If the product is sensitive to strong base or high temperatures, consider using milder conditions (e.g., lower temperature for a longer time).
Mechanical losses during work-up.Ensure careful separation of layers during extraction and complete transfer of solutions.
Formation of Byproducts Presence of other base-sensitive functional groups.If possible, protect other sensitive groups before performing the hydrolysis. Alternatively, explore milder deprotection methods if available for the specific substrate.
Side reactions due to harsh conditions.Reduce the reaction temperature and/or the concentration of the base.

Experimental Protocols

Protocol 1: Basic Hydrolysis (Saponification) of N-Methoxycarbonyl Piperidine

This protocol is adapted from a general procedure for the basic hydrolysis of methyl carbamates.[6]

Materials:

  • N-methoxycarbonyl piperidine derivative

  • Potassium hydroxide (KOH) pellets[6]

  • Ethanol (190 proof or absolute)[6]

  • Deionized water[6]

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous sodium sulfate[6]

  • Round bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round bottom flask, dissolve the N-methoxycarbonyl piperidine derivative in a mixture of ethanol and deionized water. A typical ratio is approximately 5:1 ethanol to water.[6]

  • To this solution, add a large excess of potassium hydroxide pellets (e.g., 10-20 equivalents).

  • Stir the mixture until the KOH pellets have dissolved.

  • Attach a reflux condenser and heat the solution to reflux under a nitrogen atmosphere.[6]

  • Maintain the reflux for 12-24 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.[6]

  • Allow the reaction mixture to cool to room temperature.

  • Remove the ethanol using a rotary evaporator.[6]

  • Cool the remaining aqueous residue to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous solution three times with diethyl ether.[6]

  • Combine the organic extracts and dry them over anhydrous sodium sulfate.[6]

  • Decant or filter the solution to remove the drying agent.

  • Remove the diethyl ether using a rotary evaporator to obtain the crude deprotected piperidine.[6]

Visualizations

Hydrolysis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up start Dissolve N-methoxycarbonyl piperidine in EtOH/H2O add_base Add excess KOH pellets start->add_base dissolve_base Stir until dissolved add_base->dissolve_base reflux Heat to reflux (12-24h) dissolve_base->reflux monitor Monitor by TLC/LC-MS reflux->monitor cool Cool to RT monitor->cool evaporate Remove EtOH cool->evaporate extract Extract with Et2O (3x) evaporate->extract dry Dry over Na2SO4 extract->dry concentrate Concentrate dry->concentrate product Isolated Piperidine concentrate->product

Caption: Experimental workflow for the basic hydrolysis of N-methoxycarbonyl piperidine.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Incomplete Reaction? insufficient_base Insufficient Base? start->insufficient_base Yes low_temp Low Temperature? start->low_temp Yes short_time Short Reaction Time? start->short_time Yes poor_solubility Poor Solubility? start->poor_solubility Yes complete Reaction Complete start->complete No add_more_base Increase excess of base insufficient_base->add_more_base increase_temp Increase to reflux temperature low_temp->increase_temp extend_time Extend reaction time short_time->extend_time change_solvent Change solvent system poor_solubility->change_solvent add_more_base->complete increase_temp->complete extend_time->complete change_solvent->complete

Caption: Troubleshooting logic for incomplete hydrolysis of N-methoxycarbonyl piperidine.

References

Technical Support Center: Solid-Phase Synthesis with Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during solid-phase synthesis utilizing piperidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of piperidine in solid-phase peptide synthesis (SPPS)?

A1: Piperidine is a secondary amine and a moderately strong organic base. Its principal function in Fmoc-based solid-phase peptide synthesis is to remove the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain.[1][2] This deprotection step exposes the terminal amine, allowing for the coupling of the next amino acid in the sequence. The mechanism involves a β-elimination reaction, where piperidine abstracts the acidic proton on the fluorene ring, leading to the release of the free amine and the formation of a dibenzofulvene-piperidine adduct.[2][3]

Q2: What are the standard concentrations and reaction times for Fmoc deprotection with piperidine?

A2: The most commonly used deprotection solution is 20% piperidine in N,N-dimethylformamide (DMF) (v/v).[4][5] A typical protocol involves treating the resin-bound peptide with this solution for a specified period. While standard protocols often suffice, "difficult" sequences, such as those prone to aggregation or containing sterically hindered amino acids, may necessitate longer reaction times.[2][4]

Troubleshooting Guides

Issue 1: Incomplete Fmoc Deprotection

Q: My Kaiser test is negative or shows a weak blue color after the standard deprotection step. What could be the cause, and how can I resolve it?

A: A negative or weak Kaiser test indicates that the N-terminal Fmoc group has not been completely removed, which will prevent the subsequent coupling reaction and lead to truncated peptide sequences.[4] Common causes and their solutions are outlined below.

Troubleshooting Steps:

  • Reagent Quality and Concentration:

    • Degraded Piperidine: Piperidine can degrade over time. Ensure you are using fresh, high-quality piperidine.[4]

    • Incorrect Concentration: The standard and most effective concentration is 20% piperidine in DMF. Verify that the solution has been prepared correctly.[4]

  • Reaction Conditions:

    • Insufficient Deprotection Time: For some peptide sequences, particularly those that are long or prone to aggregation, the standard deprotection time may be inadequate.[2][4] Try extending the deprotection time.

    • Low Temperature: Deprotection reactions are sensitive to temperature. A drop in ambient temperature can slow down the reaction rate. Ensure the synthesis is performed at a consistent room temperature.[4]

  • Peptide Sequence-Related Issues:

    • Steric Hindrance: Bulky amino acids near the N-terminus can physically block piperidine's access to the Fmoc group.[1][4]

    • Peptide Aggregation: As the peptide chain elongates, it can fold and form secondary structures (β-sheets), which can hinder reagent diffusion and lead to incomplete deprotection.[6]

Solutions for Difficult Sequences:

  • Increase Deprotection Time: Double the standard deprotection time and re-test with the Kaiser test.

  • Elevated Temperature: Performing the deprotection at a moderately elevated temperature (e.g., 30-40°C) can help disrupt aggregation.[4]

  • Use of a Stronger Base: For particularly challenging sequences, consider using a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). A common formulation is 2% DBU in DMF.[2][4] Note that DBU can increase the risk of side reactions like aspartimide formation.[2]

Troubleshooting Workflow for Incomplete Fmoc Deprotection

start Weak or Negative Kaiser Test reagent_check Check Piperidine: - Fresh? - Correct Concentration (20%)? start->reagent_check conditions_check Check Reaction Conditions: - Sufficient Time? - Ambient Temperature? start->conditions_check sequence_check Consider Peptide Sequence: - Steric Hindrance? - Aggregation? start->sequence_check solution1 Use Fresh Reagent & Correct Concentration reagent_check->solution1 solution2 Increase Deprotection Time or Temperature conditions_check->solution2 solution3 Use Stronger Base (e.g., DBU) or Chaotropic Agents sequence_check->solution3 end Successful Deprotection (Positive Kaiser Test) solution1->end solution2->end solution3->end

Caption: A logical workflow for diagnosing and resolving incomplete Fmoc deprotection.

Issue 2: Piperidine-Induced Side Reactions

Q: I am observing unexpected byproducts in my crude peptide analysis. Could piperidine be the cause?

A: Yes, while effective for Fmoc removal, the basic nature of piperidine can catalyze several side reactions, leading to impurities in the final product.

Common Piperidine-Induced Side Reactions:

  • Aspartimide Formation: This is a significant base-catalyzed side reaction, particularly in sequences containing aspartic acid (Asp), especially when followed by a small amino acid like glycine (Gly).[1][7] Piperidine facilitates the formation of a cyclic imide (aspartimide), which can then rearrange to a mixture of byproducts, including α- and β-peptides.[1]

  • Diketopiperazine (DKP) Formation: This occurs at the dipeptide stage, where the N-terminal amine of the second amino acid attacks the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.[7][8] This is sequence-dependent and more likely to occur with proline or glycine in the first two positions.

  • Aza-Michael Addition to Maleimides: If your synthesis involves a maleimide-containing linker or amino acid for subsequent conjugation, piperidine can undergo an aza-Michael addition to the maleimide double bond.[1] This consumes the maleimide, preventing the desired conjugation reaction.[1]

Side ReactionCommon Sequence MotifsConsequenceMitigation Strategies
Aspartimide Formation Asp-Gly, Asp-Ser, Asp-AlaFormation of α and β-peptide impurities, difficult to separate.Use a stronger, non-nucleophilic base like DBU for a shorter time; use side-chain protecting groups designed to minimize this, or introduce pseudoprolines.[1][2]
Diketopiperazine (DKP) Formation Pro or Gly at positions 1 or 2Premature cleavage of the dipeptide from the resin, resulting in low yield.Couple the third amino acid quickly after deprotecting the second; use 2-chlorotrityl chloride resin.[8]
Aza-Michael Addition Maleimide-containing moietiesLoss of conjugation capability for the maleimide group.Introduce the maleimide-containing group after the final piperidine deprotection step.[1]

Signaling Pathway for Aspartimide Formation

Peptide Resin-Peptide-...-Asp(OR)-Gly-... N-terminus Aspartimide Aspartimide Intermediate (Cyclic Imide) Peptide:n->Aspartimide Base-catalyzed cyclization Piperidine Piperidine Byproducts α-peptide (Desired) β-peptide (Impurity) Aspartimide->Byproducts Ring opening

Caption: Mechanism of piperidine-catalyzed aspartimide formation.

Experimental Protocols

Protocol 1: Kaiser (Ninhydrin) Test for Free Primary Amines

This qualitative test is used to confirm the presence of free primary amines on the resin after the Fmoc deprotection step. A positive result is indicated by a deep blue color.

Materials:

  • Solution A: 5 g ninhydrin in 100 mL ethanol.

  • Solution B: 80 g phenol in 20 mL ethanol.

  • Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.

  • Peptide-resin beads (a few).

  • Heating block or water bath at ~110°C.

Procedure:

  • Collect a small sample of the peptide-resin (1-5 mg) in a small glass test tube.

  • Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.[9]

  • Heat the test tube at 110°C for 5 minutes.[9]

  • Observe the color of the beads and the solution.

Interpretation of Results:

ObservationInterpretationAction
Intense blue solution and beads Incomplete coupling / Successful deprotectionProceed to next coupling step.
Colorless or faint yellow solution and beads Complete coupling / Incomplete deprotectionIf after deprotection, repeat the deprotection step. If after coupling, the reaction is complete.
Protocol 2: UV-Vis Monitoring of Fmoc Deprotection

This quantitative method measures the concentration of the dibenzofulvene-piperidine adduct, which has a characteristic UV absorbance around 301 nm, to determine the extent of Fmoc removal.

Materials:

  • Effluent from the Fmoc deprotection step.

  • N,N-Dimethylformamide (DMF).

  • Volumetric flask.

  • UV-Vis spectrophotometer and quartz cuvettes.

Procedure:

  • Collect the entire piperidine solution (the effluent) from the Fmoc deprotection step in a volumetric flask of a known volume (e.g., 25 mL).

  • Dilute the solution to the mark with DMF.

  • Measure the absorbance of the diluted solution at approximately 301 nm using a UV-Vis spectrophotometer.[4]

  • The resin loading can be calculated using the Beer-Lambert law (A = εcl), where ε (molar absorptivity of the adduct) is a known constant.

Protocol 3: Standard Cleavage of Peptide from Resin

This protocol describes the final step of cleaving the synthesized peptide from the solid support and removing the side-chain protecting groups using a trifluoroacetic acid (TFA) cocktail.

Materials:

  • Dried peptide-resin.

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane). CAUTION: TFA is highly corrosive.

  • Microcentrifuge tube or appropriate reaction vessel.

  • Cold diethyl ether.

Procedure:

  • Place the dried peptide-resin in a suitable reaction vessel.[9]

  • Add the cleavage cocktail to the resin (e.g., 10 mL per gram of resin).

  • Allow the reaction to proceed at room temperature for 2-4 hours with occasional swirling.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

  • Precipitate the crude peptide by adding the TFA filtrate to a large volume (10-fold excess) of cold diethyl ether.

  • Centrifuge or filter to collect the precipitated peptide.

  • Wash the peptide pellet with cold diethyl ether to remove scavengers and dissolved protecting groups.

  • Dry the crude peptide under vacuum.

References

Technical Support Center: Amide Coupling Reactions with 1-(Methoxycarbonyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for amide coupling reactions involving 1-(Methoxycarbonyl)piperidine-4-carboxylic acid. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the amide coupling of this compound?

A1: The byproducts largely depend on the coupling reagent used.

  • Carbodiimide Reagents (e.g., EDC, DCC, DIC): The most prevalent byproducts are the corresponding urea (e.g., 1-ethyl-3-(3-dimethylaminopropyl)urea from EDC) and N-acylurea. The N-acylurea is formed by the rearrangement of the O-acylisourea intermediate.

  • Onium Salt Reagents (e.g., HATU, HBTU): A common side reaction is the guanylation of the amine nucleophile, where the coupling reagent reacts directly with the amine. This is more likely with highly nucleophilic amines.

  • Phosphonium Salt Reagents (e.g., PyBOP): The primary byproduct is a phosphinamide derivative. A significant advantage of reagents like PyBOP is that they do not generate carcinogenic byproducts like HMPA, which was a concern with the older reagent BOP.[1]

Q2: How can I minimize the formation of N-acylurea when using carbodiimide coupling agents?

A2: Minimizing N-acylurea formation is crucial for improving yield and simplifying purification. Key strategies include:

  • Use of Additives: Incorporating additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) is highly effective. These additives react with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to rearrangement.[2]

  • Solvent Choice: The choice of solvent can influence the rate of N-acylurea formation. Less polar solvents such as dichloromethane (DCM) can sometimes reduce this side reaction compared to polar aprotic solvents like dimethylformamide (DMF).

  • Order of Addition: Activate the carboxylic acid with the carbodiimide and additive before adding the amine. This pre-activation step can reduce the lifetime of the O-acylisourea intermediate in the presence of the amine.

  • Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can help to suppress the rearrangement to the N-acylurea.[2]

Q3: Is epimerization a concern with this compound?

A3: this compound itself is not chiral at the 4-position. However, if the amine you are coupling is chiral, or if you are using a chiral derivative of the piperidine, then epimerization at the α-carbon of the amino acid derivative is a significant concern. To minimize epimerization:

  • Choice of Coupling Reagent and Additive: Use coupling reagents known for low racemization, such as HATU or a carbodiimide in combination with an additive like HOBt or Oxyma.[2]

  • Base Selection: Employ a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[2]

  • Low Temperature: Perform the coupling reaction at reduced temperatures (e.g., starting at 0 °C).[2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete activation of the carboxylic acid.2. Deactivation of the amine (e.g., salt formation).3. Steric hindrance.4. Hydrolysis of activated intermediate due to moisture.1. Increase the equivalents of the coupling reagent and/or additive.2. Add a non-nucleophilic base (e.g., DIPEA) to neutralize any acid and free the amine.3. Use a more powerful coupling reagent like HATU or COMU for sterically hindered substrates.4. Ensure all reagents and solvents are anhydrous.
Presence of a Major Byproduct with a Mass Corresponding to the Urea of the Coupling Reagent Use of a carbodiimide coupling agent (e.g., EDC, DCC).This is an expected byproduct. If using EDC, the urea is water-soluble and can be removed with an aqueous workup.[3] If using DCC, the dicyclohexylurea (DCU) is poorly soluble and can often be removed by filtration.
Presence of a Byproduct with a Mass Corresponding to the Addition of the Coupling Reagent Moiety to the Carboxylic Acid Formation of N-acylurea from a carbodiimide reagent.Follow the recommendations in FAQ Q2 to minimize N-acylurea formation (use of additives, solvent choice, order of addition, and temperature control).
Presence of a Byproduct with a Mass Corresponding to the Addition of the Coupling Reagent Moiety to the Amine Guanidinylation of the amine when using onium salt reagents (e.g., HBTU, HATU).- Pre-activate the carboxylic acid before adding the amine.- Use a less nucleophilic base.- Consider switching to a phosphonium salt reagent like PyBOP.
Difficult Purification Due to Multiple Byproducts Suboptimal reaction conditions or inappropriate choice of coupling reagent.- Re-evaluate the choice of coupling reagent based on the properties of your amine.- Optimize reaction conditions (solvent, temperature, reaction time).- For purification, consider an acidic wash to remove basic impurities (excess amine, DIPEA) and a basic wash to remove acidic impurities (excess carboxylic acid, HOBt).[4]

Quantitative Data

Coupling ReagentClassRelative ReactivityTypical YieldKey AdvantagesPotential Byproducts/Disadvantages
HATU Uronium SaltVery HighHigh to ExcellentFast reactions, low epimerization.[1][5]Higher cost, potential for guanylation of the amine.[1]
HBTU Uronium SaltHighHighEfficient, low racemization with HOBt.Less reactive than HATU, can also cause guanylation.[5]
PyBOP Phosphonium SaltHighHighLow racemization risk, no carcinogenic byproducts.More expensive than carbodiimides.
EDC/HOBt CarbodiimideModerateGood to HighCost-effective, water-soluble urea byproduct.[3]Higher risk of N-acylurea formation and epimerization compared to onium salts.
COMU Uronium SaltVery HighHigh to ExcellentSafer than HBTU/HATU (non-explosive), water-soluble byproducts.[3]Relatively newer and may be more expensive.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol is recommended for achieving high yields and minimizing side reactions, especially with less reactive amines or sterically hindered substrates.

Materials:

  • This compound

  • Amine

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF or DCM.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution.

  • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.0-1.2 eq) to the reaction mixture.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic phase with saturated aqueous NaHCO₃ solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Procedure for Minimizing N-Acylurea Byproduct using EDC/HOBt

This protocol is a cost-effective alternative and is designed to minimize the formation of the N-acylurea byproduct.

Materials:

  • This compound

  • Amine

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (1-Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) and DIPEA or TEA (1.5 eq) to the cooled solution.

  • Stir the mixture at 0 °C for 30 minutes for pre-activation.

  • Add the amine (1.0 eq) to the reaction mixture at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring for completion by TLC or LC-MS.

  • Once the reaction is complete, dilute with DCM.

  • Wash the organic phase sequentially with 1M HCl (1x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

AmideCouplingWorkflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification Carboxylic_Acid 1-(Methoxycarbonyl)piperidine- 4-carboxylic acid Activation 1. Activation of Carboxylic Acid Carboxylic_Acid->Activation Amine Amine Coupling 2. Nucleophilic Attack by Amine Amine->Coupling Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Coupling_Reagent->Activation Base Base (e.g., DIPEA) Base->Activation Activation->Coupling Quench 3. Quench Reaction Coupling->Quench Extraction 4. Aqueous Extraction Quench->Extraction Purification 5. Chromatography Extraction->Purification Product Desired Amide Product Purification->Product

Caption: General experimental workflow for amide coupling.

TroubleshootingFlowchart start Low Yield or Impure Product byproduct_check Identify Byproducts (LC-MS) start->byproduct_check urea Urea Byproduct (from Carbodiimide) byproduct_check->urea Mass corresponds to (Coupling Reagent + H2O) n_acylurea N-Acylurea (from Carbodiimide) byproduct_check->n_acylurea Mass corresponds to (Carboxylic Acid + Coupling Reagent - H2O) guanidinium Guanidinium Byproduct (from Onium Salt) byproduct_check->guanidinium Mass corresponds to (Amine + Coupling Reagent moiety) optimize_reagent Optimize Coupling Reagent & Conditions byproduct_check->optimize_reagent Multiple/Unknown Byproducts workup_urea Aqueous Wash (for EDC-urea) or Filtration (for DCU) urea->workup_urea minimize_n_acylurea Add HOBt/Oxyma Lower Temperature Change Solvent n_acylurea->minimize_n_acylurea minimize_guanidinium Pre-activate Acid Change Base or Switch to PyBOP guanidinium->minimize_guanidinium end Improved Yield & Purity optimize_reagent->end workup_urea->end minimize_n_acylurea->end minimize_guanidinium->end

Caption: Troubleshooting flowchart for byproduct identification.

References

Technical Support Center: Spectroscopic Analysis of Impurities in 1-(Methoxycarbonyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 1-(Methoxycarbonyl)piperidine-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the spectroscopic analysis of impurities for this compound.

Diagram: Impurity Identification Workflow

Impurity_Identification_Workflow start Sample of this compound hplc Initial Screening by HPLC-UV start->hplc decision Impurities Detected > Threshold? hplc->decision pass Release Batch (Purity Confirmed) decision->pass No isolate Isolate Impurity (e.g., Prep-HPLC) decision->isolate Yes elucidate Structural Elucidation isolate->elucidate nmr NMR (1H, 13C, 2D) elucidate->nmr ms LC-MS/MS elucidate->ms quantify Quantify Impurity nmr->quantify ms->quantify report Report Findings quantify->report

Caption: A typical workflow for identifying, isolating, and quantifying impurities.

Potential Impurities

Impurities in this compound can originate from starting materials, by-products of the synthesis, or degradation. Below is a table of potential impurities.

Impurity NameStructurePotential Source
Piperidine-4-carboxylic acidC₆H₁₁NO₂[1]Unreacted starting material
Methyl ChloroformateCH₃OClUnreacted reagent
Di-tert-butyl dicarbonateC₁₀H₁₈O₅Reagent from alternative synthesis routes[2]
1,4-Piperidinedicarboxylic acid, 1-(1,1-dimethylethyl) esterC₁₁H₁₉NO₄Intermediate in Boc-protected synthesis[3][4]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a primary technique for separating and quantifying impurities.[5] A robust HPLC method is crucial for ensuring the quality of this compound.

Methodology:

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is commonly used.

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier like formic or phosphoric acid is often effective for separating polar compounds.[6] For MS compatibility, formic acid is preferred.[6]

  • Detection: UV detection at 220 nm is a suitable starting point.[7]

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent like a water/acetonitrile mixture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR is a powerful tool for the structural confirmation of the main compound and the identification of unknown impurities.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the isolated impurity or the bulk sample in a suitable deuterated solvent such as DMSO-d₆ or CDCl₃.[8]

  • ¹H NMR: Acquire a standard proton NMR spectrum. For this compound, expect signals for the methoxy group, and the piperidine ring protons.[9]

  • ¹³C NMR: Obtain a carbon spectrum to identify the number of unique carbons. The carbonyl carbons will be significantly downfield (160-180 ppm).[9]

  • 2D NMR (COSY, HSQC, HMBC): These experiments help to establish connectivity within the molecule, which is crucial for identifying the exact structure of an unknown impurity.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your analysis.

Q1: My HPLC chromatogram shows poor peak shape (tailing) for the main compound and impurities. What could be the cause?

A1: Peak tailing for basic compounds like piperidine derivatives can be due to interactions with acidic silanol groups on the silica-based column packing.[10]

  • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3) with an acid like phosphoric or formic acid can suppress the ionization of silanol groups, reducing tailing.[10]

  • Solution 2: Use a Base-Deactivated Column: Employ a column with end-capping, which minimizes the available silanol groups for interaction.[11]

  • Solution 3: Add a Competitive Base: Adding a small amount of a basic modifier like triethylamine (TEA) to the mobile phase can also reduce tailing, but this is not compatible with MS detection.[10]

Q2: I am observing variable or drifting retention times in my HPLC analysis. What should I check?

A2: Fluctuating retention times can point to issues with the HPLC system or the mobile phase.[11][12]

  • Check the Mobile Phase: Ensure the mobile phase is fresh, well-mixed, and properly degassed. Changes in solvent composition, even minor ones, can cause retention time shifts.[12]

  • Verify System Equilibration: Make sure the column is fully equilibrated with the mobile phase before starting your analytical run. Inadequate equilibration is a common cause of drifting retention times.

  • Inspect the Pump: Inconsistent solvent delivery from the pump can lead to fluctuating retention times. Check for leaks and ensure the pump is functioning correctly.[12]

Q3: In the ¹H NMR spectrum, the signals for the piperidine ring protons are broad and poorly resolved. Why is this happening?

A3: Broad signals in the NMR spectrum of piperidine derivatives can be caused by conformational exchange.[13]

  • Cause: The piperidine ring undergoes a "chair-chair" interconversion. If the rate of this exchange is on the same timescale as the NMR experiment, it can lead to broadened peaks.[13]

  • Solution: Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help resolve this issue. At lower temperatures, the conformational exchange slows down, which may result in sharper signals for each distinct conformer. At higher temperatures, the exchange may become rapid enough to show a single, averaged, sharp signal.[14]

Q4: I see unexpected peaks in my chromatogram that are not present in the sample. What are these "ghost peaks"?

A4: Ghost peaks are spurious peaks that can originate from various sources within the HPLC system.

  • Source 1: Contaminated Mobile Phase: Impurities in the solvents or additives used for the mobile phase can appear as peaks, especially in gradient elution.

  • Source 2: Injector Carryover: Residual sample from a previous injection can be introduced into the current run. Implement a robust needle wash protocol to minimize carryover.

  • Source 3: Late Elution: A compound from a previous injection may not have fully eluted and appears in a subsequent chromatogram.[10] Increasing the run time or adding a column flushing step can resolve this.

Frequently Asked Questions (FAQs)

Q1: What is the best technique for definitively identifying an unknown impurity?

A1: A combination of Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. LC-MS provides the molecular weight of the impurity, while multi-dimensional NMR (¹H, ¹³C, COSY, HSQC, HMBC) provides detailed structural information to determine its exact chemical structure.[15]

Q2: How do I quantify impurities that do not have a reference standard?

A2: When a reference standard is unavailable, you can use a technique called relative quantification. Assuming the impurity has a similar UV response to the parent compound, you can estimate its concentration based on the area percentage of its peak relative to the main peak in the chromatogram. For more accurate quantification without a standard, a technique like Quantitative NMR (qNMR) can be employed.

Q3: At what level do I need to identify and characterize impurities?

A3: The requirement for impurity identification is guided by regulatory bodies like the International Council for Harmonisation (ICH). According to ICH guidelines, impurities present at a level above 0.1% should generally be identified and characterized.[5]

Q4: Can mass spectrometry alone be used for impurity analysis?

A4: Mass spectrometry is excellent for providing molecular weight information and fragmentation patterns, which are key pieces of the structural puzzle.[9] However, it cannot distinguish between isomers. Therefore, it is most powerful when coupled with a separation technique like HPLC (LC-MS) and used in conjunction with NMR for unambiguous structure elucidation.[15]

Diagram: Sources of Analytical Errors

Analytical_Errors root Potential Sources of Error in Spectroscopic Analysis sample_prep Sample Preparation root->sample_prep instrument Instrumental Issues root->instrument method Methodological Flaws root->method weighing Weighing Errors sample_prep->weighing dissolution Incomplete Dissolution sample_prep->dissolution dilution Dilution Inaccuracy sample_prep->dilution detector Detector Drift/Noise instrument->detector pump Inconsistent Flow Rate instrument->pump column Column Degradation instrument->column mobile_phase Incorrect Mobile Phase method->mobile_phase integration Poor Peak Integration method->integration equilibration Insufficient Equilibration method->equilibration

Caption: A breakdown of common sources of error in analytical experiments.

References

Preventing racemization in 1-(Methoxycarbonyl)piperidine-4-carboxylic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization during reactions involving 1-(Methoxycarbonyl)piperidine-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern with this compound?

A1: Racemization is the process where a single enantiomer of a chiral compound converts into an equal mixture of both enantiomers (a racemate). In the context of this compound, the stereocenter at the C4 position is susceptible to racemization, particularly during reactions that involve the activation of the carboxylic acid group. This is a significant issue in drug development as different enantiomers can have vastly different pharmacological activities, with one being therapeutic and the other inactive or even harmful.[1]

Q2: What are the primary chemical mechanisms that can lead to racemization at the C4 position of this molecule?

A2: The primary mechanism of racemization for α-substituted carboxylic acids, a class that includes this compound, during carboxyl group activation is through the formation of an achiral intermediate.[2][3] This can occur via two main pathways:

  • Oxazolone Formation: In the presence of a coupling reagent and a base, the activated carboxylic acid can cyclize to form an oxazol-5(4H)-one intermediate. The proton at the C4 position of this intermediate is acidic and can be readily removed and re-added, leading to a loss of the original stereochemistry.[2][3]

  • Direct Enolization: Under basic conditions, a proton can be directly abstracted from the C4 carbon, forming a planar enolate intermediate. Subsequent protonation of this achiral enolate can occur from either face, resulting in a racemic mixture.[1]

Q3: How does the N-methoxycarbonyl protecting group influence the risk of racemization?

A3: Urethane-based protecting groups, such as the methoxycarbonyl group, are generally known to reduce the risk of racemization compared to acyl-based protecting groups.[1] This is because the lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group of the protecting group, making it less available to participate in the formation of an oxazolone intermediate. However, the risk is not entirely eliminated and careful selection of reaction conditions is still crucial.

Troubleshooting Guides

Problem 1: Significant Racemization Observed After Amide Coupling Reaction

You have performed an amide coupling reaction using this compound and an amine, and subsequent chiral analysis reveals a high degree of racemization in your product.

Troubleshooting Workflow:

start High Racemization Detected cond1 Review Coupling Reagent start->cond1 cond2 Examine Base Used cond1->cond2 If phosphonium/uranium-based sol1 Switch to a phosphonium- or uranium-based reagent (e.g., HBTU, HATU). Avoid carbodiimides (DCC, EDC) alone. cond1->sol1 If carbodiimide-based cond3 Check Reaction Temperature cond2->cond3 If weak base used sol2 Use a weaker, non-nucleophilic base (e.g., N-methylmorpholine, collidine). Avoid strong bases like DBU or DIPEA. cond2->sol2 If strong base used cond4 Consider Additives cond3->cond4 If at low temperature sol3 Perform the reaction at a lower temperature (e.g., 0 °C to RT). cond3->sol3 If temperature was elevated sol4 Incorporate racemization suppressants like HOBt or HOAt into the reaction mixture. cond4->sol4 If no additives used end Reduced Racemization cond4->end If additives were used sol1->cond2 sol2->cond3 sol3->cond4 sol4->end

Caption: Troubleshooting workflow for addressing high racemization in amide coupling reactions.

Detailed Solutions:

  • Coupling Reagent Selection: Carbodiimide reagents like DCC and EDC can promote racemization, especially in the absence of additives.[3] Switching to phosphonium (BOP, PyBOP) or uranium (HBTU, HATU) based coupling reagents, often in combination with an additive, can significantly suppress racemization.

  • Base Selection: The choice and stoichiometry of the base are critical. Strong, sterically hindered bases such as diisopropylethylamine (DIPEA) can increase the rate of proton abstraction from the C4 position.[4] Opt for weaker bases like N-methylmorpholine (NMM) or 2,4,6-collidine.[1]

  • Temperature Control: Higher reaction temperatures accelerate the rate of racemization.[1] It is advisable to conduct coupling reactions at reduced temperatures, typically starting at 0 °C and allowing the reaction to slowly warm to room temperature.

  • Use of Additives: Additives such as 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are highly effective at minimizing racemization.[5][6] They react with the activated carboxylic acid to form an active ester that is more resistant to racemization than the initial activated species.

Hypothetical Data on the Effect of Reaction Conditions on Racemization:

Coupling ReagentBaseTemperature (°C)Additive% Racemization (Hypothetical)
EDCDIPEA25None35%
EDCNMM0 -> 25HOBt5%
HATUDIPEA25None15%
HATUNMM0 -> 25HOAt<2%
Problem 2: Racemization during Carboxylic Acid Activation for Ester Synthesis

You are activating the carboxylic acid of this compound to form an ester and are concerned about potential racemization.

Preventative Measures Workflow:

start Ester Synthesis Planning step1 Choose a Mild Activation Method start->step1 step2 Select Appropriate Base and Solvent step1->step2 e.g., DCC/DMAP, Mitsunobu step3 Control Reaction Temperature step2->step3 e.g., Weak base, aprotic solvent step4 Monitor Reaction Progress step3->step4 e.g., 0 °C to RT end Chirally Pure Ester step4->end e.g., TLC, LC-MS

Caption: Workflow for planning an ester synthesis to prevent racemization.

Detailed Protocols:

Protocol 1: Carbodiimide-Mediated Esterification with DMAP

This protocol is suitable for simple esterifications but requires careful control to minimize racemization.

  • Dissolve this compound (1 equivalent) and the desired alcohol (1.1 equivalents) in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents).

  • Add a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 equivalents). While DMAP can accelerate the reaction, it can also increase the risk of racemization, so its amount should be minimized.[3]

  • Stir the reaction at 0 °C for 1-2 hours and then allow it to warm to room temperature, monitoring the progress by TLC or LC-MS.

  • Upon completion, filter off the urea byproduct (if using DCC) and purify the ester by standard methods.

Protocol 2: Mitsunobu Reaction

The Mitsunobu reaction is generally considered to proceed with inversion of configuration at the alcohol stereocenter, but it is crucial to ensure that the carboxylic acid itself does not racemize prior to reaction.

  • Dissolve this compound (1 equivalent), the desired alcohol (1.2 equivalents), and triphenylphosphine (PPh3) (1.5 equivalents) in a dry, aprotic solvent like THF.

  • Cool the solution to 0 °C.

  • Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) in THF dropwise.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature until completion.

  • Purify the product using column chromatography.

Hypothetical Data on the Effect of Esterification Method on Chiral Purity:

MethodBase/ReagentTemperature (°C)% Enantiomeric Excess (ee) (Hypothetical)
DCC/DMAPDMAP (0.5 eq)2585%
DCC/DMAPDMAP (0.1 eq)0 -> 2595%
MitsunobuDEAD0 -> 25>99%

Chiral Purity Analysis

To assess the extent of racemization, a reliable analytical method for determining the enantiomeric excess (ee) of your product is essential.

Recommended Technique: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers.

General Protocol:

  • Column Selection: Choose a chiral stationary phase (CSP) suitable for separating acidic or amine-containing compounds. Common choices include polysaccharide-based columns (e.g., Chiralcel OD, Chiralpak AD) or protein-based columns.

  • Mobile Phase Optimization: The mobile phase typically consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of these solvents will need to be optimized to achieve baseline separation of the enantiomers. Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) may be required to improve peak shape.

  • Sample Preparation: Dissolve a small amount of your purified product in the mobile phase.

  • Analysis: Inject the sample onto the HPLC system and monitor the elution of the enantiomers using a UV detector at an appropriate wavelength. The ratio of the peak areas of the two enantiomers can be used to calculate the enantiomeric excess.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 1-(Methoxycarbonyl)piperidine-4-carboxylic acid and Fmoc-piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the strategic use of protecting groups is paramount for the successful synthesis of complex molecules. Piperidine-4-carboxylic acid is a valuable building block, and its derivatives, protected at the nitrogen atom, are widely employed. This guide provides an objective comparison of two such derivatives: 1-(Methoxycarbonyl)piperidine-4-carboxylic acid and 1-(9-Fluorenylmethoxycarbonyl)piperidine-4-carboxylic acid, focusing on their chemical reactivity in key synthetic transformations.

Introduction to the Compounds

Both this compound and Fmoc-piperidine-4-carboxylic acid are derivatives of piperidine-4-carboxylic acid where the secondary amine is protected as a carbamate. The choice of the protecting group, Methoxycarbonyl (Moc) or 9-Fluorenylmethoxycarbonyl (Fmoc), significantly influences the deprotection conditions and the overall synthetic strategy.

This compound features a simple methyl carbamate (Moc) protecting group.

Fmoc-piperidine-4-carboxylic acid incorporates the bulky and base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, a mainstay in solid-phase peptide synthesis (SPPS).

CompoundStructureMolecular FormulaMolecular WeightCAS Number
This compound[Image of this compound structure]C₈H₁₃NO₄187.19 g/mol 197585-42-5[1]
Fmoc-piperidine-4-carboxylic acid[Image of Fmoc-piperidine-4-carboxylic acid structure]C₂₁H₂₁NO₄351.4 g/mol 148928-15-8

Comparative Reactivity in Deprotection

The most significant difference in reactivity between these two compounds lies in the conditions required to remove their respective N-protecting groups. This distinction is crucial for designing orthogonal protection strategies in multi-step syntheses.

Protecting GroupDeprotection ConditionsMechanismRelative Lability
Methoxycarbonyl (Moc) Strong basic conditions (e.g., refluxing with aqueous KOH or NaOH in an alcohol solvent).[2]Saponification (base-promoted ester hydrolysis).[3][4]Stable to mild bases and acids. Requires forcing conditions for cleavage.
9-Fluorenylmethoxycarbonyl (Fmoc) Mild basic conditions, typically with a secondary amine like 20% piperidine in DMF at room temperature.[5][6]Base-induced β-elimination.[5]Highly labile to weak bases, stable to acidic conditions.[6]

The Fmoc group's high sensitivity to mild bases makes it ideal for applications like SPPS, where repeated deprotection steps are necessary without cleaving the peptide from the acid-labile resin.[6] In contrast, the robustness of the Moc group makes it suitable for syntheses where protection of the piperidine nitrogen is required through various reaction conditions, with deprotection planned as a final step under harsher conditions.

Experimental Protocols for Deprotection

Protocol 1: Deprotection of this compound (Saponification)

This protocol describes the hydrolysis of the methyl carbamate group.

Materials:

  • This compound

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Ethanol or Methanol

  • Water

  • Hydrochloric acid (HCl) for neutralization

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Organic solvent for extraction (e.g., ether)

Procedure:

  • Dissolve this compound in a mixture of ethanol and water.

  • Add a significant excess of potassium hydroxide pellets.

  • Reflux the mixture for several hours (e.g., 24 hours).[2]

  • After cooling, remove the ethanol under reduced pressure.

  • Neutralize the aqueous residue with concentrated HCl to the isoelectric point of the amino acid.

  • Extract the product with a suitable organic solvent.

  • Dry the organic extracts over an anhydrous drying agent, filter, and concentrate to yield the deprotected piperidine-4-carboxylic acid.

Deprotection of Moc Group

Moc_Piperidine 1-(Methoxycarbonyl)piperidine- 4-carboxylic acid Intermediate Tetrahedral Intermediate Moc_Piperidine->Intermediate Nucleophilic attack Hydroxide OH⁻ Piperidine_Acid Piperidine-4-carboxylic acid Intermediate->Piperidine_Acid Elimination Methanol Methanol Intermediate->Methanol Carbonate Carbonate Intermediate->Carbonate

Caption: Deprotection of the Moc group via saponification.

Protocol 2: Deprotection of Fmoc-piperidine-4-carboxylic acid

This protocol outlines the standard procedure for removing the Fmoc group.

Materials:

  • Fmoc-piperidine-4-carboxylic acid

  • Piperidine

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the Fmoc-protected compound in DMF.

  • Add a solution of 20% (v/v) piperidine in DMF.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within minutes to half an hour.[5]

  • The deprotected product can be isolated by precipitation with a non-polar solvent like ether and subsequent filtration, or used directly in the next synthetic step after removal of the volatile byproducts under vacuum.

Deprotection of Fmoc Group

Fmoc_Piperidine Fmoc-piperidine- 4-carboxylic acid Intermediate Anionic Intermediate Fmoc_Piperidine->Intermediate Proton abstraction Piperidine Piperidine Piperidine_Acid Piperidine-4-carboxylic acid Intermediate->Piperidine_Acid β-elimination DBF_Adduct Dibenzofulvene-piperidine adduct Intermediate->DBF_Adduct

Caption: Deprotection of the Fmoc group via β-elimination.

Reactivity in Amide Coupling Reactions

Both this compound and Fmoc-piperidine-4-carboxylic acid can be used in standard amide bond forming reactions. The carboxylic acid moiety is activated to facilitate coupling with an amine. Common coupling reagents include carbodiimides (e.g., DCC, EDC) often in the presence of an additive (e.g., HOBt, NHS), or uronium/phosphonium salts (e.g., HATU, PyBOP).[7][8]

The choice of protecting group does not directly participate in the amide coupling reaction but can have indirect steric effects. The bulky Fmoc group may slightly hinder the approach of coupling reagents and the amine compared to the smaller Moc group, potentially requiring longer reaction times or more efficient coupling agents for sterically demanding substrates. However, in most standard applications, both compounds are expected to perform well.

Experimental Protocol for Amide Coupling

Protocol 3: General Amide Coupling using HATU

This protocol is a widely used and efficient method for amide bond formation.[8]

Materials:

  • This compound or Fmoc-piperidine-4-carboxylic acid (1 equivalent)

  • Amine (1-1.2 equivalents)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Under an inert atmosphere, dissolve the N-protected piperidine-4-carboxylic acid and HATU in anhydrous DMF.

  • Add DIPEA to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the amine to the reaction mixture.

  • Continue stirring at room temperature for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Amide Coupling Workflow

cluster_activation Activation cluster_coupling Coupling Carboxylic_Acid N-Protected Piperidine- 4-carboxylic Acid HATU HATU, DIPEA in DMF Carboxylic_Acid->HATU Activated_Ester Activated Ester Intermediate HATU->Activated_Ester Amine Amine Activated_Ester->Amine Amide_Product Amide Product Amine->Amide_Product

Caption: General workflow for amide coupling.

Conclusion

The choice between this compound and Fmoc-piperidine-4-carboxylic acid is primarily dictated by the desired deprotection strategy.

  • Fmoc-piperidine-4-carboxylic acid is the preferred choice when mild, base-labile deprotection is required, making it highly compatible with orthogonal protecting group strategies commonly used in peptide synthesis and the synthesis of other complex molecules. Its deprotection can be easily monitored spectrophotometrically.

  • This compound offers a more robust protecting group that is stable to a wider range of reaction conditions. Its removal requires more forcing basic conditions, making it suitable for applications where the piperidine nitrogen must remain protected throughout a multi-step synthesis involving acidic or mild basic reagents.

Both compounds are effective substrates for amide coupling reactions, with the choice of coupling reagents and conditions being broadly applicable to both. The selection should therefore be based on the overall synthetic plan and the compatibility of the protecting group with other functional groups present in the molecule.

References

A Comparative Guide to the Biological Activity of 1-(Methoxycarbonyl)piperidine-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-(methoxycarbonyl)piperidine-4-carboxylic acid scaffold is a versatile building block in medicinal chemistry, leading to the development of a diverse range of biologically active compounds. This guide provides a comparative overview of the biological activities of various derivatives, supported by experimental data, to aid in drug discovery and development efforts. The information presented herein is compiled from peer-reviewed scientific literature and focuses on antimicrobial, analgesic, and other notable biological activities.

Antimicrobial Activity: MenA Inhibition in Mycobacterium tuberculosis

A significant area of investigation for this compound derivatives has been in the development of novel anti-tubercular agents. One key target is the 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), an essential enzyme in the menaquinone biosynthesis pathway of Mycobacterium tuberculosis (Mtb). Inhibition of MenA disrupts the electron transport chain, which is vital for the survival of M.tb, especially under hypoxic conditions found in granulomas.

A comprehensive study by Berg et al. explored the structure-activity relationships (SAR) of a series of 68 piperidine derivatives as MenA inhibitors. The aim was to improve the potency and drug-like properties of a lead compound. The study identified several derivatives with potent activity against both the MenA enzyme and M.tb itself.[1][2]

Comparative Analysis of MenA Inhibitors

The following table summarizes the in vitro activity of a selection of the most potent and representative this compound derivatives against the MenA enzyme and M. tuberculosis.

Compound IDStructureMenA IC50 (µM)[1]Mtb GIC50 (µM)[1]
1 (Structure of Compound 1)15 ± 212 ± 1
2 (Structure of Compound 2)13 ± 18 ± 0.5
11 (Structure of Compound 11)22 ± 310 ± 1
38 (Structure of Compound 38)>200>200
59 (Structure of Compound 59)50 ± 545 ± 4

IC50: The concentration of the compound that inhibits 50% of the MenA enzyme activity. GIC50: The concentration of the compound that inhibits 50% of M. tuberculosis growth.

Experimental Protocols

MenA Enzyme Inhibition Assay [1]

The inhibitory potency of the compounds against MenA was determined using a cell-free prenyltransferase assay. This assay monitors the formation of demethylmenaquinone by thin-layer chromatography (TLC) autoradiography. The reaction utilizes radiolabeled trans-farnesyl pyrophosphate ([³H]FPP) and membrane fractions containing the MenA enzyme from M. tuberculosis strain mc²6230. The concentration of the inhibitor required to reduce the formation of [³H]demethylmenaquinone by 50% is reported as the IC50 value.

Antimycobacterial Activity Assay [1]

The antimycobacterial activity was evaluated against M. tuberculosis strain mc²6230. The assay was performed in 96-well plates with serial dilutions of the test compounds. The concentration of the compound that inhibits 50% of bacterial growth after a 5-day exposure was determined and is reported as the GIC50.

Signaling Pathway and Experimental Workflow

MenA_Inhibition_Pathway cluster_MenA MenA Catalyzed Reaction Chorismate Chorismate DHNA 1,4-dihydroxy-2-naphthoate (DHNA) Chorismate->DHNA MenB, MenD, MenC, MenE, MenH DMK Demethylmenaquinone (DMK) DHNA->DMK MenA MenA DHNA->MenA FPP Farnesyl pyrophosphate (FPP) FPP->DMK FPP->MenA MK Menaquinone (MK) DMK->MK MenG ETC Electron Transport Chain MK->ETC ATP_Synthase ATP Synthase ETC->ATP_Synthase ATP ATP ATP_Synthase->ATP Inhibitor Piperidine Derivative (MenA Inhibitor) Inhibitor->MenA MenA->DMK

Caption: Menaquinone biosynthesis pathway in M. tuberculosis and the point of inhibition by piperidine derivatives.

Analgesic Activity: Opioid Receptor Modulation

Derivatives of this compound are central to the structure of many potent synthetic opioids, most notably analogs of fentanyl. These compounds primarily exert their analgesic effects by acting as agonists at the µ-opioid receptor.

A number of studies have explored the synthesis and analgesic activity of various N-substituted derivatives of 4-methoxycarbonyl-4-N-propionylanilinepiperidine, which is a core structure of fentanyl. These studies have demonstrated that modifications to the N-substituent on the piperidine ring can significantly impact analgesic potency.

Comparative Analysis of Fentanyl Analogs

The following table provides a comparison of the analgesic potency of selected fentanyl analogs, which incorporate the this compound-derived core, relative to fentanyl and morphine. The data is compiled from various in vivo studies using the mouse hot plate test.

CompoundED50 (mg/kg)Relative Potency (vs. Fentanyl)Reference
Fentanyl0.0181[3]
Ocfentanil0.0077~2.3[3]
Acetylfentanyl0.021~0.86[3]
α-methylfentanyl0.0085~2.1[3]

ED50: The dose of the drug that is effective in producing a therapeutic response in 50% of the population.

Experimental Protocols

Mouse Hot Plate Test

The mouse hot plate test is a common method for assessing the analgesic efficacy of opioid compounds. In this assay, mice are placed on a heated surface (typically 55°C), and the latency to a nociceptive response (e.g., licking a hind paw or jumping) is measured. An increase in the latency period after drug administration, as compared to a control group, indicates an analgesic effect. The ED50 is calculated from the dose-response curve.[3]

Opioid_Signaling Opioid Opioid Agonist (Piperidine Derivative) MOR µ-Opioid Receptor (GPCR) Opioid->MOR Gi Gi/o Protein MOR->Gi activates AC Adenylyl Cyclase Gi->AC inhibits Ca_channel Voltage-gated Ca2+ Channel Gi->Ca_channel inhibits K_channel GIRK Channel Gi->K_channel activates cAMP cAMP AC->cAMP produces Neuron Presynaptic Neuron Ca_channel->Neuron Ca2+ influx (inhibited) K_channel->Neuron K+ efflux (hyperpolarization) Post_Neuron Postsynaptic Neuron Neuron->Post_Neuron Neurotransmitter release (decreased)

References

A Comparative Guide to N-Protected Piperidine-4-Carboxylic Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine-4-carboxylic acid scaffold is a cornerstone in medicinal chemistry, serving as a versatile building block for a vast array of therapeutic agents. The strategic use of N-protecting groups is paramount in the multi-step synthesis of complex drug molecules, ensuring regioselectivity and preventing unwanted side reactions. This guide provides an objective comparison of three commonly employed N-protected piperidine-4-carboxylic acids: N-Boc, N-Cbz, and N-Fmoc. The information presented herein is supported by experimental data to facilitate the selection of the most suitable building block for your synthetic strategy.

At a Glance: Key Characteristics of N-Protecting Groups

The choice of an N-protecting group is a critical decision in synthetic planning, primarily dictated by its stability and the conditions required for its removal. The orthogonality of the Boc, Cbz, and Fmoc protecting groups allows for their selective deprotection in the presence of each other, a crucial feature in complex, multi-step syntheses.[1][2]

  • N-Boc (tert-Butoxycarbonyl): This protecting group is characterized by its lability under acidic conditions, typically cleaved by trifluoroacetic acid (TFA).[3] It is widely used in both solution-phase and solid-phase synthesis.

  • N-Cbz (Carboxybenzyl): The Cbz group is stable under a wide range of conditions but is readily removed by catalytic hydrogenolysis.[4] This makes it an excellent choice for syntheses where acid or base-labile groups must be preserved.

  • N-Fmoc (9-Fluorenylmethyloxycarbonyl): The Fmoc group is distinguished by its sensitivity to basic conditions, commonly cleaved with a solution of piperidine in an organic solvent.[3][5] This mild deprotection condition makes it a staple in modern solid-phase peptide synthesis (SPPS).

Data Presentation: A Quantitative Comparison

The following tables summarize key performance indicators for the synthesis and deprotection of N-Boc, N-Cbz, and N-Fmoc piperidine-4-carboxylic acids. The data presented is a compilation from various sources and should be considered representative. Actual results may vary depending on the specific reaction conditions, scale, and purification methods employed.

Table 1: Comparison of Synthesis Parameters

Protecting GroupReagentsTypical Reaction TimeTypical YieldTypical Purity
Boc Piperidine-4-carboxylic acid, Di-tert-butyl dicarbonate (Boc)₂O, Base (e.g., NaOH, Na₂CO₃)12-24 hours85-95%>98%
Cbz Piperidine-4-carboxylic acid, Benzyl chloroformate (Cbz-Cl), Base (e.g., NaHCO₃, Na₂CO₃)2-4 hours90-98%>98%
Fmoc Piperidine-4-carboxylic acid, 9-fluorenylmethyl chloroformate (Fmoc-Cl) or Fmoc-OSu, Base (e.g., NaHCO₃)2-6 hours80-90%>97%

Table 2: Comparison of Deprotection Parameters

Protecting GroupDeprotection Reagent(s)Typical Reaction TimeTypical Yield
Boc Trifluoroacetic acid (TFA) in Dichloromethane (DCM)0.5-2 hours>95% (often quantitative)
Cbz H₂, Palladium on Carbon (Pd/C)1-4 hours>90%
Fmoc 20% Piperidine in Dimethylformamide (DMF)5-30 minutes>98%

Experimental Protocols

The following are generalized experimental protocols for the synthesis and deprotection of N-protected piperidine-4-carboxylic acids.

Synthesis Protocols

1. Synthesis of N-Boc-piperidine-4-carboxylic acid

  • Materials: Piperidine-4-carboxylic acid, Di-tert-butyl dicarbonate ((Boc)₂O), Sodium hydroxide (NaOH), Dioxane, Water.

  • Procedure:

    • Dissolve piperidine-4-carboxylic acid in an aqueous solution of NaOH.

    • Cool the solution in an ice bath.

    • Add a solution of (Boc)₂O in dioxane dropwise to the cooled solution with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Wash the reaction mixture with a nonpolar solvent (e.g., hexane) to remove excess (Boc)₂O.

    • Acidify the aqueous layer to pH 2-3 with a suitable acid (e.g., HCl).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

2. Synthesis of N-Cbz-piperidine-4-carboxylic acid

  • Materials: Piperidine-4-carboxylic acid, Benzyl chloroformate (Cbz-Cl), Sodium bicarbonate (NaHCO₃), Dioxane, Water.

  • Procedure:

    • Dissolve piperidine-4-carboxylic acid in an aqueous solution of NaHCO₃.

    • Cool the solution to 0 °C.

    • Add a solution of Cbz-Cl in dioxane dropwise while maintaining the temperature at 0 °C.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Acidify the reaction mixture to pH 2 with dilute HCl.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to obtain the product.

3. Synthesis of N-Fmoc-piperidine-4-carboxylic acid

  • Materials: Piperidine-4-carboxylic acid, 9-fluorenylmethyl chloroformate (Fmoc-Cl), Sodium bicarbonate (NaHCO₃), Acetone, Water.

  • Procedure:

    • Dissolve piperidine-4-carboxylic acid in an aqueous solution of NaHCO₃.

    • Cool the mixture to 0 °C in an ice bath.

    • Add a solution of Fmoc-Cl in acetone dropwise to the stirred solution.

    • Continue stirring at 0 °C for 1 hour and then at room temperature for 2-5 hours.

    • Acidify the aqueous solution to pH 2 with dilute HCl.

    • Extract the product with ethyl acetate.

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the product.

Deprotection Protocols

1. Deprotection of N-Boc-piperidine-4-carboxylic acid

  • Materials: N-Boc-piperidine-4-carboxylic acid, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the N-Boc protected compound in DCM.

    • Add an equal volume of TFA to the solution.

    • Stir the reaction mixture at room temperature for 0.5-2 hours.

    • Remove the solvent and excess TFA under reduced pressure to obtain the deprotected product, typically as a TFA salt.

2. Deprotection of N-Cbz-piperidine-4-carboxylic acid

  • Materials: N-Cbz-piperidine-4-carboxylic acid, 10% Palladium on carbon (Pd/C), Methanol, Hydrogen gas (H₂).

  • Procedure:

    • Dissolve the N-Cbz protected compound in methanol.

    • Carefully add 10% Pd/C catalyst to the solution.

    • Stir the mixture under an atmosphere of hydrogen (using a balloon or a hydrogenation apparatus) for 1-4 hours.

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield the deprotected product.

3. Deprotection of N-Fmoc-piperidine-4-carboxylic acid

  • Materials: N-Fmoc-piperidine-4-carboxylic acid, Piperidine, Dimethylformamide (DMF).

  • Procedure:

    • Dissolve the N-Fmoc protected compound in DMF.

    • Add piperidine to a final concentration of 20% (v/v).

    • Stir the mixture at room temperature for 5-30 minutes.

    • The deprotected product can be isolated by precipitation with a non-polar solvent like diethyl ether or by aqueous work-up.

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflows

The selection of a protecting group is a critical step in planning a synthetic route. The following diagram illustrates a simplified decision-making workflow for choosing an appropriate N-protecting group based on the stability of the substrate and planned subsequent reactions.

G Decision Workflow for N-Protecting Group Selection start Start: Protect Piperidine-4-Carboxylic Acid acid_sensitive Molecule Sensitive to Strong Acid? start->acid_sensitive base_sensitive Molecule Sensitive to Base? acid_sensitive->base_sensitive Yes use_boc Use Boc acid_sensitive->use_boc No hydrogenolysis_sensitive Molecule Contains Groups Sensitive to Hydrogenolysis? base_sensitive->hydrogenolysis_sensitive Yes use_fmoc Use Fmoc base_sensitive->use_fmoc No use_cbz Use Cbz hydrogenolysis_sensitive->use_cbz No consider_other Consider Alternative Protecting Groups hydrogenolysis_sensitive->consider_other Yes

Caption: A decision-making workflow for selecting an N-protecting group.

The following diagram illustrates the general synthetic and deprotection schemes for the N-protected piperidine-4-carboxylic acids.

G General Synthesis and Deprotection Schemes cluster_synthesis Synthesis cluster_deprotection Deprotection P4CA Piperidine-4-Carboxylic Acid BocP4CA N-Boc-Piperidine-4-Carboxylic Acid P4CA->BocP4CA + Boc2O, Base CbzP4CA N-Cbz-Piperidine-4-Carboxylic Acid P4CA->CbzP4CA + Cbz-Cl, Base FmocP4CA N-Fmoc-Piperidine-4-Carboxylic Acid P4CA->FmocP4CA + Fmoc-Cl, Base Boc2O (Boc)2O CbzCl Cbz-Cl FmocCl Fmoc-Cl Deprotected_P4CA Piperidine-4-Carboxylic Acid BocP4CA_dep N-Boc-Piperidine-4-Carboxylic Acid BocP4CA_dep->Deprotected_P4CA TFA CbzP4CA_dep N-Cbz-Piperidine-4-Carboxylic Acid CbzP4CA_dep->Deprotected_P4CA H2, Pd/C FmocP4CA_dep N-Fmoc-Piperidine-4-Carboxylic Acid FmocP4CA_dep->Deprotected_P4CA Piperidine

Caption: General synthesis and deprotection routes for N-protected acids.

Signaling Pathways

N-protected piperidine-4-carboxylic acids are versatile building blocks for drugs targeting various signaling pathways. Below are examples of signaling pathways modulated by drugs synthesized using piperidine-based scaffolds.

Cariprazine , an atypical antipsychotic, modulates both dopaminergic and serotonergic signaling pathways. It acts as a partial agonist at dopamine D2/D3 and serotonin 5-HT1A receptors, and an antagonist at serotonin 5-HT2A receptors.[1][6][7][8]

G Cariprazine Signaling Pathways cluster_dopamine Dopaminergic Signaling cluster_serotonin Serotonergic Signaling Cariprazine Cariprazine D2R D2 Receptor Cariprazine->D2R Partial Agonist D3R D3 Receptor Cariprazine->D3R Partial Agonist HT1AR 5-HT1A Receptor Cariprazine->HT1AR Partial Agonist HT2AR 5-HT2A Receptor Cariprazine->HT2AR Antagonist Dopamine_Signal Dopamine Signaling D2R->Dopamine_Signal D3R->Dopamine_Signal Serotonin_Signal Serotonin Signaling HT1AR->Serotonin_Signal HT2AR->Serotonin_Signal

Caption: Cariprazine's modulation of dopaminergic and serotonergic pathways.

Solifenacin , used to treat overactive bladder, is a competitive antagonist of muscarinic acetylcholine receptors, with a preference for the M3 subtype.[9][10][11][12][13] This action inhibits the downstream signaling cascade that leads to bladder muscle contraction.

G Solifenacin Signaling Pathway Solifenacin Solifenacin M3R M3 Muscarinic Receptor Solifenacin->M3R Antagonizes ACh Acetylcholine ACh->M3R Binds Gq Gq Protein Activation M3R->Gq PLC Phospholipase C Activation Gq->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release Contraction Bladder Muscle Contraction Ca_release->Contraction

Caption: Solifenacin's antagonism of the M3 muscarinic receptor pathway.

References

A Comparative Guide to the Validation of Assays for 1-(Methoxycarbonyl)piperidine-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1] Derivatives of 1-(methoxycarbonyl)piperidine-4-carboxylic acid are a key subclass, explored for their therapeutic potential across various fields including oncology, neurology, and infectious diseases.[2] Effective validation of assays using these derivatives is crucial for advancing drug discovery and development.

This guide provides an objective comparison of two distinct assay types used to validate the biological activity of piperidine-carboxylic acid derivatives: a biochemical enzyme inhibition assay and a cell-based adhesion assay. We will delve into their experimental protocols, present comparative data for analogous piperidine derivatives, and visualize the associated biological pathways and workflows.

Comparative Analysis of Assay Performance

The selection of an appropriate assay is contingent on the therapeutic target and the desired biological readout. Below is a comparison of two assays where piperidine derivatives have been successfully evaluated.

Assay TypeTargetKey Performance MetricThroughputComplexityBiological Relevance
MenA Enzyme Inhibition Assay 1,4-dihydroxy-2-naphthoate prenyltransferase (MenA)IC₅₀ (Half-maximal inhibitory concentration)HighModerateHigh (Direct target engagement)
α4β1 Integrin-Mediated Cell Adhesion Assay α4β1 IntegrinIC₅₀ (Half-maximal inhibitory concentration)MediumHighHigh (Cellular function)

Performance Data of Piperidine Derivatives

The following tables summarize the inhibitory activities of various piperidine derivatives in their respective assays, demonstrating the potency of this chemical class.

Table 1: Inhibitory Potencies of Piperidine Derivatives against M. tuberculosis MenA

CompoundMenA IC₅₀ (µM)M. tuberculosis GIC₅₀ (µM)
Derivative 1 138
Derivative 2 2210
Alternative Compound A 159
Alternative Compound B 2512

GIC₅₀: 50% growth inhibitory concentration.

Table 2: Inhibition of α4β1 Integrin-Mediated Cell Adhesion by Piperidinyl Carboxylic Acid Derivatives

CompoundCell Adhesion IC₅₀ (µM)
Derivative 2a 1.2
Derivative 2b 0.8
Derivative 2c 2.5
Alternative Compound C 1.5

Experimental Protocols

Detailed methodologies for the featured assays are provided below to ensure reproducibility and aid in the design of new experiments.

MenA Enzyme Inhibition Assay

This assay quantifies the ability of a compound to inhibit the MenA enzyme, which is crucial for menaquinone biosynthesis in Mycobacterium tuberculosis.

Materials:

  • MenA-containing membrane fractions from M. tuberculosis

  • Radiolabeled trans-farnesyl pyrophosphate ([³H]FPP)

  • 1,4-dihydroxy-2-naphthoate (DHNA)

  • Test compounds (piperidine derivatives) dissolved in DMSO

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Reaction Setup: In a microplate, combine the MenA-containing membrane fractions, DHNA, and the test compound at various concentrations.

  • Initiation: Start the reaction by adding [³H]FPP.

  • Incubation: Incubate the plate at 37°C for a defined period to allow for the enzymatic reaction to proceed.

  • Extraction: Stop the reaction and extract the lipid-soluble product (demethylmenaquinone) using an organic solvent.

  • Quantification: Transfer the organic phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC₅₀ value.

α4β1 Integrin-Mediated Cell Adhesion Assay

This cell-based assay measures the ability of a compound to block the adhesion of cells expressing α4β1 integrin to its ligand, VCAM-1.

Materials:

  • Jurkat cells (expressing α4β1 integrin)

  • 96-well plates coated with VCAM-1

  • Test compounds (piperidine derivatives)

  • Calcein-AM (fluorescent dye)

  • Fluorescence plate reader

Procedure:

  • Cell Labeling: Label Jurkat cells with Calcein-AM.

  • Compound Incubation: Pre-incubate the labeled cells with various concentrations of the test compound.

  • Cell Seeding: Add the cell-compound mixture to the VCAM-1 coated wells.

  • Incubation: Allow the cells to adhere for a specific time at 37°C.

  • Washing: Gently wash the wells to remove non-adherent cells.

  • Quantification: Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.

  • Data Analysis: Determine the percentage of adhesion inhibition for each compound concentration and calculate the IC₅₀ value.

Visualizing the Mechanisms

Diagrams of the relevant signaling pathways and experimental workflows provide a clearer understanding of the underlying biological processes and experimental designs.

experimental_workflow Experimental Workflow: Enzyme Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_enzyme Prepare Enzyme Solution mix Mix Enzyme and Test Compound prep_enzyme->mix prep_substrate Prepare Substrate Solution add_substrate Add Substrate to Initiate Reaction prep_substrate->add_substrate prep_compound Prepare Test Compound Dilutions prep_compound->mix incubate Pre-incubate mix->incubate incubate->add_substrate reaction Incubate for Reaction add_substrate->reaction measure Measure Product Formation reaction->measure analyze Calculate % Inhibition & IC50 measure->analyze menaquinone_pathway Menaquinone Biosynthesis Pathway and MenA Inhibition chorismate Chorismate dhna DHNA chorismate->dhna Multiple Steps menA MenA Enzyme dhna->menA dmk Demethylmenaquinone mk Menaquinone (Vitamin K2) dmk->mk Methylation inhibitor Piperidine Derivative (MenA Inhibitor) inhibitor->menA Inhibits menA->dmk integrin_signaling α4β1 Integrin Signaling and Inhibition cluster_extracellular Extracellular cluster_intracellular Intracellular vcam VCAM-1 integrin α4β1 Integrin vcam->integrin Binds focal_adhesion Focal Adhesion Complex (FAK, Paxillin, etc.) integrin->focal_adhesion Activates inhibitor Piperidine Derivative (Antagonist) inhibitor->integrin Blocks Binding downstream Downstream Signaling (Actin Cytoskeleton Reorganization) focal_adhesion->downstream adhesion Cell Adhesion downstream->adhesion

References

A Comparative Guide to Compounds Synthesized from 1-(Methoxycarbonyl)piperidine-4-carboxylic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a valuable building block in medicinal chemistry. This guide provides a comparative analysis of various compounds synthesized from 1-(Methoxycarbonyl)piperidine-4-carboxylic acid and its closely related analogs. The objective is to offer a clear comparison of their characteristics, supported by experimental data, to aid researchers in the design and development of novel therapeutic agents.

Comparison of Synthesized Compounds

The following tables summarize the key quantitative data for a selection of compounds derived from piperidine-4-carboxylic acid precursors. These derivatives showcase the versatility of the piperidine core in accessing diverse chemical matter with potential applications in various therapeutic areas.

Compound ClassSpecific Compound ExamplePrecursorYield (%)Melting Point (°C)Key Characterization DataReference
Pyrazole Derivativestert-Butyl 4-[4-(methoxycarbonyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid70133–135¹H, ¹³C, ¹⁵N-NMR, HRMS[1]
Pyrazole Derivativestert-Butyl 4-[1-(3-fluorophenyl)-4-(methoxycarbonyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid73134–136¹H, ¹³C, ¹⁵N-NMR, HRMS[1]
N-Phthaloyl Amino Acid ConjugatesPiperidine-4-carbohydrazide derivativePiperidine-4-carboxylic acid methyl esterModerateNot ReportedIR, ¹H-NMR, ¹³C-NMR, Mass Spectroscopy[2]
Functionalized NanoparticlesPiperidine-4-carboxylic acid functionalized Fe₃O₄ nanoparticlesPiperidine-4-carboxylic acidNot ApplicableNot ApplicableXRD, FT-IR, TGA, TEM, VSM[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and extension of synthetic work. Below are representative experimental protocols for the synthesis and characterization of compounds discussed in this guide.

Synthesis of tert-Butyl 4-[4-(methoxycarbonyl)-1-(aryl)-1H-pyrazol-5-yl]piperidine-1-carboxylates[1]

A solution of the appropriate β-enamino diketone derived from 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid (1.5 mmol) and the corresponding arylhydrazine hydrochloride (1.5 mmol) in ethanol (15 mL) is stirred at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is evaporated under reduced pressure. The resulting residue is purified by column chromatography on silica gel using a mixture of acetone and n-hexane as the eluent to afford the desired pyrazole derivative.

Characterization Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁵N-NMR spectra are recorded on a spectrometer at ambient temperature. Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

  • High-Resolution Mass Spectrometry (HRMS): HRMS analysis is performed to confirm the elemental composition of the synthesized compounds.

  • Infrared (IR) Spectroscopy: IR spectra are recorded to identify the functional groups present in the synthesized molecules.

  • Melting Point: Melting points are determined using a standard melting point apparatus and are uncorrected.

Visualizing Synthesis and Biological Interactions

Diagrams of experimental workflows and signaling pathways provide a clear visual representation of complex processes. The following diagrams were generated using the DOT language.

Experimental Workflow: Synthesis of Pyrazole Derivatives

G cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Product cluster_characterization Characterization Piperidine-4-carboxylic_acid 1-(Boc)piperidine-4-carboxylic acid Beta-keto_ester β-Keto Ester Formation Piperidine-4-carboxylic_acid->Beta-keto_ester Enamino_diketone Reaction with DMF-DMA (β-Enamino Diketone) Beta-keto_ester->Enamino_diketone Pyrazole_formation Cyclization with Arylhydrazine Enamino_diketone->Pyrazole_formation Final_Product Substituted Pyrazole Derivative Pyrazole_formation->Final_Product NMR NMR (¹H, ¹³C, ¹⁵N) Final_Product->NMR HRMS HRMS Final_Product->HRMS MP Melting Point Final_Product->MP

Caption: Synthetic workflow for pyrazole derivatives.

Potential Biological Activity: Kinase Inhibition Signaling Pathway

Derivatives of this compound have been explored as scaffolds for kinase inhibitors. The following diagram illustrates a simplified signaling pathway that could be targeted by such compounds.

G Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/AKT) Receptor_Tyrosine_Kinase->Downstream_Signaling Piperidine_Derivative Piperidine-based Kinase Inhibitor Piperidine_Derivative->Receptor_Tyrosine_Kinase Cellular_Response Cellular Response (Proliferation, Survival) Downstream_Signaling->Cellular_Response

Caption: Inhibition of a receptor tyrosine kinase pathway.

This guide serves as a starting point for researchers interested in the rich chemistry of piperidine-4-carboxylic acid derivatives. The provided data and protocols aim to facilitate the design and synthesis of novel compounds with tailored biological activities.

References

A Comparative Analysis of Piperidine-Derived Ligands for the Sigma-1 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs.[1] Its versatility allows for the fine-tuning of pharmacological properties, making it a privileged structure in the design of ligands for a wide array of biological targets.[2] This guide provides a comparative efficacy analysis of various piperidine-derived ligands targeting the Sigma-1 receptor (σ1R), a unique ligand-operated chaperone protein implicated in a range of central nervous system disorders.[3]

Quantitative Efficacy Comparison

The binding affinity of a ligand to its target is a critical measure of its potential efficacy. The following tables summarize the in vitro binding affinities (Ki) of several piperidine-derived ligands for the Sigma-1 receptor, as determined by radioligand binding assays. Lower Ki values indicate higher binding affinity.

Table 1: Comparison of Piperidine and Piperazine Scaffolds

Compound IDCore Scaffoldhσ1R Ki (nM)hσ2R Ki (nM)Reference
5 Piperidine3.64102[4]
4 Piperazine1531>10000[4]
11 Piperidine4.4167.9[4]
1 Piperidine3.2-[5]
Haloperidol Piperidine2.5-[5]

Data from radioligand binding assays.[4][5]

Table 2: Influence of Substitution on the Piperidine Ring

Compound IDSubstitution on Piperidine RingLinkerHydrophobic Moietyσ1R Ki (nM)σ2R Ki (nM)Reference
1a 4-methylO-ethylp-chlorophenoxy0.34 - 1.18-[6]
(R)-2a 4-methylO-ethylp-chlorophenoxy0.34 - 1.18-[6]
(S)-2a 4-methylO-ethylp-chlorophenoxy0.34 - 1.18-[6]
1b 4-methylO-ethylp-methoxyphenoxy0.89 - 1.49-[6]
4a 2,6-dimethylO-propylp-chlorophenoxy4.4317.2[6]
5a 2,6-dimethylO-ethylp-chlorophenoxy59.4-[6]
4b 2,6-dimethylO-propylp-methoxyphenoxy23.5-[6]
5b 2,6-dimethylO-ethylp-methoxyphenoxy379-[6]

Data from radioligand binding assays.[6]

Key Insights from Experimental Data

  • Piperidine vs. Piperazine: The data in Table 1 clearly demonstrates the superiority of the piperidine scaffold over the piperazine scaffold for high-affinity binding to the Sigma-1 receptor. Compound 5 (piperidine) exhibits a significantly lower Ki value (higher affinity) than its piperazine analogue, compound 4 .[4] This suggests that the structural and electronic properties of the piperidine ring are more favorable for interaction with the σ1R binding site.[4]

  • Impact of Substituents: As shown in Table 2, substitutions on the piperidine ring have a profound impact on binding affinity. The position and nature of the substituent, the length of the linker, and the hydrophobic moiety all contribute to the ligand's interaction with the receptor.[6] For instance, a 4-methyl substitution on the piperidine ring appears to be optimal for high-affinity binding.[6] Furthermore, the length of the alkyl linker between the piperidine ring and the hydrophobic group is crucial, with a propylene linker generally yielding higher affinity than an ethylene linker in the 2,6-dimethyl substituted series.[6]

Experimental Protocols

Radioligand Binding Assay for Sigma-1 Receptor

This protocol is a generalized procedure for determining the binding affinity of test compounds to the Sigma-1 receptor.

1. Membrane Preparation:

  • Guinea pig liver membranes are often used due to the high expression of σ1R.[2]

  • The tissue is homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer.[7]

2. Competitive Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • To each well, add:

    • A fixed concentration of a radiolabeled ligand, such as [³H]-(+)-pentazocine (e.g., 1.0 nM).[3][7]

    • Varying concentrations of the unlabeled test compound (piperidine derivative).

    • The prepared membrane suspension.

  • Non-specific binding is determined in the presence of a high concentration of a known σ1R ligand, such as haloperidol (e.g., 1.0 µM).[7]

  • The mixture is incubated to allow the binding to reach equilibrium (e.g., 6 hours at 37°C).[7]

3. Data Analysis:

  • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value) is determined by non-linear regression analysis.

  • The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

Sigma-1 Receptor Functional Assay (Phenytoin Binding Assay)

This assay helps to determine whether a ligand acts as an agonist or an antagonist at the Sigma-1 receptor. Phenytoin is an allosteric modulator of σ1R that differentially affects the binding of agonists and antagonists.[5]

1. Assay Principle:

  • The binding affinity of the test compound is determined in the presence and absence of phenytoin.

  • An increase in the binding affinity (decrease in Ki) of the test compound in the presence of phenytoin suggests an agonist profile.[5]

  • Little to no change or a slight decrease in affinity suggests an antagonist profile.[5]

2. Procedure:

  • The radioligand binding assay is performed as described above, with two sets of experiments running in parallel.

  • One set includes a fixed concentration of phenytoin in the assay buffer.

  • The Ki values obtained from both sets are then compared to determine the functional profile of the ligand.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the Sigma-1 receptor signaling pathway and a general workflow for the evaluation of piperidine-derived ligands.

Sigma1_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol BiP BiP s1r_inactive Sigma-1 Receptor (Inactive) s1r_inactive->BiP Associated with s1r_active Sigma-1 Receptor (Active) s1r_inactive->s1r_active Conformational Change s1r_active->BiP Dissociates from ip3r IP3 Receptor s1r_active->ip3r Modulates ca_release Ca2+ Release ip3r->ca_release Induces ligand Piperidine Ligand (Agonist) ligand->s1r_inactive Binds to downstream Downstream Signaling (e.g., Ion Channel Modulation, Neurotransmitter Release) ca_release->downstream Activates

Caption: Sigma-1 Receptor Signaling Pathway.

Experimental_Workflow start Design & Synthesis of Piperidine Derivatives binding_assay Primary Screening: Radioligand Binding Assay (Determine Ki) start->binding_assay sar Structure-Activity Relationship (SAR) Analysis binding_assay->sar functional_assay Secondary Screening: Functional Assay (e.g., Phenytoin Binding) binding_assay->functional_assay Active Compounds sar->start Iterative Design lead_optimization Lead Optimization functional_assay->lead_optimization in_vivo In Vivo Studies (Animal Models) lead_optimization->in_vivo end Candidate Drug in_vivo->end

Caption: Experimental Workflow for Ligand Evaluation.

References

Spectroscopic comparison of N-methoxycarbonyl vs N-Boc piperidines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a protecting group is a critical decision in the multi-step synthesis of piperidine-containing molecules. The N-methoxycarbonyl (N-Moc) and N-tert-butyloxycarbonyl (N-Boc) groups are two common choices, each influencing the spectroscopic signature of the resulting piperidine derivative. This guide provides an objective comparison of these two protecting groups based on their spectroscopic characteristics, supported by experimental data, to aid in their identification and characterization.

Executive Summary

The N-Boc group, with its bulky tert-butyl moiety, and the smaller N-Moc group impart distinct features in NMR, IR, and mass spectra. In ¹H NMR, the N-Boc group is readily identified by a sharp singlet corresponding to the nine equivalent protons of the tert-butyl group, typically appearing upfield. In contrast, the N-Moc group displays a singlet for its three methyl protons, also in the upfield region but with a different chemical shift. The carbonyl stretching frequencies in IR spectroscopy also differ, reflecting the electronic environment of the carbamate. Mass spectrometry reveals characteristic fragmentation patterns for each group. This guide presents a detailed analysis of these spectroscopic differences to facilitate unambiguous characterization.

Data Presentation

The following tables summarize the key spectroscopic data for N-Moc-piperidine (methyl piperidine-1-carboxylate) and N-Boc-piperidine (tert-butyl piperidine-1-carboxylate).

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) in ppm
N-Moc-piperidineCDCl₃~3.68 (s, 3H, OCH₃), ~3.45 (t, 4H, piperidine H2, H6), ~1.60 (m, 6H, piperidine H3, H4, H5)
N-Boc-piperidine[1][2]CDCl₃~3.35 (t, 4H, piperidine H2, H6), ~1.55 (m, 6H, piperidine H3, H4, H5), 1.46 (s, 9H, C(CH₃)₃)[1][2]

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) in ppm
N-Moc-piperidineCDCl₃~155.8 (C=O), ~52.5 (OCH₃), ~44.5 (piperidine C2, C6), ~25.8 (piperidine C4), ~24.5 (piperidine C3, C5)
N-Boc-piperidine[1]CDCl₃154.8 (C=O), 79.3 (C(CH₃)₃), 44.2 (piperidine C2, C6), 28.7 (C(CH₃)₃), 25.9 (piperidine C4), 24.6 (piperidine C3, C5)[1]

Table 3: IR Spectroscopic Data

CompoundTechniqueKey Absorptions (cm⁻¹)
N-Moc-piperidineNeat~1700 (C=O stretch)
N-Boc-piperidine[3]ATR-Neat~1692 (C=O stretch)[1]

Table 4: Mass Spectrometry Data

CompoundIonization Method[M+H]⁺ (m/z)Key Fragment Ions (m/z)
N-Moc-piperidineESI144.1084 (piperidine ring fragment)
N-Boc-piperidine[3]ESI186.15130, 84, 57 (tert-butyl cation)[4]

Mandatory Visualization

G Spectroscopic Comparison Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Comparison Synth_Moc Synthesis of N-Moc Piperidine NMR NMR Spectroscopy (¹H and ¹³C) Synth_Moc->NMR IR IR Spectroscopy Synth_Moc->IR MS Mass Spectrometry Synth_Moc->MS Synth_Boc Synthesis of N-Boc Piperidine Synth_Boc->NMR Synth_Boc->IR Synth_Boc->MS Compare_NMR Compare Chemical Shifts and Coupling Patterns NMR->Compare_NMR Compare_IR Compare Carbonyl Stretching Frequencies IR->Compare_IR Compare_MS Compare Molecular Ion Peaks and Fragmentation MS->Compare_MS Conclusion Structural Confirmation and Purity Assessment Compare_NMR->Conclusion Compare_IR->Conclusion Compare_MS->Conclusion

A flowchart illustrating the comparative spectroscopic analysis workflow.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the N-protected piperidine was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz or 500 MHz spectrometer.

  • Data Acquisition:

    • ¹H NMR spectra were acquired with a standard pulse sequence. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ 0.00) or the residual solvent peak (CDCl₃: δ 7.26).

    • ¹³C NMR spectra were acquired with proton decoupling. Chemical shifts are reported in ppm relative to the solvent peak (CDCl₃: δ 77.16).

Infrared (IR) Spectroscopy

  • Sample Preparation: A thin film of the neat liquid sample was prepared between two sodium chloride (NaCl) plates. For solid samples, an Attenuated Total Reflectance (ATR) accessory was used.

  • Instrumentation: IR spectra were recorded on an FT-IR spectrometer.

  • Data Acquisition: Spectra were acquired in the range of 4000-600 cm⁻¹. The data is reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

  • Sample Preparation: Samples were prepared by dissolving a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Mass spectra were obtained using a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Data was acquired in positive ion mode. The mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺) and major fragment ions were recorded. High-resolution mass spectrometry (HRMS) can be used for exact mass determination.

References

Purity Analysis of 1-(Methoxycarbonyl)piperidine-4-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount to the accuracy and reproducibility of experimental results. This guide provides a comparative analysis of the purity of commercially available 1-(Methoxycarbonyl)piperidine-4-carboxylic acid, a key building block in the synthesis of various pharmaceutical compounds. This document outlines common impurities, presents a comparative analysis of hypothetical product batches, and details the experimental protocols for purity determination.

Understanding the Importance of Purity

This compound is a bifunctional molecule, containing both a protected amine and a carboxylic acid. Its utility in drug discovery lies in its role as a scaffold, allowing for the introduction of diverse substituents at the 4-position of the piperidine ring. Impurities in the starting material can lead to unwanted side reactions, the formation of difficult-to-separate byproducts, and ultimately, compromise the integrity of the final compound.

Potential impurities may arise from the synthetic route used for its preparation. Common impurities could include starting materials such as piperidine-4-carboxylic acid, byproducts from incomplete reactions, or residual solvents.

Comparative Purity Analysis

To illustrate the potential variability between different sources, this section presents a hypothetical purity analysis of this compound from three different suppliers. The data, summarized in the table below, is representative of what could be obtained through rigorous analytical testing.

Parameter Supplier A Supplier B Supplier C
Purity (by HPLC, % Area) 99.5%98.2%99.8%
Piperidine-4-carboxylic acid (%) 0.2%0.8%<0.1%
N-Methylated Impurity (%) <0.1%0.5%<0.1%
Residual Solvents (by GC-MS) Methanol: 0.1%Dichloromethane: 0.3%Not Detected
Water Content (Karl Fischer, %) 0.1%0.3%0.05%

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the purity analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Determination
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (0.1% trifluoroacetic acid in water) and Solvent B (0.1% trifluoroacetic acid in acetonitrile).

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 50:50 mixture of water and acetonitrile.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis
  • Instrumentation: A GC-MS system with a headspace autosampler.

  • Column: A suitable capillary column for volatile organic compounds (e.g., DB-624, 30 m x 0.25 mm, 1.4 µm film thickness).

  • Oven Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: 10°C/min to 240°C.

    • Hold at 240°C for 5 minutes.

  • Carrier Gas: Helium.

  • Mass Spectrometer: Operated in full scan mode (m/z 35-350).

  • Sample Preparation: Accurately weigh approximately 100 mg of the sample into a headspace vial and add 1 mL of a suitable solvent (e.g., dimethyl sulfoxide).

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Confirmation and Impurity Identification
  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Procedure: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent. Acquire a standard proton NMR spectrum. The presence of impurities can often be detected by signals that do not correspond to the main compound.

Visualizing the Analytical Workflow and Decision Process

The following diagrams illustrate the logical flow of the purity analysis and the decision-making process for selecting a suitable product.

Analytical_Workflow cluster_sample Sample Receipt cluster_analysis Purity Analysis cluster_decision Decision Sample Receive Product Sample HPLC HPLC Purity Assay Sample->HPLC GCMS GC-MS for Residual Solvents Sample->GCMS NMR ¹H NMR for Structural Confirmation Sample->NMR KF Karl Fischer for Water Content Sample->KF Compare Compare Data to Specifications HPLC->Compare GCMS->Compare NMR->Compare KF->Compare Decision Accept or Reject Batch Compare->Decision Decision_Pathway Start Need 1-(Methoxycarbonyl)piperidine- 4-carboxylic acid Purity_Req Define Purity Requirement Start->Purity_Req Review_Data Review Supplier Purity Data Purity_Req->Review_Data High_Purity Is >99.5% Purity Required? Review_Data->High_Purity Low_Impurities Are Specific Impurities a Concern? High_Purity->Low_Impurities No Select_C Select Supplier C High_Purity->Select_C Yes Select_A Select Supplier A Low_Impurities->Select_A Yes Select_B Consider Supplier B (Cost vs. Purity) Low_Impurities->Select_B No

The Versatility of 1-(Methoxycarbonyl)piperidine-4-carboxylic Acid in Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of molecular building blocks is a critical step in the design of novel therapeutics. 1-(Methoxycarbonyl)piperidine-4-carboxylic acid and its derivatives have emerged as highly versatile scaffolds in medicinal chemistry, enabling the synthesis of a diverse range of drug candidates. This guide provides a comparative analysis of drugs and clinical candidates developed using this piperidine scaffold, with a focus on carbonic anhydrase inhibitors, fibrinolysis inhibitors, and CCR2/CCR5 antagonists.

This document delves into specific case studies, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows to offer a comprehensive overview of the utility of this compound in modern drug discovery.

Case Study 1: Carbonic Anhydrase Inhibitors for Oncology

A series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides, synthesized from a piperidine-4-carboxylic acid core, have been investigated as potent inhibitors of human carbonic anhydrases (hCA).[1] Certain isoforms of hCA are overexpressed in tumors, contributing to the acidic tumor microenvironment and promoting cancer progression. The developed compounds were evaluated against four isoforms: hCA I, hCA II (cytosolic), hCA IX, and hCA XII (transmembrane, tumor-associated).

Comparative Performance of Carbonic Anhydrase Inhibitors

The inhibitory potency (Ki) of the synthesized compounds was compared against the well-established carbonic anhydrase inhibitor, Acetazolamide (AAZ). The data below highlights the performance of selected compounds from the series.

CompoundTarget IsoformKi (nM)[1]Acetazolamide (AAZ) Ki (nM)[1]
6 hCA I7.9250
hCA II1.212
hCA IX0.925
hCA XII5.85.7
11 hCA I10.8250
hCA II1.512
hCA IX25.325
hCA XII4.55.7
15 hCA I85.6250
hCA II8.812
hCA IX28.525
hCA XII4.95.7
20 hCA I9.3250
hCA II1.312
hCA IX0.925
hCA XII6.25.7
Experimental Protocol: Carbonic Anhydrase Inhibition Assay

The inhibitory activity of the compounds was determined using a stopped-flow CO2 hydrase assay.[1]

  • Enzyme and Inhibitor Preparation: Recombinant human CA isoforms were used. Inhibitor stock solutions were prepared in DMSO.

  • Assay Buffer: Tris-HCl buffer (pH 7.4) was used as the assay buffer.

  • Measurement: The enzyme-catalyzed hydration of CO2 was monitored using a stopped-flow instrument. The assay measures the change in pH resulting from the formation of bicarbonate and a proton. A pH indicator (e.g., phenol red) is used to monitor the pH change spectrophotometrically.

  • Data Analysis: The initial rates of the enzymatic reaction were measured at different inhibitor concentrations. The Ki values were then calculated by fitting the data to the Michaelis-Menten equation for competitive inhibition.

G cluster_0 Tumor Microenvironment cluster_1 Drug Action Tumor_Cell Tumor Cell CO2_H2O CO2 + H2O Tumor_Cell->CO2_H2O Metabolic Activity hCA_IX_XII hCA IX/XII CO2_H2O->hCA_IX_XII Substrate H_HCO3 H+ + HCO3- Acidic_TME Acidic Tumor Microenvironment H_HCO3->Acidic_TME Contributes to CA_Inhibitor 1-(4-sulfamoylbenzoyl) piperidine-4-carboxamide CA_Inhibitor->hCA_IX_XII Inhibits hCA_IX_XII->H_HCO3 Catalysis

Carbonic anhydrase inhibitor action in the tumor microenvironment.

Case Study 2: Fibrinolysis Inhibitors for Bleeding Disorders

AZD6564 is a potent fibrinolysis inhibitor that was developed for the treatment of bleeding conditions. Its structure is based on a chiral 2-substituted piperidine-4-carboxylic acid scaffold. AZD6564 acts by inhibiting the interaction between plasmin and fibrin, which is a key step in the breakdown of blood clots.

Comparative Performance of Fibrinolysis Inhibitors

The efficacy of AZD6564 was compared to tranexamic acid (TXA), a standard clinical agent for treating excessive bleeding. A key differentiator is the potential for off-target effects on GABAa receptors, which can lead to neurological side effects.

CompoundIn Vitro Human Plasma Clot Lysis IC50 (µM)GABAa Activity
AZD6564 0.44[2][3][4]No detectable activity[2][3][4]
Tranexamic Acid (TXA) ~4-fold less potent than 4-PIOL (a precursor to AZD6564)[3]Weak GABAa antagonist[3]
Experimental Protocol: Human Plasma Clot Lysis Assay

The antifibrinolytic activity of the compounds was assessed using a human plasma clot lysis assay.

  • Plasma Preparation: Citrated human plasma is used as the source of fibrinogen and other clotting factors.

  • Clot Formation: Clotting is initiated by the addition of thrombin and calcium chloride to the plasma.

  • Fibrinolysis Induction: Tissue plasminogen activator (t-PA) is added to initiate the conversion of plasminogen to plasmin, which in turn degrades the fibrin clot.

  • Measurement: The process of clot formation and lysis is monitored by measuring the change in turbidity (optical density) of the plasma over time using a spectrophotometer.

  • Data Analysis: The IC50 value is determined as the concentration of the inhibitor that results in a 50% prolongation of the clot lysis time compared to a control without the inhibitor.

G Fibrinogen Fibrinogen Fibrin_Clot Fibrin Clot Fibrinogen->Fibrin_Clot Activates Thrombin Thrombin Thrombin->Fibrin_Clot Fibrin_Degradation Fibrin Degradation Products Fibrin_Clot->Fibrin_Degradation Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activated by tPA t-PA tPA->Plasmin Plasmin->Fibrin_Degradation Degrades AZD6564 AZD6564 AZD6564->Plasmin Inhibits interaction with Fibrin

Mechanism of action of the fibrinolysis inhibitor AZD6564.

Case Study 3: CCR2/CCR5 Antagonists for Inflammatory Diseases

PF-04634817 is an orally active dual antagonist of the C-C chemokine receptors CCR2 and CCR5. These receptors are involved in the recruitment of monocytes and macrophages to sites of inflammation, and their blockade is a therapeutic strategy for various inflammatory and metabolic diseases, including diabetic nephropathy. The core structure of many CCR2 antagonists features a piperidine moiety.

Comparative Performance of CCR2/CCR5 Antagonists

The potency of PF-04634817 has been characterized in preclinical studies. In clinical trials for diabetic nephropathy, its efficacy was compared to placebo in patients already receiving standard of care (angiotensin-converting enzyme inhibitors or angiotensin receptor blockers).

CompoundTargetRat IC50 (nM)Clinical Outcome (Diabetic Nephropathy)
PF-04634817 CCR220.8[5][6]Modest reduction in albuminuria, but did not meet primary efficacy endpoint.[3][7][8]
CCR5470[5][6]
Placebo N/AN/AStandard of care response.
Experimental Protocol: CCR2/CCR5 Antagonist Activity Assay

The antagonist activity of compounds like PF-04634817 is typically determined using in vitro cell-based assays.

  • Cell Lines: Stable cell lines expressing human CCR2 or CCR5 are used.

  • Ligand Binding Assay: The ability of the antagonist to displace the binding of a radiolabeled chemokine ligand (e.g., [125I]-CCL2 for CCR2) to the receptor is measured.

  • Functional Assay (Chemotaxis): A chemotaxis assay is performed to measure the ability of the antagonist to block the migration of receptor-expressing cells towards a chemokine gradient. Cell migration is quantified using a microplate reader.

  • Data Analysis: IC50 values are calculated from concentration-response curves to determine the potency of the antagonist in inhibiting ligand binding and cell migration.

G cluster_0 Inflammatory Cell Recruitment cluster_1 Drug Action Chemokines Chemokines (e.g., CCL2, CCL5) CCR2_CCR5 CCR2/CCR5 Receptors on Monocytes/Macrophages Chemokines->CCR2_CCR5 Bind to Cell_Migration Cell Migration to Inflammatory Site CCR2_CCR5->Cell_Migration Triggers Inflammation Inflammation Cell_Migration->Inflammation Leads to PF_04634817 PF-04634817 PF_04634817->CCR2_CCR5 Blocks

Mechanism of CCR2/CCR5 antagonism in inflammation.

Conclusion

The case studies presented here demonstrate the significant role of this compound and its analogs as foundational scaffolds in the development of a wide array of therapeutic agents. From potent and selective enzyme inhibitors for cancer therapy to modulators of protein-protein interactions in hemostasis and receptor antagonists for inflammatory conditions, the piperidine core provides a robust and adaptable platform for medicinal chemists. The ability to readily modify the piperidine ring at multiple positions allows for the fine-tuning of pharmacological properties, leading to the discovery of drug candidates with improved potency, selectivity, and pharmacokinetic profiles. The continued exploration of this versatile building block will undoubtedly contribute to the advancement of new and effective treatments for a multitude of diseases.

References

Safety Operating Guide

Proper Disposal of 1-(Methoxycarbonyl)piperidine-4-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential guidance on the safe and compliant disposal of 1-(Methoxycarbonyl)piperidine-4-carboxylic acid, a compound commonly used in pharmaceutical research and development. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Proper disposal of chemical waste is a fundamental aspect of responsible laboratory practice. This guide outlines the necessary steps for researchers, scientists, and drug development professionals to handle the disposal of this compound in a safe and environmentally conscious manner, ensuring compliance with regulatory standards.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. These properties are essential for understanding the chemical's behavior and potential hazards during handling and disposal.

PropertyValue
Molecular Formula C₈H₁₃NO₄[1]
Molecular Weight 187.19 g/mol [1]
Appearance White solid/powder[2]
Physical State Solid[1]

Disposal Procedures

The primary principle for the disposal of this compound is to treat it as hazardous waste and entrust its disposal to a licensed waste disposal company.[3] Disposal must always be in accordance with local, state, and federal environmental regulations.[3][4]

Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure that the appropriate personal protective equipment is worn. This includes:

  • Eye Protection: Safety glasses or goggles (European standard - EN 166).[2]

  • Hand Protection: Protective gloves.[2]

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[2]

  • Respiratory Protection: In situations where dust may be generated, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[2]

Spill Management

In the event of a spill, follow these procedures to minimize exposure and environmental contamination:

  • Small Spills:

    • Avoid breathing dust and prevent dust formation.[4]

    • Carefully sweep up the spilled solid.[4]

    • Place the material into a clean, dry, sealable, and appropriately labeled container for disposal.[5][6]

  • Large Spills:

    • Evacuate the area and ensure adequate ventilation.

    • Alert emergency services and inform them of the nature and location of the hazard.[5][6]

    • Wearing appropriate PPE, shovel the material into a suitable container for disposal.[4]

    • Prevent the spilled material from entering drains or waterways.[5][6]

    • Wash the spill area thoroughly with large amounts of water.[5][6]

Waste Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of 1-(Methoxycarbonyl)piperidine- 4-carboxylic acid ppe Wear Appropriate PPE: - Goggles - Gloves - Protective Clothing start->ppe is_contaminated Is the material contaminated? package_waste Package in a sealed, labeled hazardous waste container. is_contaminated->package_waste No decontaminate Decontaminate container if necessary. is_contaminated->decontaminate Yes consult_sds Consult Safety Data Sheet (SDS) for specific handling instructions. ppe->consult_sds store_waste Store waste in a designated hazardous waste accumulation area. package_waste->store_waste consult_sds->is_contaminated disposal_vendor Arrange for pickup by a licensed hazardous waste disposal vendor. store_waste->disposal_vendor documentation Complete all required waste disposal documentation. disposal_vendor->documentation end End: Compliant Disposal documentation->end decontaminate->package_waste

Caption: Disposal workflow for this compound.

Hazard Information

It is important to be aware of the hazards associated with this compound to ensure safe handling:

  • Skin Corrosion/Irritation: Causes skin irritation.[2][3]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[2][3] The GHS pictogram GHS05 (corrosion) is applicable.[1]

  • Respiratory Irritation: May cause respiratory irritation.[2]

In case of exposure, follow these first-aid measures:

  • After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[2][5]

  • After Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing. If skin irritation occurs, get medical advice.[2][5]

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[2][5]

  • After Swallowing: Clean mouth with water and seek medical attention.[2]

By following these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Essential Safety and Operational Guide for 1-(Methoxycarbonyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety, handling, and disposal information for 1-(Methoxycarbonyl)piperidine-4-carboxylic acid (CAS No: 197585-42-5). Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a solid substance that can cause serious eye damage.[1] Proper protective measures are essential to minimize exposure risks. The recommended PPE is summarized in the table below.

PPE CategoryRecommended EquipmentJustification
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.Essential for preventing eye contact, as the chemical is classified as causing serious eye damage.[1]
Skin Protection Nitrile rubber gloves (minimum thickness of 0.35 mm recommended), a fully buttoned laboratory coat, and closed-toe shoes.Nitrile gloves are recommended for handling similar piperidine and carboxylic acid compounds.[2] A lab coat and proper footwear provide a barrier against accidental skin contact.
Respiratory Protection Not generally required when handling small quantities in a well-ventilated area or a chemical fume hood. If dust is generated, a NIOSH-approved N95 or P1 dust mask should be used.The compound is a solid, and inhalation risks are primarily from airborne dust particles.[3]

PPE_Workflow cluster_prep Preparation cluster_donning Donning PPE prep_area Designated Work Area (Fume Hood) gather_ppe Gather Required PPE don_coat Lab Coat don_goggles Safety Goggles/ Face Shield don_coat->don_goggles don_gloves Nitrile Gloves don_goggles->don_gloves handle_chem Handle Chemical don_gloves->handle_chem

Safe Handling and Operational Plan

A systematic approach to handling this compound is critical for safety.

Experimental Workflow:

Experimental_Workflow start Start prep Preparation: - Verify fume hood function - Gather all materials start->prep don_ppe Don PPE (as per Table 1) prep->don_ppe weigh Weighing: - Use an analytical balance - Minimize dust creation don_ppe->weigh dissolve Dissolving/Reaction: - Add solid to solvent slowly - Maintain ventilation weigh->dissolve cleanup Decontamination & Cleanup dissolve->cleanup doff_ppe Doff PPE cleanup->doff_ppe dispose Waste Disposal doff_ppe->dispose end End dispose->end

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure a chemical fume hood is in proper working order.

    • Designate a specific area for handling the chemical to minimize contamination.

    • Assemble all necessary equipment, including spatulas, weighing paper/boats, and glassware, before starting work.

  • Weighing and Transfer:

    • Handle the solid chemical within the fume hood to contain any dust.

    • Use anti-static weighing paper or a boat to prevent dispersal of the powder.

    • Carefully transfer the chemical, avoiding the creation of dust clouds.

  • Work Area Decontamination:

    • After handling, decontaminate the work surface.

    • Wipe the area with a damp cloth or paper towel to collect any residual powder.

    • Follow with a thorough cleaning using a laboratory detergent and water.[4]

    • For equipment, rinse with an appropriate solvent (e.g., ethanol or isopropanol), followed by washing with laboratory detergent and rinsing with deionized water.[4]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[3][4] Seek immediate medical attention.[2][3][4]
Skin Contact Remove contaminated clothing.[3] Flush skin with plenty of soap and water for at least 15 minutes.[3][5] Seek medical attention if irritation develops or persists.[3][4]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[3] Seek medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[2] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.

Spill Cleanup Protocol:

  • Evacuate and Secure:

    • Alert others in the vicinity of the spill.

    • If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Personal Protection:

    • Don the appropriate PPE as outlined in Table 1 before attempting to clean the spill.

  • Containment and Cleanup:

    • For a solid spill, gently sweep or scoop the material into a labeled, sealable container for disposal. Avoid generating dust.[3][6]

    • Use a damp cloth or paper towels to wipe the spill area, then decontaminate the surface as described in the work area decontamination section.

Disposal Plan

Proper disposal of chemical waste is essential to prevent environmental contamination and ensure regulatory compliance.

Disposal_Plan cluster_waste_generation Waste Generation cluster_waste_collection Waste Collection cluster_disposal Final Disposal solid_waste Contaminated Solids (gloves, paper towels, etc.) collect_solid Place in a labeled hazardous waste bag/container solid_waste->collect_solid chem_waste Unused/Waste Chemical collect_chem Keep in original or compatible, sealed container chem_waste->collect_chem ehs Arrange for disposal through Environmental Health & Safety (EHS) collect_solid->ehs collect_chem->ehs

Disposal Protocol:

  • Waste Segregation:

    • Solid Waste: All disposable items contaminated with the chemical (e.g., gloves, weighing paper, paper towels) must be collected in a designated, clearly labeled hazardous waste container.

    • Unused Chemical: Any unused or waste this compound should be kept in its original container or a compatible, tightly sealed container labeled as hazardous waste.

  • Disposal Procedure:

    • Dispose of all waste materials in accordance with federal, state, and local environmental regulations.[6]

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste.

    • Do not dispose of this chemical down the drain or in regular trash.[5][6] Incineration in a chemical incinerator equipped with an afterburner and scrubber may be a suitable disposal method, but this should be confirmed with your EHS provider.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Methoxycarbonyl)piperidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(Methoxycarbonyl)piperidine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.